molecular formula C7H5NO4 B1580859 5-Nitro-1,3-benzodioxole CAS No. 2620-44-2

5-Nitro-1,3-benzodioxole

Numéro de catalogue: B1580859
Numéro CAS: 2620-44-2
Poids moléculaire: 167.12 g/mol
Clé InChI: SNWQAKNKGGOVMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitro-1,3-benzodioxole (CAS 2620-44-2), a compound presenting as a yellow crystalline powder , is a nitro-substituted derivative of the 1,3-benzodioxole (methylenedioxybenzene) core structure. This heterocyclic system is a recognized pharmacophore, fundamental to a wide array of natural products and synthetic compounds with diverse biological activities . The benzodioxole core provides aromatic stability and is amenable to further synthetic modifications, making it a valuable scaffold in multi-step synthetic transformations and pharmaceutical development . The nitro group is a potent electron-withdrawing group that significantly influences the chemical properties of the aromatic ring, deactivating it towards electrophilic substitution while facilitating nucleophilic aromatic substitution and providing a versatile handle for reduction to other functional groups like amines . In research, this compound and its derivatives are of significant interest for their role as key intermediates and precursors in exploring anti-infective agents. Notably, related compounds such as nitropropenyl benzodioxole (NPBD) have been investigated as broad-spectrum antimicrobials . These compounds act as tyrosine mimetics, capable of competitively inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs), an enzyme family linked to virulence and survival in pathogens . This mechanism of PTP inhibition is a promising target for new anti-infective drugs, particularly against drug-resistant pathogens, as it can disrupt virulence factors like endospore formation, pigment secretion, motility, and host cell adherence without affecting traditional antibiotic targets like cell wall synthesis or RNA transcription . The structural and functional diversity of PTPs across microbial species makes them attractive targets for developing both broadly active and pathogen-specific therapeutic agents . Beyond its biological relevance, the 1,3-benzodioxole ring itself is a subject of physicochemical study. Research indicates that the five-membered dioxole ring is not planar but puckered, with a barrier to planarity influenced by the anomeric effect, which is modulated by the attached benzene ring . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWQAKNKGGOVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062558
Record name 1,3-Benzodioxole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 1,2-(Methylenedioxy)-4-nitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2620-44-2
Record name 6-Nitro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1,3-benzodioxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-1,3-benzodioxole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzodioxole, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzodioxole, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-(methylenedioxy)-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Nitro-1,3-benzodioxole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8934AS6CY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Nitro-1,3-benzodioxole physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Nitro-1,3-benzodioxole: Physicochemical Properties, Synthesis, and Analysis

Introduction

This compound, also known as 3,4-methylenedioxynitrobenzene, is an important organic compound featuring a benzodioxole core functionalized with a nitro group.[1][2] This structure imparts unique electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[3][4] The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the molecule's reactivity and physicochemical characteristics. This guide provides a comprehensive overview of its properties, synthesis, and handling for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The foundational structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with a nitro group substituted at the 5-position of the benzodioxole system.[5]

Caption: 2D Chemical Structure of this compound.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2620-44-2[2][6][7]
Molecular Formula C₇H₅NO₄[2][7][8]
Molecular Weight 167.12 g/mol [1][6][9]
Synonyms 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene, 5-Nitrobenzodioxole[1][2][6]
InChIKey SNWQAKNKGGOVMO-UHFFFAOYSA-N[2][6][9]

Physicochemical Properties

This compound is typically a yellow crystalline powder under standard conditions.[1] Its properties are largely dictated by the polar nitro group and the moderately polar benzodioxole ring system.

PropertyValueSource
Appearance Yellow crystalline powder[1]
Melting Point 148-150 °C[10]
Boiling Point 613.35 K (340.2 °C) (Joback Method Prediction)[6]
Solubility Low solubility in water.[4] More soluble in organic solvents like ethanol and acetic acid.[10][11]
logP (Octanol/Water Partition Coefficient) 1.323 (Crippen Method)[6]

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound is through the electrophilic nitration of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing electrophilic substitution to the positions para to the oxygen atoms.

Core Synthesis Pathway: Electrophilic Nitration

The most common and efficient synthesis involves the direct nitration of 1,3-benzodioxole using a nitrating agent, typically a mixture of nitric acid and a supporting acid like acetic acid or sulfuric acid. The choice of acid and reaction conditions is critical to control the reaction rate and prevent over-nitration or side product formation. Acetic acid is often preferred as a solvent to moderate the reactivity of nitric acid.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-Up & Purification cluster_end Final Product start_benzodioxole 1,3-Benzodioxole reaction Electrophilic Aromatic Substitution (Nitration) Temp: 15-25°C start_benzodioxole->reaction start_reagents Nitric Acid (HNO₃) Glacial Acetic Acid start_reagents->reaction filtration Filtration reaction->filtration Precipitate Forms washing Wash with Water filtration->washing recrystallization Recrystallization (from Alcohol) washing->recrystallization product This compound recrystallization->product Yield: ~90%

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration in Acetic Acid.[10]

This protocol is a reliable method for achieving a high yield of the desired product. The causality for using glacial acetic acid is its ability to serve as a solvent for both the starting material and the nitrating agent, while also moderating the reaction to prevent the formation of dinitro- products.

  • Preparation : In a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.

  • Nitration : Cool the mixture and maintain the temperature between 15-25°C. Slowly add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise.

  • Reaction : Stir the mixture at room temperature overnight. The product will precipitate out of the solution as crystals.

  • Isolation : Collect the precipitated crystals by filtration under suction.

  • Purification : Wash the collected crystals with water and then recrystallize from alcohol.

  • Yield : This process typically yields around 16.0 g (90.6% of theoretical yield) of this compound with a melting point of 148-150°C.[10]

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • ¹H NMR : The proton NMR spectrum shows characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. A representative spectrum shows peaks at δ 6.27 (s, 2H, -OCH₂O-), 7.12 (d, 1H), 7.76 (d, 1H), and 7.91 (dd, 1H).[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group and the benzodioxole structure. Key peaks include the asymmetric NO₂ stretch around 1609 cm⁻¹ and the symmetric NO₂ stretch around 1437 cm⁻¹.[12] The C-H out-of-plane deformations are observed between 1000 and 700 cm⁻¹.[12]

  • Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 167).[1][2]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1][13]

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][13][14]Wash hands thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust.[13][15]
Skin/Eye Irritation May cause skin and eye irritation.[14]Wear protective gloves, clothing, and eye/face protection.[13]
Stability Stable under normal conditions.[13]Avoid incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Decomposition Thermal decomposition can release irritating gases and vapors.[13]
First Aid Measures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[13][14]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[13]

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[13]

  • Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention.[13]

Conclusion

This compound is a foundational building block in organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it an accessible intermediate for researchers. A thorough understanding of its reactivity, guided by the electronic effects of the nitro and methylenedioxy groups, is crucial for its effective use. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature. The data and protocols compiled in this guide offer a solid, authoritative basis for its application in research and development.

References

5-Nitro-1,3-benzodioxole CAS number 2620-44-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitro-1,3-benzodioxole (CAS No. 2620-44-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, chemical characteristics, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Structural and Chemical Significance

This compound, also known by synonyms such as 1,2-(Methylenedioxy)-4-nitrobenzene and 3,4-Methylenedioxynitrobenzene, is a yellow crystalline powder with the chemical formula C₇H₅NO₄.[1][2] Its structure is characterized by a benzodioxole core with a nitro group (-NO₂) substituted at the 5-position.[1]

This unique arrangement of functional groups imparts significant chemical versatility. The 1,3-benzodioxole moiety is a recognized pharmacophore present in a wide array of natural products and synthetic compounds with diverse biological activities.[3][4] The fused dioxole ring increases the electron density of the aromatic system, making it a versatile starting material for various chemical transformations.[4][5] The addition of the nitro group, a potent electron-withdrawing group, profoundly influences the molecule's reactivity, deactivating the ring towards further electrophilic substitution while activating it for potential nucleophilic aromatic substitution reactions.[3] More importantly, the nitro group serves as a versatile synthetic handle, readily reducible to an amino group, which opens pathways to a vast number of derivatives.[3][6]

Synthesis: Electrophilic Nitration of 1,3-Benzodioxole

The primary and most direct route to this compound is the electrophilic aromatic substitution (nitration) of the parent compound, 1,3-benzodioxole. The methylenedioxy group is an ortho-, para-directing activator. Due to steric hindrance at the ortho positions (4 and 7), the substitution predominantly occurs at the para-position (5).

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity. A mixture of nitric acid in a solvent like glacial acetic acid or water is commonly employed. Acetic acid serves as a polar protic solvent that can moderate the reactivity of nitric acid. The temperature must be carefully controlled (e.g., 15-25°C or 60-65°C depending on the specific protocol) to prevent over-nitration and the formation of undesired byproducts.[7][8] The reaction is typically quenched by pouring the mixture into ice water, which precipitates the solid product due to its low solubility in aqueous media.[8]

Experimental Protocol: Nitration in Acetic Acid

This protocol is a self-validating system; the successful formation of a yellow precipitate upon quenching and a melting point measurement consistent with the literature value confirms the synthesis of the target compound.

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid

  • Nitric Acid (d=1.4)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and thermometer, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.[7]

  • Cool the mixture to 15-25°C.[7]

  • Slowly add a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[7]

  • After the addition is complete, stir the mixture at room temperature overnight to ensure the reaction goes to completion.[7]

  • Pour the reaction mixture into a larger volume of ice water to precipitate the product.

  • Collect the precipitated yellow crystals by suction filtration and wash thoroughly with water to remove residual acid.[7]

  • Recrystallize the crude product from ethanol to yield pure this compound.[7] A typical yield is around 90%.[7]

G cluster_0 Synthesis Workflow A 1,3-Benzodioxole in Glacial Acetic Acid C Reaction Vessel (15-25°C, Stirring) A->C B Nitrating Mixture (HNO3 in Acetic Acid) B->C Dropwise Addition D Overnight Stirring at Room Temperature C->D E Precipitation (Quench in Ice Water) D->E F Filtration & Washing E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H

Diagram 1: Synthesis Workflow of this compound.

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through its physical properties and spectroscopic data. It is a yellow crystalline solid.[1]

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 2620-44-2[1][9]
Molecular Formula C₇H₅NO₄[1][9]
Molecular Weight 167.12 g/mol [1][2]
Appearance Yellow crystalline powder[1][2]
Melting Point 146–150 °C[2][7]
Boiling Point ~296-306 °C at 760 mmHg[2][10]
Density ~1.52 g/cm³[2]
Solubility Soluble in acetone; sparingly soluble in water.[2][11]
LogP ~1.85[2]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum provides clear diagnostic signals. A characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O) typically appears around δ 6.27 ppm. The aromatic protons appear as distinct signals in the downfield region (δ 7.1-8.0 ppm), with coupling patterns that confirm the 1,2,4-substitution pattern.[8]

  • IR Spectroscopy: The IR spectrum shows strong characteristic absorption bands for the nitro group (NO₂), typically an asymmetric stretch around 1609 cm⁻¹ and a symmetric stretch around 1430-1437 cm⁻¹.[12] The C-O-C stretching vibrations of the dioxole ring also give rise to distinct bands.[12]

  • Mass Spectrometry: Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound.[9][13]

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug development lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline). This transformation is a gateway to a vast array of derivatives.[3] This reduction can be achieved using various reagents, such as iron powder in the presence of an acid (e.g., HCl in ethanol), providing a robust and scalable method.[6][14] The resulting amine is a potent nucleophile and can be further functionalized to form amides, sulfonamides, or undergo diazotization, enabling a wide range of subsequent coupling reactions.[14]

Influence on the Aromatic Ring

The electron-withdrawing nitro group deactivates the aromatic ring, making further electrophilic substitution difficult. However, it activates the ring towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group like a halogen is present at an ortho or para position.[14] While the parent compound doesn't have such a leaving group, this principle is crucial for derivatives like 5-bromo-6-nitro-1,3-benzodioxole.[14]

G A This compound Key Intermediate B Reduction (e.g., Fe/HCl) A->B C 5-Amino-1,3-benzodioxole Versatile Precursor B->C Yields D Amide Formation Acylation C->D Functionalization E Sulfonamide Formation Sulfonylation C->E Functionalization F Diazotization Sandmeyer Rxns, etc. C->F Functionalization G Pharmaceuticals & Agrochemicals D->G Leads to E->G Leads to F->G Leads to

Diagram 2: Core Reactivity and Synthetic Role.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical building block. Its derivatives are explored for a wide range of therapeutic applications.

  • Pharmaceuticals: The 1,3-benzodioxole scaffold is found in compounds investigated for anticancer, anti-inflammatory, and neuroprotective effects.[5][15] For example, derivatives have been designed as potent auxin receptor agonists to promote root growth, showcasing the moiety's role in creating biologically active molecules.[16]

  • Agrochemicals: The structure is also utilized in the synthesis of pesticides and herbicides.[2][17]

  • Anti-Infective Agents: Related nitro-substituted benzodioxoles have been investigated as broad-spectrum antimicrobials. They can act as tyrosine mimetics, inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs), which are linked to pathogen virulence.[3] This presents a promising avenue for developing new drugs against resistant pathogens.[3]

Safety, Handling, and Toxicology

As a nitroaromatic compound, this compound requires careful handling. It is classified as harmful and an irritant.

GHS Hazard Classification
  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Safe Handling Protocol

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA's 29 CFR 1910.133.[18][19]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. Handle in a well-ventilated area or a chemical fume hood.[18]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[18]

  • Avoid dust formation.[18]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flame.[18]

  • Incompatible with strong oxidizing agents.[18]

Disposal:

  • Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[18] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[18]

Conclusion

This compound (CAS 2620-44-2) is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation, combined with the strategic placement of the versatile nitro group on the biologically significant benzodioxole scaffold, makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any scientist leveraging this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Structure and Spectral Data of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,3-benzodioxole, a nitro-substituted derivative of 1,3-benzodioxole, is a significant compound in the landscape of synthetic chemistry and drug discovery. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore present in a multitude of natural products and synthetically derived molecules, exhibiting a wide range of biological activities. The introduction of a nitro group to this scaffold at the 5-position dramatically influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the structural features and spectral data of this compound, offering insights for its identification, characterization, and utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as yellow crystals.[1] Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a nitro group substituted at the 5-position of the benzodioxole system.

PropertyValueSource
Molecular Formula C₇H₅NO₄[2][3]
Molecular Weight 167.12 g/mol [2][3]
IUPAC Name This compound[1]
CAS Number 2620-44-2[2][3]
Appearance Yellow crystalline powder[1]
Melting Point 148-150 °C[4]

The presence of the electron-withdrawing nitro group significantly impacts the electron density distribution of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct nitration of 1,3-benzodioxole. The electron-rich nature of the benzodioxole ring system makes it highly susceptible to electrophilic aromatic substitution.

Experimental Protocol: Nitration of 1,3-Benzodioxole

This protocol is adapted from a well-established synthetic procedure.[4]

Materials:

  • 1,3-Benzodioxole (12.2 g)

  • Glacial Acetic Acid (105 mL)

  • Nitric Acid (d=1.4, 9 mL)

  • 250 mL sulfonation flask with stirrer, thermometer, and dropping funnel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 250 mL sulfonation flask, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • In a separate beaker, carefully prepare the nitrating mixture by adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid.

  • Cool the solution of 1,3-benzodioxole to 15-25 °C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred 1,3-benzodioxole solution, maintaining the temperature between 15-25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Collect the precipitated crystals by suction filtration and wash them with water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

This procedure typically results in a high yield of the desired product.[4]

Synthesis cluster_reaction Reaction Conditions reagents Nitric Acid Glacial Acetic Acid product This compound reagents->product start 1,3-Benzodioxole start->product Nitration temp 15-25 °C stir Stirring Overnight

Caption: Synthetic pathway for this compound.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A detailed vibrational analysis has been reported, correlating experimental data with theoretical calculations.[5]

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
1609Asymmetric NO₂ stretch (υasNO₂)Nitro[5]
1437Symmetric NO₂ stretch (υsNO₂)Nitro[5]
1489CH₂ scissoringMethylene[5]
1200-1280 (predicted)CH₂ twistingMethylene[5]
1150-1250 (predicted)Asymmetric C-O-C stretchDioxole Ring[5]
1000-1050 (predicted)Symmetric C-O-C stretchDioxole Ring[5]
872, 810, 719C-H out-of-plane bending (γCH)Aromatic Ring[5]

The most characteristic absorptions are the strong asymmetric and symmetric stretches of the nitro group, which are definitive indicators of its presence in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.890d1HH-4[6]
7.658dd1HH-6[6]
6.871d1HH-7[6]
6.150s2H-O-CH₂-O-[6]

The downfield shifts of the aromatic protons are a consequence of the electron-withdrawing effect of the nitro group. The singlet for the methylene protons confirms the integrity of the dioxole ring.

Predicted Chemical Shift (δ, ppm)Assignment
~150-155C-5 (attached to NO₂)
~148-152C-3a, C-7a (ipso-carbons of the dioxole ring)
~120-125C-6
~110-115C-4
~105-110C-7
~102-O-CH₂-O-

A definitive assignment would require experimental data and could be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum.[2]

Key Fragments:

  • m/z 167 (M⁺·): The molecular ion peak, confirming the molecular weight of the compound.[1]

  • m/z 121: A significant fragment, likely corresponding to the loss of a nitro group (NO₂; 46 Da).[1]

  • m/z 65: Another prominent fragment, the identity of which would require further analysis but is a common fragment in the mass spectra of benzene derivatives.[1]

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and/or NO, followed by rearrangements of the resulting ions.

Fragmentation M [C₇H₅NO₄]⁺· m/z = 167 F1 [C₇H₅O₂]⁺ m/z = 121 M->F1 - NO₂ F2 [C₅H₅]⁺ m/z = 65 F1->F2 - C₂H₂O₂ (hypothetical)

Caption: Proposed fragmentation pathway of this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure that can be readily characterized by a suite of spectroscopic techniques. This guide has provided a detailed overview of its synthesis, structural properties, and spectral data, offering a foundational understanding for researchers in organic synthesis and medicinal chemistry. The characteristic IR absorptions of the nitro group, the distinct proton signals in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum serve as reliable identifiers for this compound. Further investigation into its ¹³C NMR spectrum would provide a more complete spectral profile.

References

An In-depth Technical Guide to the Synthesis of 5-Nitro-1,3-benzodioxole from 1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-nitro-1,3-benzodioxole, a key intermediate in the development of various pharmaceutical agents. The synthesis, achieved through the electrophilic nitration of 1,3-benzodioxole, is detailed from both a theoretical and practical standpoint. This document offers an in-depth analysis of the reaction mechanism, including the factors governing its regioselectivity. Furthermore, a detailed, field-proven experimental protocol is presented, covering the synthesis, purification, and characterization of the final product. Safety considerations inherent to nitration reactions are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this important chemical building block.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent structural feature in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] This heterocyclic system serves as a versatile pharmacophore, and its derivatives have been extensively investigated for applications ranging from insecticide synergists to potential therapeutics.[2] In medicinal chemistry, the 1,3-benzodioxole ring is a valuable scaffold for the design of novel drug candidates.[1][2]

The introduction of a nitro group onto the 1,3-benzodioxole core at the 5-position yields this compound, a critical intermediate for further synthetic transformations. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making it amenable to a variety of subsequent reactions.[1] This positions this compound as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications, including anti-infective and anti-tumor agents.[1][2]

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution Reaction

The synthesis of this compound from 1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] This class of reactions is fundamental to aromatic chemistry and involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent in this synthesis is the highly electrophilic nitronium ion (NO₂⁺). This species is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[4] In the context of the protocol detailed in this guide, which utilizes nitric acid in glacial acetic acid, the acetic acid can facilitate the formation of the nitronium ion.[5]

The Reaction Mechanism and Regioselectivity

The EAS mechanism for the nitration of 1,3-benzodioxole proceeds in two main steps:

  • Electrophilic Attack: The electron-rich π system of the 1,3-benzodioxole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6]

  • Rearomatization: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[3]

The regioselectivity of this reaction, that is, the preferential substitution at the 5-position, is governed by the electronic effects of the methylenedioxy group. The two oxygen atoms of the methylenedioxy group are powerful electron-donating groups through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the positions ortho and para to the ether-like linkages. In the case of 1,3-benzodioxole, the positions equivalent to the 5-position are para to one oxygen and ortho to the other, making them the most electronically enriched and, therefore, the most reactive sites for electrophilic substitution.

Caption: A simplified overview of the electrophilic aromatic substitution mechanism.

To further illustrate the regioselectivity, consider the resonance structures of the sigma complex formed upon attack at the 5-position versus the 4-position. Attack at the 5-position allows for a resonance structure where the positive charge is delocalized onto one of the oxygen atoms of the methylenedioxy group, which is a particularly stable arrangement. Attack at the 4-position does not allow for this level of stabilization.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and high-yielding procedure for the synthesis of this compound.[7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,3-Benzodioxole122.1212.2 g0.1
Glacial Acetic Acid60.05105 mL-
Nitric Acid (d=1.4 g/mL)63.019 mL~0.2
Ethanol (for recrystallization)46.07As needed-
Distilled Water18.02As needed-
Equipment
  • 250 mL three-necked round-bottom flask or sulfonation flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Setup: In a well-ventilated fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath.

  • Dissolution of Starting Material: Add 12.2 g of 1,3-benzodioxole to 75 mL of glacial acetic acid in the flask. Stir the mixture until the 1,3-benzodioxole is completely dissolved.[7]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool to room temperature.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,3-benzodioxole. The addition should take approximately 30-45 minutes. It is crucial to maintain the internal reaction temperature between 15-25°C using the ice bath.[7]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. A precipitate of the product should form.[7]

  • Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.[7]

Experimental_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3-Benzodioxole in Glacial Acetic Acid C Slowly add Nitrating Mixture to Benzodioxole Solution (15-25°C) A->C B Prepare Nitrating Mixture (HNO₃ in Acetic Acid) B->C D Stir Overnight at Room Temperature C->D E Cool and Isolate Crude Product (Vacuum Filtration) D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Dry and Characterize Product G->H

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Purification

The crude this compound can be purified by recrystallization from ethanol.[7]

  • Transfer the crude product to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce maximum crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

A typical yield for this reaction is approximately 90%.[7] The melting point of the purified product is in the range of 148-150°C.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property Value Reference
Molecular Formula C₇H₅NO₄[8][9]
Molecular Weight 167.12 g/mol [8][9]
Appearance Yellow crystalline powder[1]
Melting Point 148-150 °C[7]
Spectroscopic Data
Technique Key Data
¹H NMR (CDCl₃) δ (ppm): 7.89 (d), 7.66 (s), 6.87 (d), 6.15 (s, 2H)[10]
¹³C NMR Expected signals for 5 aromatic carbons and 1 methylene carbon.
IR (KBr) ν (cm⁻¹): ~1609 (asymmetric NO₂ stretch), ~1437 (symmetric NO₂ stretch), ~1489, ~1378, ~1200-1280 (CH₂ vibrations)[11]
Mass Spec (EI) m/z: 167 (M⁺), 121, 65[12]

Safety and Hazard Management

Nitration reactions are inherently energetic and require strict adherence to safety protocols.[13]

  • Corrosive Reagents: Concentrated nitric acid and glacial acetic acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[12][13] All manipulations should be carried out in a certified chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, must be worn at all times.[12][13]

  • Exothermic Reaction: The nitration reaction is exothermic.[11] Proper temperature control is essential to prevent the reaction from becoming uncontrollable, which could lead to the formation of undesired byproducts or a runaway reaction.

  • Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the electrophilic nitration of 1,3-benzodioxole is a well-established and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably and safely prepare this compound in high yield and purity. The accessibility of this compound facilitates further exploration of the chemical space around the 1,3-benzodioxole scaffold, paving the way for the discovery of new and innovative therapeutic agents.

References

Biological activity of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Nitro-1,3-benzodioxole

Foreword

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.[1] The introduction of a nitro group at the 5-position creates this compound, a molecule that is less a direct biological effector and more a pivotal synthetic intermediate. The potent electron-withdrawing nature of the nitro moiety not only modifies the electronic properties of the benzodioxole ring but also serves as a versatile chemical handle for extensive synthetic transformations.[1][2] This guide provides a technical exploration of the biological significance of this compound, focusing on its role as a precursor to potent antimicrobial and anticancer agents. We will dissect the mechanisms of action of its key derivatives, provide validated experimental protocols for their evaluation, and discuss the associated toxicological considerations, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Profile and Synthesis

This compound is a yellow crystalline powder that serves as a foundational building block in organic synthesis.[2][3] Its core structure, 1,3-benzodioxole, is an electron-rich heterocyclic system, making it highly reactive toward electrophilic substitution.[2]

PropertyValueReference(s)
CAS Number 2620-44-2[2][3]
Molecular Formula C₇H₅NO₄[3][4]
Molecular Weight 167.12 g/mol [2][3]
Appearance Yellow crystalline powder[2][3]
InChI Key SNWQAKNKGGOVMO-UHFFFAOYSA-N[2][5]
Synonyms 1,2-(Methylenedioxy)-4-nitrobenzene; 3,4-Methylenedioxynitrobenzene[4][6]
Optimized Synthesis Protocol: Regioselective Nitration

The most direct route to this compound is the electrophilic nitration of 1,3-benzodioxole. The success of this synthesis depends on precise control over reaction conditions to favor the formation of the desired 5-nitro isomer over other potential products.[2]

Workflow for the Synthesis of this compound

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 1,3-Benzodioxole in Glacial Acetic Acid C Combine in Flask (Stirrer, Thermometer) A->C B Nitric Acid (d=1.4) in Glacial Acetic Acid D Dropwise Addition of Nitric Acid Solution @ 15-25°C B->D C->D Controlled Temperature E Stir at Room Temperature Overnight D->E F Filter Precipitated Crystals E->F G Wash with Water F->G H Recrystallize from Alcohol G->H I Product: this compound (Yield: ~90%) H->I

Caption: Synthesis workflow via electrophilic nitration.

Detailed Methodology: [7]

  • Preparation: Place 12.2 g of 1,3-benzodioxole into 75 mL of glacial acetic acid in a 250 mL sulfonation flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Nitration: While stirring, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise. Maintain the internal temperature of the reaction mixture between 15-25°C using an ice bath.

    • Causality Insight: The methylenedioxy group is an ortho-para director. Controlling the temperature prevents over-nitration and decomposition. Glacial acetic acid serves as a solvent that moderates the reactivity of nitric acid.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature overnight to allow the reaction to proceed to completion.

  • Isolation: Collect the precipitated yellow crystals by filtration under suction.

  • Purification: Wash the collected solid with water to remove residual acid and then recrystallize from alcohol to yield pure this compound. A typical yield is around 90%.[7]

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point (148-150°C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).[7]

Biological Activity: A Gateway to Potent Derivatives

While this compound itself is not a primary therapeutic agent, its true value lies in its role as a versatile scaffold. The nitro group can be readily reduced to an amine, which can then be transformed into a wide variety of functional groups, or it can be used to activate the aromatic ring for further substitutions.[1][2] This versatility has been exploited to create derivatives with significant biological activities, most notably in the antimicrobial and anticancer fields.

Key Derivative Class: Broad-Spectrum Antimicrobials

A prominent class of derivatives derived from this compound are the nitropropenyl benzodioxoles (NPBDs). These compounds have demonstrated potent and broad-spectrum antimicrobial activity.[2][8] NPBD is recognized as one of the most broadly active of over 30 related derivatives studied.[8]

Mechanism of Action: Dual-Pronged Attack

The antimicrobial efficacy of NPBD stems from a dual mechanism targeting fundamental cellular processes in pathogens.

  • Tyrosine Mimicry and PTP Inhibition: NPBD acts as a tyrosine mimetic, enabling it to competitively inhibit bacterial and fungal protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial enzymes that regulate signaling pathways involved in pathogen virulence and survival.[2] By inhibiting PTPs, NPBD can disrupt critical virulence factors without relying on traditional antibiotic mechanisms, making it a promising candidate against drug-resistant strains.[1]

  • Redox-Thiol Oxidation: Nitroalkenyl benzene derivatives like NPBD are effective thiol oxidants.[8] They can target the thiolate group in the active sites of essential cysteine-based enzymes and redox-active molecules (e.g., glutathione). This leads to enzyme inhibition and oxidative stress, ultimately disrupting microbial growth and metabolism.[8][9]

cluster_ptp PTP Inhibition cluster_thiol Thiol Oxidation NPBD Nitropropenyl Benzodioxole (NPBD) PTP Protein Tyrosine Phosphatase (PTP) NPBD->PTP Competitively Inhibits (Tyrosine Mimic) Thiol Essential Protein Thiols (e.g., Cysteine Residues) NPBD->Thiol Oxidizes Virulence Virulence Factor Signaling PTP->Virulence Regulates Outcome_PTP Disruption of Virulence & Pathogen Survival Virulence->Outcome_PTP Function Enzyme Activity & Redox Balance Thiol->Function Maintains Outcome_Thiol Enzyme Inactivation & Oxidative Stress Function->Outcome_Thiol

Caption: Dual antimicrobial mechanism of NPBD derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

  • Preparation: Prepare a stock solution of the test compound (e.g., NPBD) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls (Self-Validation):

    • Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

    • Negative Control: Wells with sterile broth only (to confirm sterility).

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to rule out solvent toxicity).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Derivative Class: Anticancer Agents

The 1,3-benzodioxole scaffold is a recurring motif in compounds designed for anticancer activity.[10][11] Derivatives have been shown to inhibit tumor growth through mechanisms including the induction of oxidative stress and apoptosis.[10][12]

Mechanism of Action: Pro-Apoptotic and Anti-Proliferative Effects

One successful strategy involves conjugating 1,3-benzodioxole derivatives with other cytotoxic agents, such as arsenicals. These conjugates exhibit enhanced anti-proliferative properties by:[10]

  • Inhibiting the Thioredoxin System: This disruption of the cancer cell's antioxidant defense leads to a buildup of reactive oxygen species (ROS).

  • Inducing Oxidative Stress: The increase in intracellular ROS damages cellular components.

  • Promoting Apoptosis: The cumulative damage triggers programmed cell death (apoptosis), effectively eliminating tumor cells.[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,3-benzodioxole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Toxicological Profile and Safety

A comprehensive toxicological investigation of this compound has not been completed.[13] However, available data indicates it is harmful if swallowed, inhaled, or in contact with skin, and it is classified as an irritant.[3]

From a mechanistic standpoint, the nitroaromatic functional group is a well-known structural alert. It can be considered both a pharmacophore and a toxicophore.[14] The nitro group can undergo metabolic reduction within cells to form nitroso and hydroxylamine intermediates, which can trigger redox cycling and generate oxidative stress. This same redox activity that contributes to antimicrobial effects can also be toxic to human cells.[14] Furthermore, many nitroaromatic compounds are known to be mutagenic, making genotoxicity assessment a critical step in their development.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a standard, widely used assay to assess the mutagenic potential of a chemical compound.[15]

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver).

    • Causality Insight: The S9 mix contains cytochrome P450 enzymes and cofactors that can convert a pro-mutagen into its active mutagenic form, mimicking metabolic processes in the human body.[15]

  • Exposure: Mix the tester strains, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

    • Self-Validation: Positive controls (known mutagens for each strain, with and without S9) must be run in parallel to ensure the assay is performing correctly.

Conclusion and Future Perspectives

This compound stands out not for its intrinsic biological activity, but for its proven potential as a foundational scaffold in medicinal chemistry. Its derivatives, particularly nitropropenyl benzodioxoles, have emerged as compelling antimicrobial candidates that operate through mechanisms distinct from conventional antibiotics, offering a potential strategy to combat antimicrobial resistance.[1][8] Similarly, the 1,3-benzodioxole core is a validated starting point for the development of novel anticancer agents.[10]

Future research should focus on two key areas. First, a thorough toxicological and pharmacokinetic profiling of lead derivatives is essential to bridge the gap between promising in vitro activity and clinical viability. Second, the synthetic versatility of the this compound intermediate should be further exploited to generate diverse libraries of new compounds. Exploring modifications to the side chain and substitutions at other positions on the aromatic ring could lead to the discovery of derivatives with improved potency, selectivity, and safety profiles for a range of therapeutic targets.

References

A Senior Application Scientist's Guide to 5-Nitro-1,3-benzodioxole: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Nitro-1,3-benzodioxole (also known as 1,2-methylenedioxy-4-nitrobenzene), a pivotal building block in organic synthesis. We will dissect its synthesis, physicochemical properties, and core reactivity, with a focus on its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry landscapes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical versatility of this compound. We will move beyond simple procedural outlines to explain the mechanistic rationale behind key transformations, offering field-proven insights into its practical application.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a nitro-substituted derivative of the 1,3-benzodioxole core structure.[1] Its value in synthetic chemistry stems from the powerful combination of two distinct chemical features integrated into a single, stable scaffold:

  • The 1,3-Benzodioxole Core: This heterocyclic system is a well-established pharmacophore present in a vast number of natural products and synthetic compounds with diverse biological activities.[1][2] It provides a rigid, aromatic framework that is amenable to a wide range of synthetic modifications, making it an invaluable starting point for multi-step syntheses.[1][3]

  • The Nitro Group: Far from being a passive substituent, the nitro group is a potent electron-withdrawing group that profoundly influences the reactivity of the entire molecule.[1] It serves two primary functions:

    • Reactivity Modulation: It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, opening up synthetic pathways not readily accessible with the parent benzodioxole.[1][4]

    • A Versatile Synthetic Handle: The nitro group can be readily reduced to an amine, which is arguably one of the most versatile functional groups in organic synthesis, serving as a gateway to amides, sulfonamides, diazonium salts, and a plethora of other functionalities.

This dual-functionality makes this compound a highly strategic intermediate for constructing libraries of compounds in drug discovery programs, particularly in the search for novel anti-infective and anti-tumor agents.[1][5][6]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[7]
Synonyms 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-MethylenedioxynitrobenzeneNIST WebBook[8]
CAS Number 2620-44-2PubChem[7]
Molecular Formula C₇H₅NO₄NIST WebBook[8][9]
Molecular Weight 167.12 g/mol PubChem[7]
Appearance Yellow crystalline powderPubChem[7], LookChem[10]
Melting Point 146 - 148 °CLookChem[10]
Boiling Point 613.35 K (calculated)Cheméo[11]
Solubility LogP (Octanol/Water): 1.323Cheméo[11]
Spectroscopic Data
  • ¹H NMR (in CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic and methylenedioxy protons.

    • δ 7.89 (d, 1H)

    • δ 7.66 (d, 1H)

    • δ 6.87 (d, 1H)

    • δ 6.15 (s, 2H, O-CH₂-O)[12]

  • Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks corresponding to the nitro group (asymmetric and symmetric stretching) and the aromatic C-H and C=C bonds.[13]

  • Mass Spectrum (Electron Ionization): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight.[8]

Synthesis: Regioselective Nitration of 1,3-Benzodioxole

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of the parent 1,3-benzodioxole.[1]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the canonical three-step EAS mechanism: generation of the electrophile, nucleophilic attack by the aromatic ring, and rearomatization.[14][15]

  • Generation of the Electrophile: Nitric acid is protonated by a stronger acid (in this case, the glacial acetic acid solvent can facilitate this, though sulfuric acid is often used for more aggressive nitrations) to form the highly electrophilic nitronium ion (NO₂⁺).[14]

  • Electrophilic Attack: The 1,3-benzodioxole ring is an electron-rich system due to the electron-donating resonance effect of the two oxygen atoms. This makes it highly nucleophilic and reactive towards electrophiles.[1][14] The ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[14]

  • Regioselectivity: The methylenedioxy group is a powerful ortho-, para- director.[14][16] It donates electron density into the ring, preferentially stabilizing the sigma complexes formed from attack at the positions ortho and para to the oxygen atoms. In this symmetrical molecule, the two available positions for substitution are equivalent and are ortho to one oxygen and para to the other. Therefore, nitration occurs with high regioselectivity to yield the desired 5-nitro isomer.[1]

  • Rearomatization: A weak base (like water or the acetate ion) removes a proton from the carbon atom now bearing the nitro group, collapsing the sigma complex and restoring the aromaticity of the ring.[14][15]

EAS_Mechanism Figure 1: Electrophilic Nitration of 1,3-Benzodioxole reagents HNO₃ + CH₃COOH electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generates benzodioxole 1,3-Benzodioxole sigma_complex Sigma Complex (Resonance Stabilized) benzodioxole->sigma_complex Attacks product This compound sigma_complex->product Rearomatization (-H⁺) Reduction_and_Derivatization Figure 2: Key Transformations of this compound start This compound amine 1,3-Benzodioxol-5-amine start->amine Reduction (e.g., H₂, Pd/C) amide Amides / Sulfonamides amine->amide Acylation / Sulfonylation diazonium Diazonium Salt amine->diazonium Diazotization (NaNO₂, HCl) sandmeyer Sandmeyer Products (Halides, CN, OH) diazonium->sandmeyer Cu(I) Salts SNAr_Mechanism Figure 3: General SₙAr Mechanism reactant Aryl-LG (with ortho/para NO₂) meisenheimer Meisenheimer Complex (Anionic Intermediate) reactant->meisenheimer Addition (RDS) nucleophile Nu⁻ product Aryl-Nu meisenheimer->product Elimination (-LG)

References

Reactivity of the nitro group in 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the naturally occurring benzodioxole scaffold, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. The presence of a potent electron-withdrawing nitro group on the electron-rich benzodioxole ring system imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, focusing on the electronic interplay of its functional groups and the consequent influence on aromatic substitution reactions and transformations of the nitro moiety itself. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and discuss the compound's utility as a precursor for a wide range of more complex, biologically relevant molecules.

Introduction: The Strategic Importance of this compound

The 1,3-benzodioxole (or methylenedioxybenzene) core is a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activities.[1] The introduction of a nitro group at the 5-position creates this compound (also known as 3,4-methylenedioxynitrobenzene), a compound that marries the inherent aromatic character of the benzodioxole ring with the powerful electronic influence of the nitro functionality.[2][3] This combination makes it a highly valuable building block in multi-step syntheses, particularly in the development of novel anti-infective agents and other pharmaceuticals.[1][4]

The nitro group is not merely a passive substituent; it is a versatile functional handle that profoundly dictates the molecule's reactivity. It acts as a strong deactivator for electrophilic aromatic substitution while simultaneously activating the ring for nucleophilic aromatic substitution.[5][6] Furthermore, the nitro group itself can be readily transformed, most notably through reduction to the corresponding amine, opening up a vast landscape of subsequent chemical modifications.[5][7] This guide will dissect these reactivity patterns, providing both mechanistic understanding and practical, actionable protocols for the laboratory setting.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic tug-of-war between its two key functional groups.

  • The 1,3-Benzodioxole System: The two oxygen atoms of the methylenedioxy bridge donate electron density into the aromatic ring via resonance (+R effect). This enriches the ring's electron density, making the parent 1,3-benzodioxole highly susceptible to electrophilic attack.[1][8]

  • The Nitro Group (-NO₂): Conversely, the nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R).[6][9] This significantly reduces the electron density of the aromatic system, particularly at the ortho and para positions relative to the nitro group.[9][10]

In this compound, the nitro group's strong deactivating properties dominate the overall electronic character of the ring. However, the activating influence of the methylenedioxy group still plays a crucial role in directing the initial synthesis and influencing the molecule's overall stability and properties.

Caption: Competing electronic effects on the aromatic ring.

Synthesis: Controlled Electrophilic Nitration

The most direct and common synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1,3-benzodioxole.[1] The key to this synthesis is controlling the reaction conditions to favor monosubstitution and achieve high regioselectivity for the 5-position.

Causality of Experimental Design: The electron-rich nature of the 1,3-benzodioxole ring makes it highly reactive.[1] Harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) can easily lead to over-nitration and the formation of dinitro derivatives.[1] Therefore, milder conditions, such as using nitric acid in glacial acetic acid, are employed. This generates the nitronium ion (NO₂⁺) electrophile in a more controlled manner, minimizing side reactions.[8][11] The methylenedioxy group is an ortho, para-director; thus, substitution occurs at the position para to one of the oxygen atoms and ortho to the other, which is the 5-position.

Comparative Synthesis Protocols
ParameterProtocol AProtocol B
Nitrating Agent Nitric acid (d=1.4) in glacial acetic acidConc. HNO₃ (65-68%) in H₂O
Starting Material 1,3-Benzodioxole1,3-Benzodioxole
Temperature 15–25 °C, then room temperature overnight60–65 °C, then 90 °C for 2h
Workup Filtration, washing with water, recrystallization from alcoholPoured into ice/water, filtered
Reported Yield 90.6%[11]87%[12]
Reference PrepChem[11]BenchChem[12]
Detailed Experimental Protocol (Adapted from Protocol A)

This protocol is selected for its high reported yield and controlled temperature conditions, which are crucial for preventing byproducts.

  • Vessel Preparation: Equip a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Charge the flask with 1,3-benzodioxole (12.2 g, 0.1 mol) and glacial acetic acid (75 mL). Stir until the solution is homogeneous.

  • Cooling: Place the flask in an ice-water bath to cool the contents to 15 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (9 mL, d=1.4) to glacial acetic acid (30 mL). Allow this mixture to cool to room temperature.

  • Addition: Add the nitrating mixture to the dropping funnel. Add it dropwise to the stirred benzodioxole solution over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A crystalline precipitate will form.

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Purification: Wash the crystals thoroughly with cold water to remove residual acid. Recrystallize the crude product from ethanol to yield pure this compound as yellow crystals (m.p. 149–150 °C).[11]

G start Start dissolve Dissolve 1,3-Benzodioxole in Glacial Acetic Acid start->dissolve cool Cool to 15°C dissolve->cool add_nitro Dropwise Addition (Maintain T < 25°C) cool->add_nitro prepare_nitro Prepare Nitrating Mix (HNO3 in Acetic Acid) prepare_nitro->add_nitro react Stir Overnight at Room Temp add_nitro->react filter Suction Filtration react->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure Product recrystallize->end

Caption: Workflow for the synthesis of this compound.

Reactivity of the Nitro-Substituted Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound significantly less nucleophilic than the parent benzodioxole. Consequently, it is strongly deactivated towards further electrophilic attack.[7] Any subsequent EAS reaction would require harsh conditions and would be directed by the existing substituents. The nitro group is a meta-director, while the methylenedioxy group is an ortho, para-director. The substitution would likely occur at the 6-position, which is ortho to the activating methylenedioxy group and meta to the deactivating nitro group. However, such reactions are generally low-yielding and not synthetically preferred.

Nucleophilic Aromatic Substitution (SNAr)

A key feature of the nitro group is its ability to activate an aromatic ring towards nucleophilic attack, a reaction known as Nucleophilic Aromatic Substitution (SNAr).[13][14] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, but only when it is positioned ortho or para to the leaving group.[13]

While this compound itself lacks a suitable leaving group for a direct SNAr reaction, its derivatives, such as 5-bromo-6-nitro-1,3-benzodioxole, are excellent substrates.[5] In this molecule, the nitro group at the 6-position strongly activates the ring, facilitating the displacement of the bromo group at the 5-position by various nucleophiles like amines, alkoxides, or thiolates.[5] This provides a powerful method for introducing diverse functionalities.

Caption: General mechanism of Nucleophilic Aromatic Substitution.

This protocol is based on established procedures for activated bromoarenes.[5]

  • Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-6-nitro-1,3-benzodioxole (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile Addition: Add the desired amine nucleophile (1.2–2.0 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (1.5–3.0 equivalents), to the reaction mixture.

  • Heating: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Core Reactivity: Transformations of the Nitro Group

The most synthetically valuable transformations of this compound involve the chemical modification of the nitro group itself.

Reduction to 5-Amino-1,3-benzodioxole

The reduction of the nitro group to a primary amine is a cornerstone reaction, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group.[15] The resulting product, 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline), is a key precursor for a vast array of derivatives.[16][17]

Causality of Method Selection: The choice of reducing agent depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very clean and efficient method, often providing high yields with simple workup (filtration of the catalyst).[18][19] It is suitable for molecules that do not contain other reducible groups like alkenes or alkynes.

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust, classic methods that are often more tolerant of other functional groups than catalytic hydrogenation.[5] Iron in acidic medium is a common and cost-effective choice.

Comparison of Reduction Methodologies
MethodReagentsSolventConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C (catalyst)Ethanol, MethanolRoom temp, 1-3 bar H₂High yield, clean, easy workupRequires specialized equipment; sensitive to catalyst poisons
Metal/Acid Reduction Iron powder, HClEthanol/WaterRefluxCost-effective, functional group toleranceWorkup can be tedious (removal of iron salts)
Transfer Hydrogenation Ammonium formate, Pd/CMethanolRefluxAvoids use of H₂ gasCan be slower, requires stoichiometric reductant
Detailed Experimental Protocol (Catalytic Hydrogenation)

This method is chosen for its efficiency and clean product formation.

  • Setup: To a hydrogenation flask, add this compound (1.67 g, 10 mmol) and methanol (50 mL).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C, ~100 mg, ~1 mol%) to the suspension.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel to 3 barg with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within a few hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 5-amino-1,3-benzodioxole, which can be further purified by recrystallization or chromatography if necessary.

G start This compound reduction Reduction (e.g., H2, Pd/C) start->reduction amine 5-Amino-1,3-benzodioxole reduction->amine diazotization Diazotization (NaNO2, HCl) amine->diazotization amide Amide Formation (Acyl Chloride) amine->amide sulfonamide Sulfonamide Formation (Sulfonyl Chloride) amine->sulfonamide diazonium Diazonium Salt diazotization->diazonium amide_prod Amide Derivative amide->amide_prod sulfonamide_prod Sulfonamide Derivative sulfonamide->sulfonamide_prod

Caption: Synthetic utility of the amine via reduction.

Summary and Outlook

This compound is a molecule of significant synthetic potential, defined by the interplay between its electron-donating benzodioxole core and its powerfully electron-withdrawing nitro group. This guide has illuminated the key facets of its reactivity:

  • Synthesis: Prepared through controlled electrophilic nitration of 1,3-benzodioxole.

  • Aromatic Ring Reactivity: The ring is deactivated towards EAS but can be activated for SNAr in appropriately substituted derivatives.

  • Nitro Group Reactivity: The nitro group's primary role is as a precursor to the versatile 5-amino-1,3-benzodioxole, a critical building block for introducing nitrogen-containing functionalities.

For researchers in drug development, a thorough understanding of this reactivity is essential for designing efficient synthetic routes to complex target molecules. The protocols and mechanistic insights provided herein serve as a foundation for leveraging this compound as a strategic starting material. Future research may continue to explore novel transformations of the nitro group and the development of asymmetric methodologies for derivatizing the benzodioxole scaffold.

References

Electron-withdrawing effects on the 1,3-benzodioxole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Electron-Withdrawing Effects on the 1,3-Benzodioxole Ring: A Guide for Drug Development Professionals

Abstract

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its inherent electron-rich nature, conferred by the fused dioxole ring, significantly influences its reactivity and metabolic profile.[1][3] This guide provides a comprehensive technical analysis of how the introduction of electron-withdrawing groups (EWGs) modulates the electronic properties, chemical reactivity, and spectroscopic signatures of the 1,3-benzodioxole ring. We will delve into the profound implications of these modifications for drug design, focusing on the modulation of bioactivity and the mitigation of mechanism-based inhibition of cytochrome P450 enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituent effects to optimize drug candidates based on this versatile scaffold.

The 1,3-Benzodioxole Core: An Electron-Rich Foundation

The 1,3-benzodioxole ring system consists of a benzene ring fused to a five-membered dioxole ring.[1][3] The two oxygen atoms of the dioxole ring possess lone pairs of electrons that are delocalized into the aromatic π-system. This delocalization increases the electron density of the benzene ring, making it more nucleophilic and highly susceptible to electrophilic attack compared to unsubstituted benzene.[3] This electron-donating nature is fundamental to its chemical character and is a critical consideration in its application as a pharmacophore.

However, this inherent electronic property is also linked to a significant liability in drug development: mechanism-based inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[4][5] Metabolism of the methylenedioxy bridge can form a reactive carbene intermediate that covalently binds to and irreversibly inactivates the enzyme.[5][6] This can lead to significant drug-drug interactions and toxicity.[6][7] Strategically placing EWGs on the aromatic ring is a key technique to modulate this effect and improve the safety profile of drug candidates.

Modulating the Core: The Impact of Electron-Withdrawing Groups (EWGs)

EWGs are functional groups that withdraw electron density from a conjugated system. Their introduction onto the 1,3-benzodioxole ring fundamentally alters its properties through inductive and resonance effects.

Alteration of Electronic Properties and Reactivity

By pulling electron density away from the aromatic ring, EWGs decrease its nucleophilicity. This has a profound deactivating effect on the ring's reactivity towards electrophiles, making reactions such as nitration, halogenation, and Friedel-Crafts acylation slower and requiring harsher conditions.[8]

Furthermore, EWGs act as meta-directors for subsequent electrophilic aromatic substitution. They withdraw electron density most strongly from the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[8] This predictable directing effect is a powerful tool in the regioselective synthesis of complex derivatives.

The magnitude of the electronic effect can be quantified using Hammett substituent constants (σ), which provide an empirical measure of the inductive and resonance properties of a substituent.[9][10] A positive σ value indicates an electron-withdrawing character.

Table 1: Hammett Substituent Constants for Common EWGs

Substituent σmeta σpara
-NO₂ 0.73 0.78
-CN 0.62 0.67
-CF₃ 0.44 0.57
-SO₂CH₃ 0.68 0.72
-Cl 0.37 0.22
-Br 0.40 0.23

Data adapted from Schwarzenbach et al. and other sources.[11][12]

Caption: Electron density shift in 1,3-benzodioxole upon EWG substitution.

Implications for Drug Design and Metabolism

The strategic introduction of EWGs is a cornerstone of modern medicinal chemistry for several reasons:

  • Enhanced Bioactivity: In many cases, adding EWGs can improve a compound's therapeutic activity. Studies on N-(benzo[d][1][13]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives showed that the introduction of electron-withdrawing groups like chloro, bromo, and iodo was conducive to enhancing bioactivity as root growth promoters.[13][14]

  • Modulation of Physicochemical Properties: EWGs can alter a molecule's lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mitigation of CYP450 Inhibition: By withdrawing electron density from the aromatic ring, EWGs can decrease the rate of metabolic activation of the methylenedioxy bridge. This reduces the formation of the inhibitory carbene intermediate, thereby lessening or abrogating the mechanism-based inhibition of CYP enzymes.[15] This is a critical strategy for designing safer drugs that avoid potential drug-drug interactions. For example, in the development of anti-tumor arsenicals, various EWGs were introduced to the 1,3-benzodioxole moiety to modulate the overall properties of the conjugates.[15]

Synthesis and Characterization

The synthesis of 1,3-benzodioxoles bearing EWGs can be achieved through various synthetic routes. A common approach is the direct electrophilic substitution of the parent ring, followed by further modifications. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for introducing a wide range of substituents.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of substituted 1,3-benzodioxole derivatives, adapted from published methodologies.[16][17] This reaction couples a bromo-substituted 1,3-benzodioxole with a boronic acid derivative.

Objective: To synthesize a 5-aryl-1,3-benzodioxole derivative.

Materials:

  • 5-Bromo-1,3-benzodioxole

  • Substituted Arylboronic Acid

  • PdCl₂(PPh₃)₂ (Palladium Catalyst)

  • PPh₃ (Ligand)

  • K₂CO₃ (Base)

  • Toluene/Ethanol/Water solvent mixture

  • Ethyl Acetate

  • Brine

Procedure:

  • To a two-necked round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1,3-benzodioxole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and PPh₃ (0.04 eq).

  • Add the solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the catalyst PdCl₂(PPh₃)₂ (0.02 eq) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield the desired compound.

G Start Starting Materials (Bromo-benzodioxole, Boronic Acid, Base, Ligand) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Start->Reaction_Setup Degassing Degassing (N₂ Purge) Reaction_Setup->Degassing Catalyst_Addition Catalyst Addition (PdCl₂(PPh₃)₂) Degassing->Catalyst_Addition Reflux Heating to Reflux (Reaction Monitoring via TLC/LCMS) Catalyst_Addition->Reflux Workup Aqueous Workup (Extraction with Ethyl Acetate) Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, HRMS) Purification->Characterization

Caption: Experimental workflow for Suzuki-Miyaura coupling and product validation.

Spectroscopic Characterization

The introduction of an EWG causes predictable shifts in the spectroscopic data of the 1,3-benzodioxole ring.

Table 2: Representative Spectroscopic Shifts for a 5-Nitro-1,3-benzodioxole

Spectroscopy Unsubstituted 1,3-Benzodioxole This compound Rationale for Change
¹H NMR (δ, ppm) ~6.8 (s, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.9 (s, 2H, O-CH₂-O) ~7.8 (dd, 1H, H-6), ~7.5 (d, 1H, H-4), ~7.0 (d, 1H, H-7), ~6.1 (s, 2H, O-CH₂-O) The -NO₂ group strongly deshields adjacent protons, causing significant downfield shifts.
¹³C NMR (δ, ppm) ~148 (C-O), ~121 (Ar-CH), ~108 (Ar-CH), ~101 (O-CH₂-O) ~150 (C-O), ~145 (C-NO₂), ~118 (Ar-CH), ~108 (Ar-CH), ~103 (O-CH₂-O) The carbon attached to the EWG is deshielded, and other ring carbons are also affected.
IR (ν, cm⁻¹) ~2890 (C-H), ~1250 (C-O asym.) ~1520 (N-O asym. stretch), ~1340 (N-O sym. stretch) Appearance of strong, characteristic stretching frequencies for the nitro group.[17]

Note: Specific shifts are approximate and solvent-dependent. Data is compiled based on typical values and published spectra.[18][19]

Conclusion and Future Outlook

The deliberate modification of the 1,3-benzodioxole ring with electron-withdrawing groups is a sophisticated and powerful strategy in drug discovery and development. This approach allows for the fine-tuning of a molecule's electronic properties to enhance bioactivity and, crucially, to engineer a safer metabolic profile by mitigating mechanism-based CYP450 inhibition. A thorough understanding of the principles outlined in this guide—from electronic effects and reactivity to synthesis and characterization—is essential for medicinal chemists aiming to unlock the full potential of this important structural motif. As our understanding of structure-activity and structure-toxicity relationships continues to evolve, the precise electronic modulation of privileged scaffolds like 1,3-benzodioxole will remain a key enabler of innovation in the pharmaceutical sciences.

References

A Technical Guide to the Research Applications of 5-Nitro-1,3-benzodioxole: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Nitro-1,3-benzodioxole, a nitro-substituted derivative of the well-regarded methylenedioxybenzene core, stands as a pivotal intermediate in modern organic synthesis. Its unique electronic and structural characteristics, conferred by the interplay between the electron-donating dioxole ring and the strongly electron-withdrawing nitro group, render it a highly versatile scaffold. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted research applications of this compound. We will delve into its established and potential roles in the development of novel antimicrobial, anticancer, and agrochemical agents, providing field-proven insights and detailed experimental frameworks. The narrative is designed for researchers, scientists, and drug development professionals, aiming to unlock the full synthetic potential of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound (CAS 2620-44-2) is a yellow crystalline powder that serves as a foundational building block in multi-step synthetic transformations.[1][2] The 1,3-benzodioxole moiety is a recognized pharmacophore present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a nitro group at the 5-position dramatically influences the molecule's reactivity. This potent electron-withdrawing group deactivates the aromatic ring towards further electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, offering a distinct pathway for functionalization. Furthermore, the nitro group is a versatile chemical handle that can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical modifications.[1]

PropertyValueSource
CAS Number 2620-44-2[3]
Molecular Formula C₇H₅NO₄[4]
Molecular Weight 167.12 g/mol [5]
Appearance Yellow crystalline powder[1]
Melting Point 148-150 °C[6]
Boiling Point 613.35 K (Predicted)[7]
LogP 1.323 (Predicted)[7]
InChIKey SNWQAKNKGGOVMO-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

The most direct route to this compound is the regioselective nitration of 1,3-benzodioxole. The electron-rich nature of the starting heterocycle necessitates precise control over reaction conditions to favor the formation of the desired 5-nitro isomer.[1]

Detailed Synthesis Protocol: Nitration of 1,3-Benzodioxole

This protocol is adapted from established laboratory procedures, providing a reliable method for obtaining high yields of this compound.[6]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Nitric Acid (d=1.4, 9 mL)

  • 250 mL Sulfonation Flask

  • Stirrer, Thermometer, Dropping Funnel

  • Filtration apparatus, Recrystallization solvents (Ethanol)

Procedure:

  • Setup: Equip a 250 mL sulfonation flask with a magnetic stirrer, thermometer, and a dropping funnel.

  • Initial Solution: Charge the flask with 12.2 g of 1,3-benzodioxole and 75 mL of glacial acetic acid. Stir the mixture to dissolve the starting material.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid.

  • Controlled Addition: Cool the sulfonation flask in an ice bath to maintain an internal temperature of 15-25 °C. Add the nitrating mixture dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as yellow crystals.

  • Yield: This procedure typically yields around 16.0 g (90.6%) of the desired product with a melting point of 149-150 °C.[6]

Key Chemical Transformations

The synthetic utility of this compound stems from its predictable reactivity at several key positions. The diagram below illustrates the primary avenues for chemical modification, which form the basis for the research applications discussed in the following sections.

G cluster_0 Core Transformations of this compound Start This compound Reduction Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Versatile handle SNAr Nucleophilic Aromatic Substitution (Requires additional activation) Start->SNAr Limited utility without further activation Henry Henry Reaction (Nitroaldol) Start->Henry Requires prior conversion to aldehyde Amine 5-Amino-1,3-benzodioxole Reduction->Amine Amide Amide/Sulfonamide Derivatives Amine->Amide Acylation, Sulfonylation Substituted 5-Nitro-6-substituted- 1,3-benzodioxole SNAr->Substituted Nitropropenyl 5-(2-Nitropropenyl)- 1,3-benzodioxole (NPBD) Henry->Nitropropenyl

Caption: Key synthetic transformations of this compound.

Potential Research Application I: A Scaffold for Novel Antimicrobial Agents

The rise of drug-resistant pathogens necessitates the exploration of novel antimicrobial targets. One promising avenue is the inhibition of protein tyrosine phosphatases (PTPs), enzymes crucial for virulence and survival in many bacteria and fungi.[1] Derivatives of this compound, such as nitropropenyl benzodioxole (NPBD), have been investigated as tyrosine mimetics that can competitively inhibit these microbial PTPs.[1][8]

Scientific Rationale and Workflow

The core hypothesis is that the this compound scaffold can be elaborated to create potent and selective inhibitors of microbial PTPs. The nitro group, particularly when part of a nitroalkenyl side chain, acts as a Michael acceptor and a potent electrophile that can interact with the catalytic cysteine residue in the PTP active site.

G cluster_workflow Antimicrobial Drug Discovery Workflow Start This compound Synth Synthesize Derivatives (e.g., via Henry Reaction) Start->Synth Library Compound Library Synth->Library Screen In vitro PTP Inhibition Assay Library->Screen MIC Determine MIC/MBC against pathogenic microbes Screen->MIC Active Hits Lead Lead Compound Identification MIC->Lead

Caption: Workflow for developing antimicrobial PTP inhibitors.

Experimental Protocol: In Vitro PTP Inhibition Assay

This protocol describes a general method for screening compounds against a purified PTP enzyme, such as PTPB from Mycobacterium tuberculosis.

Materials:

  • Purified recombinant PTP enzyme

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (405 nm)

  • NaOH (1 M) to stop the reaction

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Mixture: In each well of a 96-well plate, add:

    • 50 µL of assay buffer

    • 10 µL of test compound dilution (or DMSO for control)

    • 20 µL of purified PTP enzyme solution

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M NaOH to each well. The NaOH deprotonates the p-nitrophenol product, turning it yellow.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) and determine the IC₅₀ value.

Potential Research Application II: Development of Anticancer Therapeutics

The 1,3-benzodioxole core is a privileged scaffold in anticancer drug design. Recent research has shown that conjugating 1,3-benzodioxole derivatives with arsenical precursors can significantly improve their antitumor efficacy.[9] This strategy leverages the benzodioxole moiety to potentially inhibit cytochrome P450 enzymes, extending the half-life of the active arsenical, which in turn inhibits the thioredoxin (Trx) system in cancer cells, leading to overwhelming oxidative stress and apoptosis.[9]

Scientific Rationale and Logical Pathway

The reduction of this compound to 5-Amino-1,3-benzodioxole provides a key nucleophile. This amine can be used to form a stable linkage with an arsenical precursor, creating a novel conjugate drug. This conjugate is designed to be selectively toxic to cancer cells, which often have an upregulated Trx system, making them more vulnerable to redox-based therapies.

G cluster_pathway Proposed Anticancer Mechanism of a Benzodioxole-Arsenical Conjugate Conjugate 5-Amido-1,3-benzodioxole -Arsenical Conjugate Cell Cancer Cell Uptake Conjugate->Cell TrxR Thioredoxin Reductase (TrxR) Cell->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Mechanism of a hypothetical benzodioxole-arsenical conjugate.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition of cell growth).

Potential Research Application III: Building Blocks for Agrochemicals and Functional Materials

The 1,3-benzodioxole scaffold is not only prevalent in pharmaceuticals but also in agrochemicals, including pesticides and herbicides. More recently, derivatives have been designed as auxin receptor agonists, acting as potent root growth promoters, which could have significant applications in agriculture.

Application in Plant Growth Promotion

By modifying the this compound core, it is possible to synthesize novel auxin mimics. These compounds could potentially bind to auxin receptors like TIR1, initiating signaling cascades that promote root development and overall plant growth.

Experimental Protocol: Primary Root Growth Assay in Arabidopsis thaliana

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes

  • Test compounds (dissolved in DMSO)

  • Growth chamber (22 °C, 16h light/8h dark cycle)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds using 70% ethanol followed by a bleach solution.

  • Plating: Prepare MS agar plates containing various concentrations of the test compound. Ensure the final DMSO concentration is consistent and low (<0.1%).

  • Sowing: Sow 10-15 sterilized seeds in a line on each plate.

  • Stratification: Store the plates at 4 °C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

  • Measurement: After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Analysis: Compare the root lengths of treated seedlings to those of the vehicle control to determine the effect of the compound on root growth.

Hypothetical Application in Materials Science

While less explored, the electronic properties of this compound suggest its potential as a monomer for synthesizing novel electroactive polymers. The amine derivative, 5-Amino-1,3-benzodioxole, could be electropolymerized or chemically polymerized to form a polymer with a conjugated backbone. The electron-donating benzodioxole unit would be expected to lower the oxidation potential, making it a candidate for applications in electrochromic devices, sensors, or organic electronics.

G cluster_pathway Hypothetical Synthesis of an Electroactive Polymer Start This compound Reduction Reduction Start->Reduction Monomer 5-Amino-1,3-benzodioxole (Monomer) Reduction->Monomer Polymerization Electropolymerization (Cyclic Voltammetry) Monomer->Polymerization Polymer Poly(5-amino-1,3-benzodioxole) Film on Electrode Polymerization->Polymer Device Potential Application: Electrochromic Device Polymer->Device

Caption: Proposed route to a novel electroactive polymer.

Safety and Handling

This compound is classified as harmful and requires careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[4]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile platform for innovation across multiple scientific disciplines. Its well-defined synthesis and predictable reactivity provide a robust starting point for creating extensive libraries of novel compounds. From targeting microbial virulence factors and exploiting unique cancer cell vulnerabilities to enhancing agricultural productivity and potentially creating new functional materials, the research applications of this scaffold are both broad and deep. This guide has provided the strategic framework and validated protocols to empower researchers to harness the significant potential of this compound in their respective fields.

References

Solubility of 5-Nitro-1,3-benzodioxole in Common Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

5-Nitro-1,3-benzodioxole is a pivotal intermediate in the synthesis of specialized chemical compounds, finding applications in pharmaceutical development and agrochemical research.[1][2] Its derivatives have been investigated for roles as potent auxin receptor agonists and for improving the anti-tumor efficiency of arsenicals.[2][3] A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, discusses the theoretical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination. Safety and handling considerations are integrated to ensure best practices in a laboratory setting.

Physicochemical Characteristics of this compound

Understanding the molecular structure and physical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule consists of a benzodioxole core, which is largely nonpolar, substituted with a highly polar nitro group (-NO₂). This dual-nature structure dictates its interaction with different types of solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-MethylenedioxynitrobenzenePubChem[4], NIST[5]
CAS Number 2620-44-2EPA[6], Fisher Scientific[7]
Molecular Formula C₇H₅NO₄PubChem[4], EPA[6]
Molecular Weight 167.12 g/mol PubChem[4], EPA[6]
Appearance Yellow crystalline powder/solidPubChem[4], Fisher Scientific[7]
Melting Point 145 - 149 °C (293 - 300.2 °F)Fisher Scientific[7]
Flash Point 142 °C (287.6 °F)Fisher Scientific[7]

The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the molecule's dipole moment, making it more polar than its parent compound, 1,3-benzodioxole. This structural feature is the primary determinant of its solubility characteristics.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[8][9][10] This axiom is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

  • Polarity: Polar solutes, like this compound with its nitro group, tend to dissolve in polar solvents (e.g., alcohols, acetone).[8][10] The nonpolar benzodioxole backbone provides affinity for less polar solvents (e.g., dichloromethane, toluene).

  • Intermolecular Forces: The key interactions include dipole-dipole forces, arising from the polar C-NO₂ bond, and London dispersion forces, associated with the aromatic ring system. The dioxole oxygens can act as weak hydrogen bond acceptors.

  • Temperature: For most solid organic compounds, solubility increases with temperature as the additional thermal energy helps overcome the solute's crystal lattice energy.[8]

Qualitative Solubility Profile of this compound

While extensive quantitative data is not publicly cataloged, a qualitative solubility profile can be expertly inferred from the molecule's structure and established chemical principles. The parent compound, 1,3-benzodioxole, is soluble in organic solvents like ethanol, ether, and chloroform but is sparingly soluble in water.[11][12] The addition of the nitro group is expected to decrease its solubility in nonpolar solvents and increase it in polar solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolSparingly to Moderately SolubleThe nitro group interacts with the polar solvent, but the large aromatic structure limits high solubility. Recrystallization from alcohol is a known procedure.[13]
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFSolubleStrong dipole-dipole interactions between the solvent and the nitro group favor dissolution.
Moderately Polar Ethyl Acetate, Tetrahydrofuran (THF)SolubleA good balance of polarity to interact with the nitro group and nonpolar character to solvate the aromatic ring.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents can effectively solvate moderately polar compounds through dipole-dipole and dispersion forces.
Aromatic Toluene, BenzeneSparingly SolubleThe nonpolar aromatic nature of the solvent interacts well with the benzodioxole ring, but less so with the polar nitro group.
Nonpolar Hexane, CyclohexaneInsolubleThe significant polarity mismatch between the nitro group and the nonpolar solvent prevents effective solvation.[10]
Aqueous WaterInsolubleThe large, hydrophobic aromatic structure dominates, making the compound insoluble in water.[14]

Disclaimer: This table represents a scientifically informed prediction. For precise applications, experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted standard.[8] This protocol ensures the creation of a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Accurately weigh excess This compound prep2 Add to a known volume of the selected solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24-72 hours prep2->equil1 Begin Equilibration equil2 Allow suspension to settle equil1->equil2 analysis1 Withdraw supernatant using a filter syringe (e.g., 0.45 µm) equil2->analysis1 Sample Saturated Solution analysis2 Dilute aliquot with a suitable mobile phase analysis1->analysis2 analysis3 Quantify concentration using a calibrated method (e.g., HPLC-UV, NMR) analysis2->analysis3 result result analysis3->result Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of the Suspension:

    • Add an excess amount of this compound (to ensure solid remains after equilibrium) to a glass vial.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the suspension for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved particles.

    • Accurately dilute the collected aliquot with a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.[8]

    • Determine the concentration of this compound in the diluted sample by comparing the instrument response to a pre-established calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. The toxicological properties of this compound have not been fully investigated, and it must be handled with care.[7][15]

Table 3: Hazard Summary and Safety Precautions

CategoryInformation and Recommendations
Hazard Identification Harmful if swallowed, in contact with skin, or if inhaled.[4][15] May cause irritation to the skin, eyes, and respiratory tract.[15]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling.[7]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][15]
First Aid Inhalation: Move person to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water for at least 15 minutes. Ingestion: Rinse mouth with water. In all cases, consult a physician.[7][15]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] Do not empty into drains.[15]

Note: Always consult the most current Safety Data Sheet (SDS) for the specific product you are using before commencing any work.[7][15]

Conclusion and Field-Proven Insights

The solubility of this compound is a direct consequence of its molecular structure—a balance between a polar nitro functional group and a nonpolar benzodioxole framework. This guide establishes that the compound is most soluble in moderately polar to polar aprotic organic solvents such as THF, acetone, and dichloromethane. Its poor solubility in nonpolar solvents like hexane and in water is also well-founded.

For drug development professionals and synthetic chemists, this solubility profile is critical for practical applications:

  • Reaction Chemistry: Solvents like THF or acetonitrile are excellent choices for conducting reactions, as they will readily dissolve the starting material.

  • Purification: The differential solubility allows for effective purification. For instance, a crude product can be dissolved in a minimal amount of a good solvent (like hot ethanol) and then allowed to cool, causing the purified this compound to crystallize out.[13] Alternatively, it can be precipitated from a soluble solution by adding a non-solvent (an "anti-solvent") like hexane.

  • Chromatography: In column chromatography, a solvent system like ethyl acetate/hexane would be effective, where adjusting the ratio controls the elution of the compound based on its affinity for the mobile and stationary phases.

By combining theoretical understanding with rigorous experimental verification as outlined in this guide, researchers can confidently handle and utilize this compound to its full potential, accelerating innovation in chemical and pharmaceutical sciences.

References

A Technical Guide to the Historical Context of 5-Nitro-1,3-benzodioxole Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Nature, Industry, and Neuroscience

5-Nitro-1,3-benzodioxole is a synthetic organic compound whose significance is not inherent to its own biological activity, but rather to its pivotal role as a chemical intermediate. Its history is a compelling narrative that weaves together the study of natural products, the rise of the synthetic fragrance and insecticide industries, and the complex evolution of psychoactive drug synthesis. Understanding the historical context of this molecule offers a unique lens through which to view the progression of organic chemistry and its impact on various scientific and societal domains. This guide provides an in-depth exploration of the research trajectory of this compound, from the discovery of its parent ring system in nature to its modern applications.

Chapter 1: The Natural Origins and Early Industrial Applications of the 1,3-Benzodioxole Moiety

The story of this compound begins not in a laboratory, but in the natural world, with the 1,3-benzodioxole (also known as methylenedioxybenzene) functional group. This moiety is present in a variety of naturally occurring compounds, most notably safrole.

Safrole: The Natural Precursor

Safrole is a colorless or slightly yellow oily liquid that is the principal component of sassafras oil, extracted from the root-bark and fruit of the sassafras tree (Sassafras albidum). The aromatic properties of sassafras have been recognized for centuries, with indigenous peoples of North America using it for medicinal and culinary purposes. French chemist Édouard Saint-Èvre first determined safrole's empirical formula in 1844, and in 1869, French chemists Édouard Grimaux and J. Ruotte investigated and named the compound.[1]

Historically, safrole was used as a food additive, particularly for flavoring root beer, until it was banned for this purpose in the United States in 1960 due to concerns about its carcinogenicity.[2][3]

From Fragrance to Flavor: The Rise of Piperonal

The first major industrial application of a 1,3-benzodioxole derivative was in the fragrance industry. In the early 1880s, perfumers began using piperonal, also known as heliotropin, for its sweet, floral, and vanilla-like scent.[4] Piperonal can be synthesized from the oxidative cleavage of isosafrole, which is an isomer of safrole.[4] This development marked an important step in the transition from using purely natural extracts to synthetic molecules in perfumery, making fragrances more accessible.[5][6]

A Synergistic Discovery: Insecticide Applications

A pivotal moment in the history of 1,3-benzodioxole derivatives came with the discovery of their role as insecticide synergists. It was observed that sesame oil, which contains sesamin (a compound with the 1,3-benzodioxole moiety), enhanced the activity of pyrethrum, a natural insecticide.[7] This led to the development of synthetic 1,3-benzodioxole derivatives, such as piperonyl butoxide (PBO), which are not insecticidal on their own but inhibit the metabolic pathways that insects use to detoxify insecticides.[8][9] This discovery had a significant impact on the effectiveness and commercial viability of various insecticides.

Chapter 2: The Synthesis of this compound: A Classic Transformation

The synthesis of this compound is a textbook example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. While the exact date and discoverer of the first synthesis of this specific compound are not well-documented in readily available literature, it was likely first prepared in the early 20th century during broader explorations of substituted benzene derivatives. The general methodology for aromatic nitration, however, has a much longer history, dating back to the 1830s.

The Mechanism of Aromatic Nitration

The nitration of 1,3-benzodioxole involves the introduction of a nitro group (-NO2) onto the aromatic ring. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction.[10] The electron-rich 1,3-benzodioxole ring then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.[10]

Diagram 1: The Electrophilic Aromatic Substitution Mechanism for the Nitration of 1,3-Benzodioxole

G cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2O_NO2 H₂O⁺-NO₂ HNO3->H2O_NO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4->HSO4 H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) H2O_NO2->NO2_plus - H₂O H3O_plus H₃O⁺ H2O_NO2->H3O_plus + H₂O benzodioxole 1,3-Benzodioxole sigma_complex Sigma Complex (Resonance Stabilized) benzodioxole->sigma_complex + NO₂⁺ nitro_benzodioxole This compound sigma_complex->nitro_benzodioxole - H⁺

Caption: A simplified workflow of the nitration of 1,3-benzodioxole.

Experimental Protocol: A Representative Synthesis

The following is a representative laboratory-scale synthesis of this compound, illustrating the practical application of the principles described above.

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (d=1.4)

  • Ethanol (for recrystallization)

  • Distilled Water

Equipment:

  • 250 ml three-necked flask (or sulfonation flask)

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid in the 250 ml flask. Stir until the 1,3-benzodioxole is fully dissolved.[11]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 9 ml of concentrated nitric acid to 30 ml of glacial acetic acid. Allow the mixture to cool to room temperature.[11]

  • Nitration: Cool the flask containing the 1,3-benzodioxole solution in an ice bath. Slowly add the nitrating mixture dropwise from the dropping funnel, maintaining the internal temperature between 15-25°C.[11]

  • Reaction: After the addition is complete, stir the mixture at room temperature overnight.[11]

  • Isolation: The product will precipitate as crystals. Collect the crystals by filtration under suction.[11]

  • Washing: Wash the collected crystals with water.[11]

  • Purification: Recrystallize the crude product from alcohol to obtain pure this compound.[11]

Yield: This procedure typically results in a high yield, often around 90%.[11]

Chapter 3: The Emergence of a New Field: Psychoactive Derivatives

While the 1,3-benzodioxole moiety had established its importance in the fragrance and insecticide industries, its historical trajectory took a dramatic turn with the synthesis and popularization of psychoactive derivatives, most notably 3,4-methylenedioxymethamphetamine (MDMA). This shift in focus brought unprecedented attention to its chemical precursors, including this compound.

The First Synthesis of MDMA: An Unassuming Beginning

MDMA was first synthesized in 1912 by chemists at the German pharmaceutical company Merck.[12] It was not developed as an appetite suppressant, a common misconception, but rather as an intermediate in the synthesis of hydrastinine, a styptic (bleeding-control) agent.[12] In the original patent, MDMA was not even named, but its chemical structure was shown as a precursor.[12] For decades, the compound remained a chemical curiosity with no recognized pharmacological application.

The Rediscovery by Alexander Shulgin: A Paradigm Shift

The psychoactive properties of MDMA were brought to light by the American chemist and pharmacologist Alexander "Sasha" Shulgin. In the 1970s, Shulgin re-synthesized and, in 1976, self-administered MDMA, meticulously documenting its unique empathogenic and entactogenic effects. He recognized its potential as a tool for psychotherapy and introduced it to therapists. Shulgin's pioneering work, detailed in his book "PiHKAL (Phenethylamines I Have Known and Loved)," was instrumental in the spread of knowledge about MDMA, both in clinical and recreational contexts.

This compound as a Key Intermediate

The burgeoning interest in MDMA, both for its therapeutic potential and as a recreational drug, led to extensive research into its synthesis. This compound emerged as a crucial intermediate in several synthetic pathways to MDMA and other related compounds. The nitro group can be reduced to an amine, which can then be further modified to produce the final product. The demand for MDMA, particularly in clandestine laboratories, has driven much of the modern-day interest in the synthesis and procurement of this compound.

Diagram 2: Simplified Synthetic Pathway from 1,3-Benzodioxole to MDMA via this compound

G start 1,3-Benzodioxole nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro This compound nitration->nitro reduction Reduction nitro->reduction amine 5-Amino-1,3-benzodioxole reduction->amine further_steps Further Synthetic Steps amine->further_steps mdma MDMA further_steps->mdma

Caption: A high-level overview of a synthetic route to MDMA.

Chapter 4: Modern Research and Future Directions

While the history of this compound is heavily intertwined with the synthesis of MDMA, contemporary research continues to explore the diverse potential of the 1,3-benzodioxole scaffold in various therapeutic areas. This ongoing work underscores the enduring importance of this chemical moiety beyond its most famous derivative.

Antitumor and Other Medicinal Applications

Recent studies have investigated 1,3-benzodioxole derivatives for their potential as antitumor agents.[3] Researchers are designing and synthesizing novel compounds that incorporate the 1,3-benzodioxole structure to explore their efficacy against various cancer cell lines. Additionally, derivatives are being explored for other medicinal properties, including as auxin receptor agonists for promoting root growth in plants.[9]

Conclusion

The historical context of this compound research is a multifaceted story that reflects broader trends in the evolution of chemistry and its applications. From its roots in the natural product safrole to its early use in the fragrance and insecticide industries, the 1,3-benzodioxole moiety has a rich history of industrial relevance. The rediscovery of MDMA in the latter half of the 20th century cast a new and intense light on its derivatives, positioning this compound as a key intermediate in a field of significant scientific and societal interest. Today, as researchers continue to explore the therapeutic potential of the 1,3-benzodioxole scaffold, the story of this seemingly simple nitrated compound continues to evolve, demonstrating the enduring legacy of foundational chemical structures and reactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-1,3-benzodioxole from 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the synthesis of 5-amino-1,3-benzodioxole, a critical intermediate in pharmaceutical and organic synthesis, from its nitro precursor, 5-nitro-1,3-benzodioxole. This document explores various established reduction methodologies, including catalytic hydrogenation, and chemical reductions using iron in acidic media or stannous chloride. Each protocol is presented with a step-by-step guide, an explanation of the underlying chemical principles, safety considerations, and purification techniques. Visual aids in the form of diagrams and summary tables are included to facilitate understanding and practical application in a laboratory setting.

Introduction: The Significance of 5-Amino-1,3-benzodioxole

5-Amino-1,3-benzodioxole, also known as 3,4-methylenedioxyaniline, is a highly valuable building block in the synthesis of a wide array of biologically active molecules and fine chemicals. Its unique structure, featuring a primary aromatic amine ortho to a methylenedioxy group, serves as a key pharmacophore in numerous compounds. Notably, it is a well-documented precursor in the synthesis of various therapeutic agents and research chemicals, including certain psychoactive compounds like MDMA.[1][2][3] The amino group provides a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and diazotization, making it a versatile starting material for constructing complex molecular architectures.[4]

The synthesis of this amine is most commonly achieved through the reduction of the corresponding nitro compound, this compound. The choice of reduction method is critical and depends on factors such as scale, available equipment, desired purity, and sensitivity of other functional groups. This guide will detail the most prevalent and effective methods for this transformation.

Synthetic Pathways Overview

The conversion of the nitro group in this compound to a primary amine is a standard reduction reaction in organic chemistry. The primary methods employed for this transformation are:

  • Catalytic Hydrogenation: A clean and efficient method utilizing hydrogen gas and a metal catalyst (e.g., Palladium on Carbon).

  • Metal-Acid Reduction: A classic and robust method using metals like iron in the presence of an acid (e.g., acetic acid or hydrochloric acid).[5][6][7]

  • Stannous Chloride Reduction: A milder chemical reduction suitable for substrates with functional groups sensitive to catalytic hydrogenation.[8][9][10][11]

The following sections will provide detailed protocols for each of these methods.

Synthesis_Overview cluster_methods Reduction Methods Start This compound Catalytic Catalytic Hydrogenation (H₂, Pd/C) Start->Catalytic H₂ Iron Iron Reduction (Fe, Acid) Start->Iron Fe SnCl2 Stannous Chloride Reduction (SnCl₂, EtOH) Start->SnCl2 SnCl₂ End 5-Amino-1,3-benzodioxole Catalytic->End Iron->End SnCl2->End

Figure 1: Overview of synthetic routes from this compound.

Experimental Protocols

Starting Material: Synthesis of this compound

The precursor, this compound, can be synthesized by the nitration of 1,3-benzodioxole.[12][13]

Protocol 3.1.1: Nitration of 1,3-Benzodioxole

  • In a flask equipped with a stirrer and dropping funnel, dissolve 1,3-benzodioxole in glacial acetic acid.[12]

  • Cool the mixture in an ice bath to maintain a temperature between 15-25°C.[12]

  • Slowly add a solution of nitric acid in glacial acetic acid dropwise while maintaining the temperature.[12]

  • After the addition is complete, allow the mixture to stir at room temperature overnight.[12]

  • The precipitated crystals of this compound are collected by filtration, washed with water, and can be recrystallized from ethanol to yield a yellow solid.[12][13]

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method that typically provides a very clean product with high yield. However, it requires specialized equipment for handling hydrogen gas under pressure and careful handling of the pyrophoric catalyst.[14][15]

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[14][17]

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use, and can ignite flammable solvents.[15][16] The catalyst should always be kept wet with solvent or water.[14]

  • The reaction vessel must be pressure-rated and inspected for any defects before use.[14][15]

  • The system must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen.[14][17]

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Reactor with This compound, Solvent, and Pd/C B Seal Reactor and Perform Leak Test with N₂ A->B C Purge Reactor with N₂ (3x) B->C D Introduce H₂ to Desired Pressure C->D E Start Stirring and Monitor H₂ Uptake D->E F Continue until H₂ Uptake Ceases E->F G Vent H₂ and Purge with N₂ (3x) F->G H Filter through Celite to Remove Pd/C G->H I Concentrate Filtrate Under Reduced Pressure H->I J Purify Crude Product I->J

Figure 2: Workflow for catalytic hydrogenation.

Experimental Protocol:

  • Reactor Setup: In a pressure-rated hydrogenation vessel, add this compound and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under a stream of nitrogen, carefully add 5-10% w/w of 10% Palladium on Carbon (Pd/C) catalyst. The catalyst should be wetted with the solvent to minimize the risk of ignition.[15]

  • System Purge: Seal the reactor and purge the system with nitrogen three times to remove any residual oxygen.[17]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.[14] Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Depressurize the reactor and purge with nitrogen.[17] Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the used catalyst should be kept wet with water to prevent ignition and disposed of properly.[16]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-1,3-benzodioxole. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Iron in Acetic Acid

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[5][6]

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound and a mixture of ethanol and glacial acetic acid.[18]

  • Reagent Addition: Heat the mixture to reflux and add iron powder in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.[18]

  • Reaction: Continue heating at reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.[19]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.[18][19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that is particularly useful for substrates that may be sensitive to the conditions of catalytic hydrogenation.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.[11]

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.[11]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it by adding a solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts.[20]

  • Isolation: The product can be extracted with an organic solvent like ethyl acetate. The tin salts can be challenging to filter; sometimes, it is easier to extract the product from the slurry.[20]

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary and Comparison

Parameter Catalytic Hydrogenation Iron/Acetic Acid Reduction Stannous Chloride Reduction
Reagents H₂, Pd/CFe, Acetic AcidSnCl₂·2H₂O
Solvent Ethanol, Ethyl AcetateEthanol/Water, Acetic AcidEthanol
Temperature Room TemperatureRefluxReflux
Pressure 1-4 atmAtmosphericAtmospheric
Advantages High yield, clean product, minimal byproductsCost-effective, robust, readily available reagentsMild conditions, good for sensitive substrates
Disadvantages Requires specialized equipment, pyrophoric catalyst, H₂ gas handlingLarge amount of iron salts produced, acidic conditionsStoichiometric amounts of tin salts, workup can be difficult
Typical Yield >90%70-90%70-85%

Conclusion

The synthesis of 5-amino-1,3-benzodioxole from this compound can be effectively achieved through several reduction methods. Catalytic hydrogenation offers the cleanest and most efficient route, provided the necessary safety precautions and equipment are in place. For laboratories not equipped for hydrogenation, reduction with iron in acetic acid is a reliable and economical alternative. Stannous chloride reduction provides a milder option for more delicate substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, and available resources.

References

Application Notes & Protocols: The Strategic Use of 5-Nitro-1,3-benzodioxole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a recognized pharmacophore, a privileged structural motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activity.[1][2][3] 5-Nitro-1,3-benzodioxole serves as a highly versatile and strategic starting material for accessing a diverse range of these bioactive molecules. Its utility stems from two key features: the stable and modifiable benzodioxole core and the presence of a nitro group. The nitro group acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring, but more importantly, it serves as a robust and reliable precursor to the corresponding aniline, 3,4-methylenedioxyaniline.[1] This transformation unlocks a vast landscape of synthetic possibilities, enabling the construction of complex heterocyclic systems and other scaffolds of high medicinal value.[4][5] This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.

Physicochemical Profile and Strategic Importance

This compound is a yellow crystalline powder that serves as a pivotal intermediate in multi-step organic synthesis.[1][6] The benzodioxole ring system provides aromatic stability and influences molecular properties such as lipophilicity and metabolic stability, making it a valuable scaffold in drug development.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2620-42-2[6][7][8]
Molecular Formula C₇H₅NO₄[6][8][9]
Molecular Weight 167.12 g/mol [6][7]
Appearance Yellow crystalline powder[1][6]
Melting Point 148-150 °C[10]
Boiling Point ~613 K (Predicted)[7]
IUPAC Name This compound[6]
Synonyms 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene[6][7][8]

The true synthetic power of this molecule is realized upon the reduction of its nitro group. This transformation yields 3,4-methylenedioxyaniline, a versatile primary amine that serves as a nucleophile and a foundational building block for a multitude of bioactive compounds, including quinolines, Schiff bases, and various pharmaceutical intermediates.[4][5][11][12]

G cluster_0 Core Reagent & Key Intermediate cluster_1 Classes of Bioactive Molecules Start This compound Intermediate 3,4-Methylenedioxyaniline Start->Intermediate Reduction Product1 Quinolone Scaffolds Intermediate->Product1 Doebner-von Miller, etc. Product2 Schiff Bases & Metal Complexes Intermediate->Product2 Condensation Product3 Pharmaceutical Intermediates (e.g., for Oxorilic Acid) Intermediate->Product3 Multi-step Synthesis Product4 Peptidyl Derivatives Intermediate->Product4 Peptide Coupling

Figure 1: Synthetic utility workflow from this compound.

Synthesis and Key Transformations: Protocols and Rationale

Protocol 1: Synthesis of this compound via Nitration

The most direct method for preparing this compound is the electrophilic nitration of the commercially available 1,3-benzodioxole. The methylenedioxy group is an ortho-para director, and while a mixture of isomers is possible, the 5-nitro product is a major component under controlled conditions.

Rationale for Experimental Design: The use of nitric acid in glacial acetic acid provides a controlled nitrating environment.[10] Acetic acid serves as a solvent that can moderate the reactivity of nitric acid. The temperature is maintained between 15-25°C to prevent over-nitration and decomposition, ensuring a higher yield of the desired mono-nitro product. The product precipitates from the reaction mixture upon completion, simplifying isolation.[10]

Step-by-Step Protocol:

  • Setup: In a 250 mL flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 12.2 g (0.1 mol) of 1,3-benzodioxole in 75 mL of glacial acetic acid.[10]

  • Reagent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 9 mL of concentrated nitric acid (d=1.4) to 30 mL of glacial acetic acid.[10] Cool this mixture in an ice bath.

  • Nitration: Cool the flask containing the 1,3-benzodioxole solution to 15°C. Begin the dropwise addition of the cold nitrating mixture, ensuring the reaction temperature does not exceed 25°C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.[10]

  • Isolation & Purification: Filter the precipitated yellow crystals using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure this compound (Typical yield: ~90%).[10]

Figure 2: Experimental workflow for the synthesis of this compound.

Protocol 2: Reduction to 3,4-Methylenedioxyaniline

The conversion of the nitro group to an amine is the cornerstone of this chemistry. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[12]

Rationale for Experimental Design: Catalytic hydrogenation using a nickel catalyst (such as Raney Nickel or a skeletal nickel catalyst) is a robust industrial and laboratory method.[12] Ethanol is a suitable solvent, and the reaction is driven by hydrogen gas under pressure. This method avoids the use of stoichiometric metallic reductants and acidic conditions, which can complicate workup and may not be compatible with other sensitive functional groups.[13][14] The progress of the reaction can be monitored by the cessation of hydrogen uptake.

Step-by-Step Protocol:

  • Setup: To a high-pressure reactor (autoclave), add this compound, a catalytic amount of skeletal nickel catalyst, and ethanol as the solvent.[12]

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 2.5 MPa) and heat to approximately 60°C with vigorous stirring.[12]

  • Reaction Monitoring: Maintain the reaction under constant hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).[12]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the nickel catalyst.

  • Isolation: Evaporate the ethanol solvent under reduced pressure. The resulting crude 3,4-methylenedioxyaniline can be purified by vacuum distillation, collecting the fraction at 100-110°C under 80-160 Pa.[12]

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReductant/CatalystSolvent(s)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or NiAlcohols (EtOH, MeOH)High yield, clean reaction, catalyst can be recycled.Requires specialized pressure equipment, catalyst can be pyrophoric.
Metal/Acid Reduction Sn/HCl or Fe/HClAqueous/AlcoholInexpensive reagents, robust.Requires stoichiometric amounts of metal, acidic workup, generates metallic waste.[15]
Transfer Hydrogenation Ammonium formate, NaBH₄, HydrazineAlcohols, H₂OAvoids use of H₂ gas, milder conditions.Can be slower, may require specific catalysts (e.g., Fe/NH₄Cl).[13]

Applications in Bioactive Molecule Synthesis

The resulting 3,4-methylenedioxyaniline is a valuable precursor for a wide range of biologically active compounds.[4][16]

Synthesis of Quinolone Scaffolds

The primary amine of 3,4-methylenedioxyaniline is a perfect nucleophile for constructing fused heterocyclic systems like quinolines, which are core structures in many therapeutic agents.[5] Reactions such as the Doebner-von Miller synthesis, which reacts anilines with α,β-unsaturated carbonyl compounds, can be employed to generate substituted quinolines.[5]

G Aniline 3,4-Methylenedioxyaniline Quinolone Substituted Quinolone with Benzodioxole Moiety Aniline->Quinolone Carbonyl α,β-Unsaturated Aldehyde/Ketone Carbonyl->Quinolone Acid Acid Catalyst (e.g., H₂SO₄, Lewis Acid) Quolone Quolone Acid->Quolone Doebner-von Miller Reaction

Figure 3: General scheme for quinolone synthesis from 3,4-methylenedioxyaniline.

Synthesis of Peptidyl Derivatives

Research has shown that peptidyl derivatives incorporating the 1,3-benzodioxole system can exhibit significant antitumour and antimicrobial activities.[17] These compounds are typically synthesized from precursors derived from natural safrole, which shares the same core benzodioxole structure. The amine derived from this compound can be readily coupled with N-protected amino acids using standard peptide coupling reagents (e.g., DCC, EDC) to create novel peptidyl structures for biological screening.[17]

Precursor to Pharmaceutical Agents

The 3,4-methylenedioxyaniline core is an intermediate in the synthesis of various pharmaceutical agents. For example, it can be used as an intermediate in the synthesis of oxorilic acid, a quinolone carboxylic acid.[12] Its structure is also foundational to a class of psychoactive compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), highlighting the profound biological effects that can be elicited from this scaffold.[18] Modern, legitimate syntheses for clinical research, such as those developed by MAPS, often start from different benzodioxole precursors like 5-bromo-1,3-benzodioxole to avoid controlled substances, but the underlying chemistry of manipulating the benzodioxole ring remains central.[19][20]

Safety and Handling

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[6] It is an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Nitration Reactions: Nitric acid is highly corrosive. Nitration reactions can be highly exothermic and must be performed with careful temperature control to avoid runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation catalysts like Raney Nickel can be pyrophoric and must be handled with care, typically under a solvent blanket. The use of a high-pressure reactor requires proper training and safety protocols.

References

Application Notes & Protocols: The 5-Nitro-1,3-benzodioxole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-benzodioxole ring system is a well-established pharmacophore, integral to a multitude of natural products and synthetic compounds with significant biological activity.[1] The strategic introduction of a 5-nitro group transforms this scaffold into a highly versatile intermediate for medicinal chemistry. The potent electron-withdrawing nature of the nitro group not only modulates the electronic properties of the aromatic ring but also serves as a crucial synthetic handle for further functionalization, most commonly through reduction to the corresponding amine.[1] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of 5-nitro-1,3-benzodioxole derivatives, with a focus on their development as antimicrobial and anticancer agents. Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

The this compound Core: A Privileged Scaffold

The utility of the this compound scaffold stems from a unique combination of structural and electronic features. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety provides a rigid, aromatic platform that is amenable to synthetic modification.[1]

Key Chemical Properties:

  • Electronic Modulation: The introduction of a nitro group at the C5 position significantly alters the electron density of the benzodioxole ring. As a strong electron-withdrawing group, it deactivates the ring towards further electrophilic substitution, which is a critical factor for controlling selectivity during synthesis.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This deactivation concurrently facilitates SNAr reactions, allowing for the displacement of suitably positioned leaving groups, thereby expanding the synthetic possibilities.

  • Synthetic Versatility: The nitro group is a cornerstone for derivatization. Its facile reduction to an amine provides a nucleophilic site for a vast array of subsequent chemical transformations, including amidation, alkylation, and the formation of Schiff bases, enabling the construction of large and diverse compound libraries.[1][2]

These properties make the this compound core a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthesis of the Core Intermediate: this compound

The most direct and common method for synthesizing the core intermediate is the electrophilic nitration of 1,3-benzodioxole.[1] The primary challenge in this synthesis is controlling the reaction to favor the desired 5-nitro isomer while minimizing the formation of di-nitro byproducts. The activating effect of the methylenedioxy group makes the ring system highly susceptible to nitration, requiring precise control over reaction conditions.[1]

Below is a comparison of two established protocols for this synthesis.

Parameter Protocol A Protocol B
Reagents Nitric acid (d=1.4) in glacial acetic acidConcentrated Nitric acid (65-68%) in Water
Temperature 15-25°C, then room temperature overnight60-65°C, then 90°C for 2 hours
Reported Yield ~90%[3]~87%[4]
Reference PrepChem.com[3]Benchchem (citing US Patent 09040556B2)[4]
Protocol 1: Synthesis of this compound via Acetic Acid Method

This protocol is adapted from methodologies that prioritize yield and purity through controlled temperature and slow addition of the nitrating agent.[3]

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid

  • Nitric Acid (d=1.4)

  • 250 mL sulfonation flask with stirrer, thermometer, and dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Ethanol (for recrystallization)

  • Ice/water bath

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 1,3-benzodioxole in glacial acetic acid prep2 Prepare nitrating mixture: Nitric acid in glacial acetic acid react1 Cool reaction flask to 15-25°C prep2->react1 react2 Add nitrating mixture dropwise with stirring react1->react2 react3 Stir at room temperature overnight react2->react3 workup1 Filter precipitated crystals react3->workup1 workup2 Wash crystals with water workup1->workup2 workup3 Recrystallize from ethanol workup2->workup3 workup4 Dry to obtain pure product workup3->workup4

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Set up the 250 mL sulfonation flask with a magnetic stirrer, thermometer, and dropping funnel.

  • In the flask, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid.

  • Cool the sulfonation flask containing the benzodioxole solution to 15-25°C using an ice/water bath.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred benzodioxole solution, ensuring the temperature remains between 15-25°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will form.

  • Collect the precipitated crystals by suction filtration.

  • Wash the collected crystals thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from ethanol to yield pure this compound as yellow crystals.[5]

  • Dry the crystals. Expected yield is approximately 14.0 g (90.6%).[3] The melting point should be in the range of 148-150°C.[3]

Scientist's Notes:

  • Causality: The dropwise addition of the nitrating agent at a controlled, cool temperature is critical. This minimizes the exothermic reaction and prevents over-nitration, which is a common side reaction due to the activated nature of the benzodioxole ring.[1]

  • Trustworthiness: Pouring the reaction mixture into ice/water (as in Protocol B) or washing with water is a standard workup step to quench the reaction and precipitate the organic product, which has low aqueous solubility.

  • Validation: The success of the synthesis should be confirmed by melting point analysis and can be further validated using techniques like ¹H NMR and LCMS to confirm the structure and purity.[4]

Application in Antimicrobial Drug Discovery

Derivatives of this compound have demonstrated significant potential as broad-spectrum antimicrobial agents.[1] Notably, compounds like 5-(2-nitropropenyl)-1,3-benzodioxole (NPBD) have shown high activity against a diverse range of pathogenic bacteria and fungi, with efficacy comparable to established drugs like Amphotericin B and Miconazole.[6]

Mechanism of Action: Tyrosine Phosphatase Inhibition

A primary mechanism of action for these compounds is the competitive inhibition of protein tyrosine phosphatases (PTPs).[1] In many pathogens, PTPs are critical virulence factors that regulate processes essential for survival and infection. NPBD and related derivatives act as tyrosine mimetics; their structure resembles the natural substrate (tyrosine), allowing them to bind to the enzyme's active site. This binding event blocks the phosphatase's function, disrupting downstream signaling pathways that control virulence factors such as motility, host cell adherence, and endospore formation.[1][6] This mechanism is a promising strategy for developing new anti-infectives, particularly against drug-resistant strains.[1]

cluster_normal cluster_inhibition PTP Bacterial PTP Enzyme Active Site Substrate Binding Virulence Virulence Factor Activation PTP->Virulence Dephosphorylates & Activates Target Blocked Virulence Factors BLOCKED Tyrosine Phospho-Tyrosine (Natural Substrate) Tyrosine->PTP:active Binds to active site NPBD This compound Derivative (e.g., NPBD) (Tyrosine Mimetic) NPBD->PTP:active Competitively Inhibits

Caption: Mechanism of PTP inhibition by a tyrosine mimetic derivative.

Protocol 2: In Vitro Evaluation of Antimicrobial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivative

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or plate reader (optional, for OD600 readings)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO. From this, create a working solution in CAMHB.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this is done across 10 wells, leaving two wells for controls. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and the positive control well.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (should show growth).

    • Negative Control: A well containing only sterile CAMHB (should show no growth).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.

Data Interpretation: Results are typically presented in a table format.

Compound MIC against S. aureus (µg/mL)
Derivative X16
Derivative Y8
Vancomycin (Control)1

Application in Anticancer Drug Development

The 1,3-benzodioxole scaffold is also prominent in the design of novel anticancer agents.[7][8] Derivatives have demonstrated activity through multiple mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[7] A particularly compelling strategy involves conjugating the benzodioxole moiety with other cytotoxic agents, such as arsenicals. In this context, the benzodioxole derivative can act as an inhibitor of cytochrome P450 enzymes, which slows the metabolism and clearance of the conjugated drug, thereby increasing its bioavailability and therapeutic efficacy.[9][10]

Mechanism of Action: Thioredoxin System Inhibition

A key target for some anticancer benzodioxole derivatives is the thioredoxin (Trx) system.[9] This system is a major antioxidant pathway that is often upregulated in cancer cells to cope with high levels of reactive oxygen species (ROS) produced by their aberrant metabolism. By inhibiting thioredoxin reductase (TrxR), the central enzyme in this system, these compounds disrupt the cell's ability to manage oxidative stress.[9][10] The resulting accumulation of ROS leads to widespread cellular damage and triggers programmed cell death (apoptosis).[8]

NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR Reduces Trx_ox Trx (Oxidized) TrxR->Trx_ox Reduces Trx_red Trx (Reduced) ROS Reactive Oxygen Species (ROS) Trx_red->ROS Neutralizes Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induces Inhibitor Benzodioxole Derivative Inhibitor->TrxR INHIBITS

Caption: Inhibition of the Thioredoxin system leads to ROS-induced apoptosis.

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Synthesized this compound derivative

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Sterile 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ values are a standard metric for comparing the potency of anticancer compounds.

Compound IC₅₀ on HeLa cells (µM)
Derivative Z7.5
Doxorubicin (Control)0.8

Summary and Future Outlook

The this compound scaffold is a powerful and versatile platform in medicinal chemistry. Its straightforward synthesis and the synthetic flexibility offered by the nitro group have enabled the development of a wide range of biologically active molecules. The demonstrated mechanisms of action, including the inhibition of key microbial virulence enzymes and the disruption of cancer cell antioxidant systems, highlight the potential of these derivatives to address critical unmet needs in infectious diseases and oncology.

Future research should focus on expanding the structural diversity of these derivatives to improve potency and selectivity, exploring their use in combination therapies to overcome drug resistance, and investigating their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases.[11] The continued application of these protocols will be instrumental in advancing these promising compounds from the research laboratory toward clinical application.

References

Application Notes & Protocols: The Strategic Role of 5-Nitro-1,3-benzodioxole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxole Scaffold as a Privileged Structure

The 1,3-benzodioxole (also known as methylenedioxybenzene) framework is a cornerstone in the synthesis of complex organic molecules, demonstrating significant utility across the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] Its derivatives are prevalent in a myriad of bioactive compounds, where the benzodioxole moiety is often crucial for biological activity.[1] Among these derivatives, 5-Nitro-1,3-benzodioxole emerges as a particularly valuable intermediate.[4] The presence of the nitro group at the 5-position provides a versatile chemical handle, enabling a wide range of subsequent transformations through electrophilic aromatic substitution and, most critically, reduction to the corresponding amine.[2][5] This application note provides an in-depth guide to the synthesis and application of this compound, focusing on its pivotal role in the production of high-value agrochemicals.

Core Application: A Gateway to Insecticide Synergists

The primary application of this compound in the agrochemical sector is as a key precursor in the synthesis of Piperonyl Butoxide (PBO) .[6][7] PBO is not an insecticide itself but one of the most widely used synergists in pesticide formulations.[6][7]

Mechanism of Synergistic Action: PBO's commercial and agricultural importance stems from its ability to enhance the potency of insecticides such as pyrethrins, pyrethroids, and carbamates.[6] It achieves this by inhibiting the insect's natural defense mechanisms, specifically the mixed-function oxidase (MFO) system, also known as the cytochrome P-450 enzyme system.[6] This enzyme system is the primary pathway for insects to detoxify and break down insecticides. By blocking these enzymes, PBO ensures that higher levels of the active insecticide remain within the insect for a longer duration, thereby maximizing its lethal effect.[6]

The synthetic journey from this compound to PBO and other related agrochemicals hinges on the initial reduction of the nitro group to form 5-Amino-1,3-benzodioxole. This amine is the central building block for subsequent chemical elaborations.

Key Synthetic Pathways and Transformations

The conversion of the readily available 1,3-benzodioxole to key agrochemical precursors is a multi-stage process.[8][9] The overall strategy involves an initial nitration followed by a robust reduction step.

Synthetic_Pathway Start 1,3-Benzodioxole Intermediate1 This compound Start->Intermediate1 Nitration (HNO₃, Acetic Acid) Intermediate2 5-Amino-1,3-benzodioxole Intermediate1->Intermediate2 Reduction (e.g., Catalytic Hydrogenation) End Agrochemical Scaffolds (e.g., PBO Precursors) Intermediate2->End Further Derivatization (e.g., Sandmeyer, Alkylation)

Caption: Overall synthetic route from 1,3-benzodioxole to agrochemical precursors.

Step 1: Electrophilic Nitration of 1,3-Benzodioxole

The initial step is the regioselective nitration of the 1,3-benzodioxole ring. The electron-donating nature of the methylenedioxy group activates the aromatic ring towards electrophilic substitution, directing the incoming nitro group primarily to the 5-position.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of nitric acid in a suitable solvent like glacial acetic acid or water is a standard and effective nitrating system for activated aromatic rings.[10][11]

  • Solvent: Glacial acetic acid is often preferred as it provides a polar medium to solubilize the reactants while being relatively unreactive under the reaction conditions.[10]

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 15-25°C or slightly elevated) is crucial to prevent over-nitration and the formation of unwanted byproducts.[10]

Step 2: Reduction of this compound

This transformation is the most critical step, converting the electron-withdrawing nitro group into a nucleophilic amino group, thereby opening up a vast array of subsequent synthetic possibilities. Catalytic hydrogenation is the most common and efficient method for this reduction.[12][13]

Causality Behind Experimental Choices:

  • Methodology: Catalytic Transfer Hydrogenation (CTH) is an excellent choice for this reduction on a laboratory and industrial scale. It avoids the need for high-pressure hydrogen gas, making the process safer and more accessible.[12]

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[14]

  • Hydrogen Source: Ammonium formate is a convenient, stable, and inexpensive hydrogen donor that decomposes in the presence of the palladium catalyst to generate hydrogen in situ.[12] This method is considered a greener alternative to other reducing agents.

Data Summary: Synthesis of 5-Amino-1,3-benzodioxole

The following table summarizes the key parameters for the two-step synthesis of the primary agrochemical intermediate.

Step Transformation Key Reagents & Conditions Solvent Typical Yield Reference
1Nitration 1,3-Benzodioxole, Nitric Acid (d=1.4), 15-25°CGlacial Acetic Acid~90%[10]
2Reduction This compound, Pd/C, Ammonium FormateMethanol / EthanolHigh to Quantitative[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established laboratory procedures for the nitration of 1,3-benzodioxole.[10][11]

Materials & Equipment:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Nitric Acid (d=1.4, 9 mL)

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Set up the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a fume hood. Place an ice bath under the flask.

  • Charge the flask with 1,3-benzodioxole (12.2 g) and 75 mL of glacial acetic acid. Stir the mixture until the benzodioxole is fully dissolved.

  • Cool the solution to 15°C using the ice bath.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 9 mL of nitric acid to 30 mL of glacial acetic acid.

  • Add the nitrating mixture dropwise to the stirred benzodioxole solution via the dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature between 15°C and 25°C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A yellow precipitate will form.

  • Quench the reaction by pouring the mixture into 500 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from ethanol to yield this compound as yellow crystals.

  • Characterization: The product should have a melting point of 148-150°C.[10] A theoretical yield of 16.7 g is expected.

Protocol_1_Workflow A 1. Dissolve 1,3-Benzodioxole in Acetic Acid B 2. Cool to 15°C A->B D 4. Add Nitrating Mix Dropwise (Maintain T < 25°C) B->D C 3. Prepare Nitrating Mix (HNO₃ in Acetic Acid) C->D E 5. Stir Overnight at Room Temperature D->E F 6. Quench in Ice Water E->F G 7. Filter Precipitate F->G H 8. Wash with Water G->H I 9. Recrystallize from Ethanol H->I

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Catalytic Transfer Hydrogenation to 5-Amino-1,3-benzodioxole

This protocol employs a safe and efficient method for the reduction of the aromatic nitro group.[12]

Materials & Equipment:

  • This compound (10.0 g, 59.8 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 500 mg, ~2.5 mol%)

  • Ammonium Formate (18.9 g, 299 mmol, 5 eq.)

  • Methanol (200 mL)

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite or filter aid

  • Rotary evaporator

Procedure:

  • In the 500 mL flask, suspend this compound (10.0 g) in methanol (200 mL).

  • To this suspension, add ammonium formate (18.9 g).

  • Carefully add the 10% Pd/C catalyst to the mixture under a nitrogen or argon atmosphere if possible, although brief exposure to air is generally tolerated.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite or another filter aid to carefully remove the palladium catalyst. Wash the filter pad with a small amount of fresh methanol to ensure all product is collected.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield 5-Amino-1,3-benzodioxole.

  • Characterization: The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

This compound is a fundamentally important intermediate in synthetic organic chemistry, providing a reliable and efficient entry point for the construction of valuable agrochemicals. The straightforward nitration of 1,3-benzodioxole followed by the robust reduction of the nitro group furnishes 5-Amino-1,3-benzodioxole, a versatile building block. This pathway is particularly crucial for the industrial synthesis of the insecticide synergist Piperonyl Butoxide, highlighting the direct link between fundamental organic transformations and impactful agricultural applications. The protocols detailed herein offer reliable and scalable methods for researchers engaged in agrochemical development and synthetic chemistry.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Nitro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Nitro-1,3-benzodioxole Derivatives and the Power of Suzuki-Miyaura Coupling

The 1,3-benzodioxole scaffold is a privileged structural motif frequently encountered in a multitude of natural products and pharmacologically active compounds.[1] Its presence is often associated with a diverse range of biological activities. The introduction of a nitro group onto this scaffold, specifically at the 5-position, provides a versatile chemical handle for further molecular elaboration. The nitro group is not only a potent electron-withdrawing group that can influence the molecule's electronic properties and binding interactions, but it also serves as a precursor for the introduction of an amino group, opening avenues for a vast array of subsequent chemical transformations.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a common structural core in many pharmaceutical agents.[3] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents make it an exceptionally attractive tool for medicinal chemists.[5]

This application note provides a detailed guide to the successful implementation of Suzuki-Miyaura coupling reactions for the synthesis of 5-aryl- and 5-vinyl-substituted-6-nitro-1,3-benzodioxole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting common challenges associated with these electronically demanding substrates.

Mechanistic Overview: The Palladium-Catalyzed Dance of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-studied process that generally proceeds through three key elementary steps involving a palladium catalyst.[1][3][6] The active catalytic species is a Pd(0) complex, which orchestrates the coupling of an organohalide with an organoboron compound.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, a 5-halo-6-nitro-1,3-benzodioxole derivative) to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate.[3][6] The reactivity of the halide in this step generally follows the trend: I > Br > OTf >> Cl.[5][7]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[1][8] The choice of base and solvent is critical for the efficiency of this step.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6]

The presence of the electron-withdrawing nitro group in this compound derivatives can influence the reaction kinetics. While it can activate the aryl halide towards oxidative addition, it may also impact the transmetalation and reductive elimination steps.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation (R'-B(OH)₂ + Base) PdII_Aryl_R->Pd0 Reductive Elimination (Ar-R') Product 5-Substituted-6-nitro- 1,3-benzodioxole (Ar-R') PdII_Aryl_R->Product ArylHalide 5-Halo-6-nitro- 1,3-benzodioxole (Ar-X) ArylHalide->PdII_Aryl BoronicAcid Organoboronic Acid (R'-B(OH)₂) BoronicAcid->PdII_Aryl_R Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Reactants: 5-bromo-6-nitro-1,3-benzodioxole, Arylboronic acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Filter through Celite F->G H Aqueous Workup (Wash with H₂O and Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J Product Pure 5-Aryl-6-nitro-1,3-benzodioxole J->Product

References

Analytical methods for the characterization of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Nitro-1,3-benzodioxole

Introduction

This compound is a nitro-substituted derivative of the 1,3-benzodioxole (methylenedioxybenzene) core structure, presenting as a yellow crystalline powder.[1][2] This compound serves as a critical intermediate and precursor in the synthesis of a wide range of biologically active molecules and is a valuable scaffold in pharmaceutical development.[1] The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the aromatic ring, making it a versatile handle for further functionalization.[1]

Given its role in multi-step syntheses, the unequivocal confirmation of its identity, purity, and stability is paramount. This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust analytical methodologies for the thorough characterization of this compound. We will explore a suite of orthogonal techniques, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Molecular Identity and Physicochemical Properties

A foundational step in characterization is to confirm the basic molecular properties of the compound.

  • Chemical Formula: C₇H₅NO₄[3][4]

  • Molecular Weight: 167.12 g/mol [3][5]

  • CAS Number: 2620-44-2[3][4]

  • Appearance: Yellow crystalline powder[1][2]

  • Common Synonyms: 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene[2][3]

  • Melting Point: Approximately 148-150 °C[6]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic methods provide fingerprint information about the molecule's functional groups and structural backbone.

Vibrational Spectroscopy (FTIR/FT-Raman)

Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a unique fingerprint. This is the first and most direct method to confirm the presence of key functional moieties.

Key Insights: The analysis of this compound reveals vibrations corresponding to the nitro group (NO₂), the aromatic ring (C-H and C=C), and the benzodioxole system (C-O-C). The nitro group stretches are particularly strong and diagnostic.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Nitro (NO₂)Asymmetric Stretch (νas)1609[7]
Nitro (NO₂)Symmetric Stretch (νs)1437 (IR), 1430 (Raman)[7]
Aromatic C-HStretching>3000[7]
Aromatic C-HOut-of-plane Bending (γCH)872, 810, 719[7][8]
Dioxole CH₂Twisting~1115[8]
Dioxole C-O-CStretching1200-1000[9]

Protocol: FTIR Analysis using KBr Pellet Method

  • Preparation: Gently grind 1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[8]

  • Scan: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. A background scan of the empty sample holder should be performed first. A resolution of 2-4 cm⁻¹ with 16 scans is generally sufficient.[8]

  • Analysis: Identify the characteristic absorption bands and compare them with reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR identifies the different carbon atoms.

Key Insights: The aromatic region of the ¹H NMR spectrum is diagnostic. Due to the substitution pattern, three distinct aromatic proton signals are expected. The dioxole methylene protons will appear as a characteristic singlet.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR (in DMSO-d₆):

      • δ ~7.91 ppm: Doublet of doublets (dd), 1H.

      • δ ~7.76 ppm: Doublet (d), 1H.

      • δ ~7.12 ppm: Doublet (d), 1H.

      • δ ~6.27 ppm: Singlet (s), 2H (corresponding to the O-CH₂-O protons).[10]

    • ¹³C NMR: Expect signals for the seven distinct carbon atoms in the molecule. The carbons attached to oxygen and the nitro group will be shifted accordingly. Reference spectra are available in public databases.[2]

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of the compound and separating it from potential starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like this compound. The GC separates components based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint.

Key Insights: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[2][3] The fragmentation pattern provides further structural confirmation. GC-MS is a powerful tool for identifying and quantifying trace impurities.[11]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Analysis: The retention time confirms the compound's identity against a standard, and the mass spectrum confirms its structure. Purity is assessed by integrating the peak area of the main component relative to any impurity peaks.

Expected Mass Spectrum Fragments:

m/z Interpretation
167Molecular Ion [M]⁺
121[M - NO₂]⁺
65Aromatic fragment
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for purity assessment of non-volatile or thermally labile compounds. For this compound, a reverse-phase method is highly effective, separating compounds based on their hydrophobicity.

Key Insights: HPLC with a Diode Array Detector (DAD) or UV detector allows for the quantification of the main peak and any impurities. The retention time is characteristic of the compound under specific conditions, and the UV spectrum can aid in peak identification.

Protocol: Reverse-Phase HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Detector: DAD or UV detector set at an appropriate wavelength (e.g., 280 nm or the λmax from a UV-Vis scan).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile (MeCN) with 0.1% acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate. (This should be optimized).

  • Flow Rate: 1.0 mL/min.

  • Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

For comprehensive quality control of a new batch of this compound, a structured workflow is recommended. This ensures that both identity and purity are confirmed with a high degree of confidence.

cluster_workflow Characterization Workflow for this compound Sample New Sample Batch FTIR FTIR Spectroscopy Sample->FTIR Initial Screening GCMS GC-MS Analysis FTIR->GCMS Confirm MW & Identity Identity_Check Identity Confirmation? GCMS->Identity_Check NMR ¹H & ¹³C NMR HPLC HPLC-UV/DAD NMR->HPLC Definitive Structure & Purity Purity_Check Purity Assessment? HPLC->Purity_Check Identity_Check->NMR Yes (Identity Confirmed) Fail Further Purification / Re-synthesis Identity_Check->Fail No (Incorrect Material) Pass Release for Use Purity_Check->Pass Yes (Purity ≥ 99%) Purity_Check->Fail No (Impure)

Caption: A logical workflow for the complete characterization of this compound.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Nitro-1,3-benzodioxole and its Reduction to 5-Amino-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Nitro-1,3-benzodioxole and its principal reaction product, 5-Amino-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We delve into the rationale behind the method development, provide a step-by-step protocol for analysis, and discuss the separation of key related substances, including the starting material and potential process impurities. The method is suitable for monitoring reaction progress, assessing final product purity, and conducting stability studies.

Introduction: The Importance of Selective Analysis

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its benzodioxole core is a recognized pharmacophore present in numerous natural products and synthetic compounds.[1] A common and critical transformation of this intermediate is the reduction of the nitro group to form 5-Amino-1,3-benzodioxole, a primary amine that serves as a versatile building block for further functionalization in pharmaceutical development.[2][3]

The purity of both the starting material and the resulting amine is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically achieved through the nitration of 1,3-benzodioxole, can lead to process-related impurities such as the unreacted starting material and potential positional isomers.[4][5] Consequently, a robust, stability-indicating analytical method is essential to distinguish and quantify the parent compound, its primary reaction product, and any significant impurities.[6][7] High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice for this purpose due to its high resolving power, sensitivity, and reproducibility.[7]

This document provides a comprehensive guide to developing and implementing such a method, grounded in the principles of chromatographic science and regulatory expectations for analytical procedure validation.[8]

Chromatographic Method Development: A Logic-Driven Approach

The primary goal is to achieve baseline separation of the starting material (1,3-benzodioxole), the nitro-intermediate (this compound), the amino-product (5-Amino-1,3-benzodioxole), and any potential isomeric impurities.

Analyte Properties and Their Chromatographic Implications

A successful separation strategy begins with an understanding of the physicochemical properties of the target analytes.

CompoundStructureMolecular Weight ( g/mol )Polarity
1,3-Benzodioxole (Starting Material)122.12Low
This compound (Intermediate)167.12Medium
5-Amino-1,3-benzodioxole (Product)137.14High

Based on these properties, in a reversed-phase HPLC system, we can predict the elution order to be: 5-Amino-1,3-benzodioxole (most polar, shortest retention time), followed by this compound, and finally 1,3-Benzodioxole (least polar, longest retention time). The amino group on the product makes it significantly more polar than the nitro-intermediate.

Column Selection: Leveraging Multiple Interactions

Standard C18 columns are a workhorse in reversed-phase chromatography and provide excellent hydrophobic selectivity.[7] However, for aromatic compounds with differing functional groups, a Phenyl-Hexyl stationary phase can offer enhanced selectivity.[9] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobicity.[9] This is particularly useful for separating positional isomers, which may have very similar hydrophobic character.

Recommendation: An Agilent ZORBAX Eclipse Plus Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm) is selected for this application due to its proven performance in separating aromatic compounds. A standard C18 column, such as a Waters SunFire C18 (4.6 x 150 mm, 5 µm), serves as an excellent alternative and should be considered during method development.

Mobile Phase Optimization: The Key to Resolution

A gradient elution with acetonitrile and water is chosen to ensure that all compounds, from the polar amine to the less polar starting material, are eluted with good peak shape in a reasonable timeframe.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds as it can influence π-π interactions differently and often provides better peak efficiency.[9]

  • Aqueous Phase and pH Control: The pKa of the amino group in 5-Amino-1,3-benzodioxole is critical. To ensure consistent retention and good peak shape for this basic compound, the mobile phase should be buffered. A phosphate buffer at a pH of around 7.0 is suitable. Alternatively, an acidic modifier like 0.1% formic acid can be used to protonate the amine, leading to consistent retention. For this protocol, we will utilize a phosphate buffer to maintain a neutral pH.

Detector Wavelength Selection: Maximizing Sensitivity

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection. Based on available spectral data and the chromophores present (nitro and amino aromatic systems), a wavelength of 254 nm provides good sensitivity for all key analytes. For trace analysis, individual wavelengths can be monitored; for example, nitroaromatic compounds often have strong absorbance between 260-280 nm.

Experimental Protocols

Workflow for Reaction Monitoring and Purity Analysis

The following diagram illustrates the overall workflow from sample preparation to data analysis.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture / Final Product Dilution Dilute with Mobile Phase A Sample->Dilution Filtration Filter through 0.45 µm PTFE Syringe Filter Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial HPLC HPLC System with Phenyl-Hexyl Column Vial->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection at 254 nm Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analytes (Area % or External Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow from sample preparation to data analysis.

Reagents and Materials
  • Solvents: HPLC grade acetonitrile and water.

  • Chemicals: this compound, 5-Amino-1,3-benzodioxole, and 1,3-benzodioxole reference standards. Potassium phosphate monobasic and sodium hydroxide for buffer preparation.

  • Filters: 0.45 µm PTFE syringe filters.

  • Vials: 2 mL amber HPLC vials with caps.

Standard and Sample Preparation
  • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 with a dilute sodium hydroxide solution. Filter and degas.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, 5-Amino-1,3-benzodioxole, and 1,3-benzodioxole) in a 10 mL volumetric flask with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Preparation: For a reaction mixture or final product, accurately weigh an amount of sample expected to contain approximately 10 mg of the main component and dissolve it in a 10 mL volumetric flask with diluent. Further dilute as necessary to bring the main component concentration to approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Potassium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-12 min: 20% to 80% B; 12-15 min: 80% B; 15.1-18 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD/PDA, 254 nm

Expected Results and Data Interpretation

The described method will effectively separate the key components of the reaction mixture. The following table presents the expected retention times and system suitability parameters.

AnalyteExpected Retention Time (min)Tailing Factor (T)Resolution (Rs)
5-Amino-1,3-benzodioxole~ 3.5≤ 1.5-
This compound~ 8.2≤ 1.5> 2.0
1,3-Benzodioxole~ 11.5≤ 1.5> 2.0

System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area of each analyte should be ≤ 2.0%. The tailing factor and resolution should meet the criteria specified in the table. These parameters ensure the system is performing adequately for the analysis.

Quantification: For reaction monitoring, area percent normalization is often sufficient to estimate the relative amounts of each component. For final product purity and assay, a multi-point calibration curve should be generated using external standards to ensure accuracy, linearity, and a defined range as per ICH guidelines.[10][11]

Method Validation and Stability-Indicating Properties

To be considered a stability-indicating method, the procedure must be able to resolve the main analyte from its potential degradation products.[6] Forced degradation studies should be performed on this compound and 5-Amino-1,3-benzodioxole under acidic, basic, oxidative, and photolytic stress conditions. The chromatograms of the stressed samples should demonstrate that all degradation peaks are well-separated from the parent peak and from each other. Peak purity analysis using a DAD/PDA detector is essential to confirm that the main analyte peak is spectrally pure in the presence of any co-eluting degradants.

The method should be fully validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[11]

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the analysis of this compound and its reaction products, particularly its reduction to 5-Amino-1,3-benzodioxole. The use of a Phenyl-Hexyl column offers unique selectivity for these aromatic compounds, ensuring the resolution of the main components from key process impurities. This method serves as an excellent starting point for in-process control, final product release testing, and stability studies in a research and drug development environment.

References

Application Note: Structural Elucidation of 5-Nitro-1,3-benzodioxole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 5-Nitro-1,3-benzodioxole, a key intermediate in organic synthesis, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed to offer researchers a comprehensive understanding of the analytical workflow for this and structurally related compounds. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of this compound

This compound, also known as 3,4-methylenedioxynitrobenzene, is a vital building block in the synthesis of various biologically active molecules. The 1,3-benzodioxole (or methylenedioxybenzene) moiety is a recognized pharmacophore present in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of a nitro group at the 5-position significantly influences the electronic properties of the aromatic ring, making it a versatile precursor for further chemical modifications, such as reduction to an amino group, which opens pathways to a wide range of derivatives.

Accurate structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide provides a detailed protocol and in-depth analysis of the ¹H NMR, ¹³C NMR, and mass spectrometric data for this compound.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following IUPAC-recommended numbering scheme for this compound is used throughout this document.

Caption: IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. A homogenous solution free of particulate matter is essential for achieving high-resolution spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently swirl the vial to ensure complete dissolution.

  • Filtering: To remove any suspended particles, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound provides key information about the number and chemical environment of the protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.89dd, J = 8.4, 2.0 Hz1HH-6
7.66d, J = 2.0 Hz1HH-4
6.87d, J = 8.4 Hz1HH-7
6.15s2HO-CH₂-O

Data sourced from ChemicalBook.

Interpretation:

  • Aromatic Protons: The strong electron-withdrawing nature of the nitro group significantly deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

    • The proton at the 6-position (H-6), which is ortho to the nitro group, is the most deshielded and appears as a doublet of doublets at 7.89 ppm. It is coupled to both H-7 (ortho coupling, J ≈ 8.4 Hz) and H-4 (meta coupling, J ≈ 2.0 Hz).

    • The proton at the 4-position (H-4) is para to the nitro group and appears as a doublet at 7.66 ppm due to meta coupling with H-6 (J ≈ 2.0 Hz).

    • The proton at the 7-position (H-7) is meta to the nitro group and is the most shielded of the aromatic protons, appearing as a doublet at 6.87 ppm due to ortho coupling with H-6 (J ≈ 8.4 Hz).

  • Methylene Protons: The two protons of the methylenedioxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet at 6.15 ppm.

¹³C NMR Spectroscopy: Analysis and Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~152C-5Carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
~148C-3aQuaternary carbon adjacent to an oxygen atom.
~145C-7aQuaternary carbon adjacent to an oxygen atom.
~118C-6Carbon ortho to the nitro group.
~110C-4Carbon para to the nitro group.
~108C-7Carbon meta to the nitro group.
~102O-CH₂-OMethylene carbon of the dioxole ring.

Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

    • The carbon atom directly bonded to the nitro group (C-5) is expected to be the most deshielded due to the strong inductive and resonance electron-withdrawing effects of the nitro group.

    • The quaternary carbons C-3a and C-7a, being attached to oxygen atoms, will also appear at a downfield chemical shift.

    • The remaining aromatic carbons (C-4, C-6, and C-7) will have distinct chemical shifts based on their positions relative to the nitro and dioxole groups.

  • Methylene Carbon: The carbon of the methylenedioxy group (O-CH₂-O) is expected to resonate at a characteristic upfield position, typically around 102 ppm.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Protocol for Mass Spectrometry Analysis

The choice of ionization technique is crucial for obtaining informative mass spectra. Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules and typically induces extensive fragmentation.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range, for example, from m/z 40 to 200, to detect the molecular ion and fragment ions.

Analysis and Interpretation of the Mass Spectrum

The mass spectrum of this compound provides a wealth of structural information.

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
167100[M]⁺ (Molecular Ion)
137~30[M - NO]⁺
121~40[M - NO₂]⁺
109~15[M - NO - CO]⁺
93~25[M - NO₂ - CO]⁺
63~30[C₅H₃]⁺

Data sourced from NIST WebBook.

Interpretation:

The fragmentation pattern is characteristic of aromatic nitro compounds.

MS_Fragmentation M [M]⁺˙ m/z = 167 M_minus_NO [M - NO]⁺ m/z = 137 M->M_minus_NO - NO M_minus_NO2 [M - NO₂]⁺ m/z = 121 M->M_minus_NO2 - NO₂ M_minus_NO_minus_CO [M - NO - CO]⁺ m/z = 109 M_minus_NO->M_minus_NO_minus_CO - CO M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ m/z = 93 M_minus_NO2->M_minus_NO2_minus_CO - CO C5H3 [C₅H₃]⁺ m/z = 63 M_minus_NO2_minus_CO->C5H3 - CH₂O

Caption: Proposed fragmentation pathway for this compound.

  • Molecular Ion: The base peak in the spectrum is the molecular ion ([M]⁺) at m/z 167, which corresponds to the molecular weight of this compound (C₇H₅NO₄). The presence of a nitrogen atom is consistent with the odd molecular weight, following the nitrogen rule.

  • Loss of NO and NO₂: Common fragmentation pathways for aromatic nitro compounds involve the loss of a nitro radical (•NO₂) to give a peak at m/z 121, and the loss of nitric oxide (NO) to give a peak at m/z 137.

  • Loss of CO: Subsequent loss of a carbon monoxide (CO) molecule from the [M - NO]⁺ and [M - NO₂]⁺ fragments leads to the ions at m/z 109 and m/z 93, respectively. This is a common fragmentation for phenolic-type ions that can be formed after the initial fragmentation.

  • Further Fragmentation: The ion at m/z 93 can undergo further fragmentation, such as the loss of formaldehyde (CH₂O) from the dioxole ring, leading to smaller fragments like the ion at m/z 63.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the presence of the nitro and benzodioxole functionalities. Although an experimental ¹³C NMR spectrum was not available, theoretical predictions based on established principles provide a reliable assignment of the carbon signals. The protocols and interpretative guidance detailed in this application note serve as a valuable resource for researchers working with this important synthetic intermediate and related compounds.

Application Notes & Protocols: Investigating the Antitumor Activity of 5-Nitro-1,3-benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodioxole scaffold is a recognized pharmacophore present in numerous natural and synthetic compounds demonstrating significant biological activities.[1] The introduction of a nitro group at the 5-position creates 5-Nitro-1,3-benzodioxole (CAS 2620-44-2), a versatile intermediate for synthesizing derivatives with potential therapeutic applications.[1][2][3] Research into these derivatives has revealed promising antitumor properties, with some compounds exhibiting significant growth inhibitory activity against a wide range of human tumor cell lines.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antitumor potential of novel this compound derivatives. The protocols herein are designed to progress logically from initial cytotoxicity screening to in-depth mechanistic studies, ensuring a robust and well-validated preclinical assessment. We will emphasize the causality behind experimental choices, the importance of appropriate controls for data integrity, and the clear visualization of complex biological processes.

Section 1: The Preclinical Evaluation Workflow

A systematic, multi-stage approach is fundamental for evaluating new anticancer agents.[6] This workflow ensures that only the most promising candidates, identified through rigorous in vitro testing, advance to more complex and resource-intensive in vivo models. The initial focus is on demonstrating selective cytotoxicity against cancer cells, followed by elucidation of the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Compound Synthesis (this compound Derivatives) B Cytotoxicity Assay (MTT) - Determine IC50 Values - Test on Cancer & Non-Malignant Cells A->B C Selectivity Index Calculation (IC50 Non-Malignant / IC50 Cancer) B->C D Apoptosis Assay (Annexin V / PI Flow Cytometry) C->D Promising Candidates E Cell Cycle Analysis (PI Staining Flow Cytometry) D->E F Protein Expression Analysis (Western Blot for Apoptotic Markers) E->F G Human Tumor Xenograft Model (Immunodeficient Mice) F->G Confirmed Mechanism H Evaluate Tumor Growth Delay & Assess Toxicity G->H

Caption: Experimental workflow for evaluating anticancer agents.

Section 2: In Vitro Cytotoxicity Screening

Rationale: The initial step for any potential anticancer agent is to determine its cytotoxic effect on cancer cells.[6] The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. A crucial aspect of this screening is to assess selectivity; an ideal candidate should be significantly more toxic to cancer cells than to normal, non-malignant cells.[7][8] This is evaluated by calculating a selectivity index.

Protocol 2.1: MTT Assay for Cell Viability and IC50 Determination

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.

Materials & Reagents:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer) and a non-malignant cell line (e.g., MCF-10A breast epithelial).

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.[9]

  • 96-well cell culture plates.

  • This compound derivatives, dissolved in DMSO.

  • Positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[9]

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO only) and a positive control.[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.[9]

  • Calculate the Selectivity Index (SI) = IC50 (non-malignant cells) / IC50 (cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.

Data Presentation:

CompoundCancer Cell Line (IC50, µM)Non-Malignant Cell Line (IC50, µM)Selectivity Index (SI)
Derivative A4.92>100>20.3
Derivative B15.6>100>6.4
Doxorubicin0.85.26.5
Note: Data are for illustrative purposes.

Section 3: Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Rationale: Many chemotherapeutic agents exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle, thereby preventing proliferation.[10][11] Identifying which of these processes is triggered by the this compound derivatives provides critical insight into their mechanism of action. Flow cytometry is a powerful technique for these analyses.[12][13][14]

The Apoptotic Signaling Cascade

Inducing apoptosis is a primary goal of many cancer therapies.[15] Anticancer drugs often trigger the intrinsic (mitochondrial) pathway of apoptosis.[10][11] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (proteases) that execute the cell death program.

G compound This compound Derivative stress Intracellular Stress (e.g., DNA Damage, ROS) compound->stress bcl2 Anti-Apoptotic Bcl-2, Bcl-xL stress->bcl2 bax Pro-Apoptotic Bax, Bak stress->bax mito Mitochondria bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells with compromised membranes. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[9]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.[9]

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.[9] Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[12] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][14][16] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[16][17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[12][17]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Section 4: Mechanistic Studies: Protein Expression Analysis

Rationale: To confirm the observations from flow cytometry and further delineate the signaling pathways involved, Western blotting is used. This technique allows for the detection of specific proteins involved in apoptosis (e.g., cleaved caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).

Protocol 4.1: Western Blot for Apoptotic Markers

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., Cleaved Caspase-3) and a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.[18][19]

Step-by-Step Procedure:

  • Cell Lysis: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.[18][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Caspase-3, anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18][20]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19]

Section 5: Transition to In Vivo Models

Rationale: While in vitro assays are essential for initial screening and mechanistic studies, they lack the complexity of a whole organism.[22] In vivo models are a critical step to evaluate a compound's efficacy and safety in a more physiologically relevant context.[6][22] Human tumor xenograft models in immunodeficient mice are the most common preclinical models for this purpose.[22][23][24]

Experimental Approach:

  • Model: Human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[22][23]

  • Treatment: Once tumors are established, mice are treated with the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Endpoints: The primary endpoint is typically tumor growth delay or inhibition.[6] Animal body weight and general health are monitored as indicators of toxicity.

A compound that demonstrates significant and selective in vitro activity, a well-defined mechanism of action, and efficacy in an in vivo model is a strong candidate for further preclinical development.

References

Application Notes and Protocols: The Role of 5-Nitro-1,3-benzodioxole in the Synthesis of Tyrosine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Off" Switch in Cellular Signaling

Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that counterbalance the activity of protein tyrosine kinases (PTKs). While kinases act as the "on" switches in a vast array of cellular signaling pathways by adding phosphate groups to tyrosine residues, PTPs function as the "off" switches, removing these phosphate groups. This delicate balance is essential for regulating processes such as cell growth, differentiation, metabolism, and immune responses.[1][2] Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic diseases like type 2 diabetes. Consequently, the development of potent and selective PTP inhibitors has become a major focus in drug discovery.

This application note details the pivotal role of 5-Nitro-1,3-benzodioxole as a starting material in the synthesis of a class of PTP inhibitors. Specifically, we will focus on the synthesis and characterization of nitropropenyl benzodioxole (NPBD), a derivative that has demonstrated inhibitory activity against key PTPs, including the human protein tyrosine phosphatase 1B (PTP1B), a major target for the treatment of type 2 diabetes and obesity, and the bacterial virulence factor YopH.[3][4][5]

The Chemical Logic: From an Inactive Precursor to a Tyrosine Mimetic

The journey from the readily available this compound to a biologically active PTP inhibitor involves a strategic synthetic transformation. The core concept is to convert the benzodioxole scaffold into a molecule that can mimic the structure of phosphotyrosine, the natural substrate of PTPs. This "tyrosine mimetic" can then competitively bind to the active site of the phosphatase, blocking its function.

The key intermediate in this synthetic pathway is 6-nitro-1,3-benzodioxole-5-carbaldehyde, also known as 6-nitropiperonal. This molecule provides the necessary aldehyde functionality for the subsequent construction of the inhibitor's side chain. The final step involves a Henry reaction (nitroaldol reaction) to introduce a nitropropenyl group, which is crucial for the inhibitory activity of the final compound, nitropropenyl benzodioxole (NPBD).

Caption: Synthetic workflow from this compound to NPBD.

Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of the key intermediate, 6-nitropiperonal, and the final inhibitor, nitropropenyl benzodioxole (NPBD).

Protocol 1: Synthesis of 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-Nitropiperonal)

This protocol describes the nitration of piperonal to yield 6-nitropiperonal.

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend piperonal (1.0 eq) in concentrated HNO₃. A color change from colorless to yellow should be observed immediately.[3]

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[3]

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[3]

  • Filter the yellow solid using a Büchner funnel.

  • Wash the solid with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the solid with distilled water until the pH of the filtrate is neutral (pH 7).[3]

  • Dry the resulting yellow crystalline powder, which is 6-nitropiperonal.

Characterization of 6-Nitropiperonal:

  • Appearance: Yellow, fine crystalline powder.[4][6]

  • Melting Point: 93-94 °C.[4][6]

  • Molecular Formula: C₈H₅NO₅.[4][5]

  • Molecular Weight: 195.13 g/mol .[4][5]

Protocol 2: Synthesis of Nitropropenyl Benzodioxole (NPBD)

This protocol details the Henry reaction between 6-nitropiperonal and nitroethane to synthesize NPBD.

Materials:

  • 6-Nitro-1,3-benzodioxole-5-carbaldehyde (6-Nitropiperonal)

  • Nitroethane

  • Base catalyst (e.g., ammonium acetate, sodium hydroxide, or potassium carbonate)

  • Solvent (e.g., methanol, ethanol, or a solvent-free system)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve 6-nitropiperonal (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add nitroethane (typically in excess) to the solution.

  • Add the base catalyst to the mixture. The Henry reaction is a base-catalyzed C-C bond-forming reaction.[7][8] The choice of base and solvent can influence the reaction rate and yield.[8]

  • Stir the reaction mixture at room temperature or under reflux, depending on the chosen conditions. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a weak acid (e.g., dilute HCl) to neutralize the base.

  • Perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure nitropropenyl benzodioxole.

Characterization of Nitropropenyl Benzodioxole (NPBD):

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₀H₉NO₄.[9]

  • Molecular Weight: 207.18 g/mol .[9]

  • ¹H NMR: Spectral data for the closely related 5-(2-nitro-1-propenyl)-1,3-benzodioxole is available and can be used as a reference.[9]

  • LC-MS: Mass spectral data confirms the molecular weight of the compound.[10]

Application: Inhibition of Protein Tyrosine Phosphatases

Nitropropenyl benzodioxole (NPBD) has been identified as a competitive inhibitor of specific protein tyrosine phosphatases. It acts as a tyrosine mimetic, binding to the active site of the enzyme and preventing the dephosphorylation of its natural substrates.[3][4][5]

Inhibitory Activity of NPBD

The inhibitory effect of NPBD has been evaluated against several PTPs. The following table summarizes the observed activity:

Target PhosphataseOrganismInhibition Observed
PTP1B HumanYes
YopH Yersinia (bacterial)Yes
CD45 HumanNo

Data sourced from White et al., 2014.[3][4]

This selectivity profile is noteworthy. The inhibition of PTP1B suggests potential therapeutic applications in metabolic diseases, while the inhibition of the bacterial virulence factor YopH indicates its potential as an anti-infective agent.[3][4] The lack of inhibition against CD45, a crucial phosphatase in T-cell activation, suggests a degree of selectivity that is desirable for targeted drug development.

Caption: Competitive inhibition of PTP by NPBD.

Protocol 3: In Vitro PTP1B Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds like NPBD against human PTP1B using a colorimetric assay.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (NPBD) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound (NPBD) in the assay buffer. Include a vehicle control (solvent only).

  • In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compound dilutions.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound serves as a valuable and accessible starting material for the synthesis of nitropropenyl benzodioxole (NPBD), a competitive inhibitor of protein tyrosine phosphatases PTP1B and YopH. The synthetic route, involving the preparation of the key intermediate 6-nitropiperonal followed by a Henry reaction, is a robust method for accessing this class of inhibitors. The demonstrated bioactivity and selectivity of NPBD highlight the potential of the benzodioxole scaffold in the design of novel therapeutics for metabolic and infectious diseases.

Future research in this area could focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of NPBD analogs with modifications to the benzodioxole ring and the nitropropenyl side chain to optimize potency and selectivity.

  • Elucidation of a More Detailed Inhibitory Mechanism: While competitive inhibition is established, further studies could explore the specific molecular interactions between NPBD and the active sites of PTP1B and YopH through techniques like X-ray crystallography.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of NPBD and its optimized analogs in relevant animal models of type 2 diabetes and bacterial infections.

These continued efforts will further unlock the therapeutic potential of inhibitors derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in the Nitration of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the electrophilic nitration of 1,3-benzodioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The 1,3-benzodioxole moiety is a key structural feature in numerous pharmaceuticals, agrochemicals, and natural products, making the precise control of its functionalization a critical endeavor.[1][2][3]

The nitration of this electron-rich system, while straightforward in principle, presents significant challenges in controlling regioselectivity and minimizing side reactions. This document provides in-depth, experience-driven guidance in a troubleshooting and FAQ format to help you navigate these challenges and achieve optimal outcomes in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the nitration of 1,3-benzodioxole. Each entry explains the root cause of the issue and provides actionable solutions.

Q1: My reaction yields a mixture of 4-nitro- and 5-nitro-1,3-benzodioxole. How can I maximize the yield of the 5-nitro isomer?

Answer: This is the most common regioselectivity challenge. The formation of both isomers stems from the powerful activating, ortho, para-directing nature of the methylenedioxy group.[4] While both the 4-position (ortho) and 5-position (para to one of the ring oxygens) are activated, the 5-nitro isomer is generally the thermodynamically favored product. Achieving high selectivity for the 5-nitro isomer hinges on precise control of reaction conditions to favor the thermodynamic pathway.

Causality and Strategic Solutions:

  • Electrophile Reactivity: Harsher nitrating conditions (e.g., concentrated H₂SO₄/HNO₃ mixtures) generate a high concentration of the highly reactive nitronium ion (NO₂⁺), leading to a faster, less selective reaction that can favor the kinetically preferred 4-nitro isomer.[5][6] Milder conditions allow the reaction to proceed under thermodynamic control.

  • Temperature Control: Higher temperatures provide more energy to overcome the activation barrier for the formation of the less stable 4-nitro intermediate, reducing selectivity.

Recommended Actions:

  • Modify the Nitrating System: Avoid the use of aggressive mixed acids. A well-established method for favoring the 5-nitro isomer is the use of nitric acid in a glacial acetic acid solvent.[7][8] Acetic acid moderates the reactivity of the nitrating species.

  • Strict Temperature Management: Maintain a consistent internal reaction temperature between 15-25°C.[7] Exceeding this range can significantly decrease the 5-nitro to 4-nitro ratio. For sensitive substrates, lowering the temperature to 0-10°C may be beneficial.

  • Controlled Reagent Addition: Add the nitrating agent (e.g., a solution of nitric acid in glacial acetic acid) dropwise to a solution of the 1,3-benzodioxole.[4] This maintains a low instantaneous concentration of the electrophile, suppressing side reactions and improving selectivity.

Q2: I'm observing significant formation of dinitro- or dark-colored oxidation byproducts. What is causing this and how can I prevent it?

Answer: The high electron density of the 1,3-benzodioxole ring makes it highly susceptible to both over-nitration and oxidative degradation by nitric acid.[9] These side reactions consume starting material and complicate purification.

Causality and Strategic Solutions:

  • Substrate Reactivity: The methylenedioxy group is a strong activating group, making the mononitrated product still reactive enough for a second nitration, especially under forcing conditions.[6][10]

  • Oxidative Conditions: Nitric acid is a potent oxidizing agent. Localized areas of high concentration or temperature (hot spots) can lead to the formation of phenolic and quinonoid byproducts, which are often highly colored.

Recommended Actions:

  • Stoichiometric Control: Use a precise molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents) relative to the 1,3-benzodioxole. Excess nitrating agent is the primary cause of dinitration.

  • Vigorous Agitation: Ensure efficient and constant stirring throughout the reaction.[11] This dissipates heat and prevents localized high concentrations of the nitrating agent, minimizing byproduct formation.

  • Maintain an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side products.

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), promptly quench it by pouring the mixture into a large volume of ice-water. This immediately stops the reaction and dilutes the acid.[12]

Q3: My product does not precipitate upon quenching with ice water. How should I proceed with workup and isolation?

Answer: While the desired this compound is a solid with low aqueous solubility, incomplete precipitation is a common issue, especially on smaller scales or if significant impurities are present that act as solubilizing agents.[10]

Recommended Actions:

  • Confirm Reaction Completion: Before workup, verify that the starting material has been consumed using an appropriate analytical technique (e.g., TLC, GC-MS). An incomplete reaction will result in a more soluble mixture.

  • Perform a Liquid-Liquid Extraction: If a precipitate does not form or appears incomplete, transfer the quenched aqueous mixture to a separatory funnel. Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform at least three extractions to ensure complete recovery.

  • Neutralize Carefully: Combine the organic extracts and wash them sequentially with water, a dilute solution of sodium bicarbonate (5% w/v) to neutralize residual acid, and finally with brine to remove excess water.[11]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the Crude Product: The resulting crude solid or oil can be purified by recrystallization (ethanol is often a suitable solvent) or by flash column chromatography on silica gel.[1][7]

Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism governing the regioselectivity of this reaction?

A: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[4] The key steps are:

  • Generation of the Electrophile: Nitric acid is protonated by a stronger acid (or self-protonates), which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Nucleophilic Attack: The electron-rich π-system of the 1,3-benzodioxole ring attacks the nitronium ion. This attack can occur at the 4- or 5-position. This is the rate-determining step.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. The stability of this intermediate dictates the regiochemical outcome. Attack at the 5-position results in a more stable sigma complex because the positive charge can be delocalized onto a ring oxygen atom through resonance without placing a positive charge on the carbon adjacent to the other oxygen atom's electron-withdrawing inductive effect.

  • Rearomatization: A weak base (like H₂O or the conjugate base of the acid) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.[4]

G cluster_0 cluster_1 cluster_2 A HNO₃ + H₂SO₄ B Nitronium Ion (NO₂⁺) Electrophile A->B Generation C 1,3-Benzodioxole D Sigma Complex (Attack at C5) C->D Nucleophilic Attack (Favored Pathway) E Sigma Complex (Attack at C4) C->E Nucleophilic Attack (Disfavored Pathway) F 5-Nitro Product D->F H H₂O / HSO₄⁻ D->H Deprotonation G 4-Nitro Product E->G E->H Deprotonation

Caption: Mechanism of 1,3-benzodioxole nitration.
Q: What analytical methods are best for determining the isomeric ratio of my product mixture?

A: A combination of techniques provides the most reliable results:

  • ¹H NMR Spectroscopy: This is the most powerful and direct method for quantifying the isomeric ratio in the crude product mixture without separation.[13] The aromatic protons of the 4-nitro and 5-nitro isomers exhibit distinct chemical shifts and coupling patterns. By integrating the signals corresponding to unique protons on each isomer, a precise ratio can be calculated.[13]

  • Gas Chromatography (GC) and GC-MS: GC can effectively separate the isomers, and the relative peak areas can be used for quantification. Coupling to a mass spectrometer (MS) confirms the identity of each peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC is also excellent for separating the isomers and can be used for quantification with a suitable detector (e.g., UV-Vis).[14]

Q: How does the choice of solvent impact the reaction?

A: The solvent plays a crucial role in moderating reactivity and influencing selectivity.

  • Glacial Acetic Acid: This is a preferred solvent as it is polar enough to dissolve the reactants but is a weaker acid than H₂SO₄. It moderates the formation and reactivity of the nitronium ion, favoring the desired 5-nitro isomer.[7][8]

  • Sulfuric Acid: Used in "mixed acid" nitrations, it acts as both a solvent and a powerful catalyst to generate a high concentration of NO₂⁺.[5] This leads to a very fast and exothermic reaction that often results in poor regioselectivity and more byproducts.

  • Inert Solvents (e.g., Dichloromethane, Acetonitrile): While less common for this specific substrate, inert solvents can be used with other nitrating agents (e.g., nitronium salts). They can be useful for reactions at very low temperatures but may present solubility challenges.[15]

Troubleshooting Decision Workflow

Use this workflow to diagnose and resolve common experimental issues systematically.

G Start Reaction Outcome Unsatisfactory PoorSelectivity Poor Regioselectivity (Mixture of 4- & 5-isomers) Start->PoorSelectivity Byproducts Significant Byproducts (Dinitro, colored impurities) Start->Byproducts LowYield Low Isolated Yield Start->LowYield Sol_Select_Temp Action: Lower & strictly control temperature (15-25°C) PoorSelectivity->Sol_Select_Temp Sol_Select_Acid Action: Use milder conditions (HNO₃ in Acetic Acid) PoorSelectivity->Sol_Select_Acid Sol_Byprod_Stoich Action: Verify stoichiometry (1.0-1.1 eq. HNO₃) Byproducts->Sol_Byprod_Stoich Sol_Byprod_Add Action: Ensure slow, dropwise addition with vigorous stirring Byproducts->Sol_Byprod_Add Sol_Yield_TLC Action: Monitor reaction by TLC/LCMS to ensure completion LowYield->Sol_Yield_TLC Sol_Yield_Workup Action: Use liquid-liquid extraction if precipitation is incomplete LowYield->Sol_Yield_Workup

Caption: Decision tree for troubleshooting common nitration issues.
Reference Experimental Protocol

Selective Synthesis of this compound

This protocol is adapted from established literature procedures that favor the formation of the 5-nitro isomer.[7]

Materials & Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL total)

  • Concentrated Nitric Acid (d=1.4 g/mL, ~70%) (9.0 mL)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the three-necked flask with the magnetic stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: Add 1,3-benzodioxole (12.2 g) to 75 mL of glacial acetic acid in the flask. Stir until the starting material is fully dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Caution: This may be exothermic. Allow this mixture to cool to room temperature.

  • Nitration: Transfer the cooled nitric acid/acetic acid mixture to the dropping funnel. Add the mixture dropwise to the stirred 1,3-benzodioxole solution over approximately 30-45 minutes. Critically, maintain the internal reaction temperature between 15-25°C throughout the addition using the ice bath.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion. A precipitate of the product should form.

  • Quenching and Isolation: Pour the reaction mixture into 400 mL of ice-water with stirring. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes residual acid.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as pale yellow crystals.[7]

  • Drying and Characterization: Dry the purified crystals, determine the final yield, and characterize the product by melting point, NMR, and/or other appropriate analytical methods. A typical yield is around 90%.[7]

Summary of Reaction Parameters
ParameterRecommended ConditionRationale for Selectivity
Nitrating Agent HNO₃ in Glacial Acetic AcidModerates electrophile reactivity, favoring thermodynamic control.[7][8]
Temperature 15–25°CMinimizes formation of the kinetic 4-nitro isomer and side products.[7]
Reagent Addition Slow, dropwiseMaintains low electrophile concentration, suppressing over-reaction.[4]
Solvent Glacial Acetic AcidActs as a moderating medium and dissolves reactants.[7]
Stirring Vigorous / EfficientEnsures thermal and concentration homogeneity.[11]

References

Technical Support Center: Synthesis of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction outcomes and ensure the integrity of your product.

Introduction: The Chemistry of a Highly Activated System

The nitration of 1,3-benzodioxole is a classic example of electrophilic aromatic substitution on a highly activated ring system. The methylenedioxy group is a potent activating group, directing incoming electrophiles to the ortho and para positions. This high reactivity, while facilitating the desired nitration, also makes the substrate susceptible to a variety of side reactions if the experimental conditions are not precisely controlled. This guide will address the most common of these issues, providing you with the knowledge to anticipate, identify, and rectify them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Presence of a Major Impurity with a Similar Mass

Question: My reaction has a lower than expected yield, and analytical data (GC-MS, LC-MS) shows a significant impurity with the same mass as my desired this compound. What is this impurity and how can I avoid it?

Answer:

This is a classic case of isomeric byproduct formation. The primary impurity is almost certainly 4-Nitro-1,3-benzodioxole .

  • Causality: The methylenedioxy group is an ortho, para-director. While the 5-position (para to one of the oxygen atoms) is the major site of nitration, a smaller amount of substitution will inevitably occur at the 4-position (ortho to one of the oxygen atoms). The ratio of these isomers is highly dependent on reaction conditions.

  • Troubleshooting & Prevention:

    • Temperature Control is Critical: Maintain a strict temperature range of 15-25°C during the addition of the nitrating agent.[1] Temperatures above this range tend to favor the formation of the 4-nitro isomer.

    • Slow and Controlled Addition: Add the nitrating agent (e.g., a solution of nitric acid in glacial acetic acid) dropwise to the solution of 1,3-benzodioxole. A slow, controlled addition helps to maintain the local temperature and concentration of the nitronium ion, favoring the thermodynamically more stable 5-nitro isomer.

    • Choice of Nitrating Agent: A mixture of nitric acid in glacial acetic acid is a relatively mild and selective nitrating system suitable for this substrate.[1] Avoid harsher conditions, such as the use of fuming nitric acid or mixed acid (nitric and sulfuric acids), which can decrease regioselectivity and increase the risk of other side reactions.

  • Purification:

    • Recrystallization: The 5-nitro and 4-nitro isomers often have slightly different solubilities. Recrystallization from ethanol is a common method for purifying the this compound.[1] You may need to perform multiple recrystallizations to achieve high purity.

    • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to separate the isomers. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar 4-nitro isomer before the more polar 5-nitro isomer.

Issue 2: Presence of Higher Molecular Weight Impurities

Question: My mass spectrometry data indicates the presence of impurities with a mass corresponding to the addition of two nitro groups. How did this happen and what can I do about it?

Answer:

You are observing the formation of dinitrated byproducts , most likely 5,6-Dinitro-1,3-benzodioxole .

  • Causality: The initial mononitration product, this compound, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the nitro group. However, under forcing conditions, a second nitration can occur.

  • Troubleshooting & Prevention:

    • Stoichiometry of the Nitrating Agent: Use a slight excess, but not a large excess, of the nitrating agent. Carefully calculate the molar equivalents of nitric acid relative to your starting 1,3-benzodioxole.

    • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures. Once the formation of the mononitrated product is complete (as determined by TLC or other in-process monitoring), proceed with the work-up.

    • Avoid Strong Nitrating Agents: The use of mixed acid (HNO₃/H₂SO₄) significantly increases the risk of dinitration.

  • Purification:

    • Dinitrated compounds are significantly more polar than the desired mononitrated product. They are often less soluble in common recrystallization solvents like ethanol and may precipitate out or be removed during this process.

    • If necessary, column chromatography can effectively separate the dinitrated byproducts from the this compound.

Issue 3: Dark Reaction Mixture and Formation of Tarry Byproducts

Question: My reaction mixture turned dark brown or black, and upon work-up, I isolated a significant amount of an insoluble, tarry material. What is causing this?

Answer:

The formation of dark, tarry substances is indicative of oxidation and/or polymerization of the highly reactive 1,3-benzodioxole ring.

  • Causality:

    • Oxidation: Nitric acid is a strong oxidizing agent. At elevated temperatures or in the presence of impurities, it can lead to the oxidative degradation of the electron-rich 1,3-benzodioxole ring. This can include cleavage of the methylenedioxy bridge, as has been observed in related systems under harsh conditions.[2]

    • Polymerization: Acid-catalyzed polymerization can occur with highly activated aromatic compounds. The acidic reaction medium can promote the formation of polymeric or oligomeric byproducts.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: This is the most critical factor in preventing oxidative side reactions. Ensure your cooling bath is effective and that the internal temperature of the reaction does not exceed 25°C.

    • Purity of Starting Materials: Use high-purity 1,3-benzodioxole. Impurities can act as catalysts for decomposition.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Quenching the Reaction: Once the reaction is complete, promptly quench it by pouring the reaction mixture into a large volume of ice-water. This will dilute the acid and stop the reaction, minimizing further degradation.

  • Purification:

    • The tarry byproducts are typically insoluble in the work-up and purification solvents. They can often be removed by filtration.

    • If the desired product is contaminated with soluble colored impurities, treatment with activated carbon during recrystallization can be effective.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Concentrated Nitric Acid (d=1.4, ~70%, 9 mL)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Cool the flask in an ice bath to maintain an internal temperature between 15°C and 25°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool to room temperature.

  • Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred 1,3-benzodioxole solution over a period of 30-45 minutes. Carefully monitor the internal temperature and ensure it remains within the 15-25°C range.

  • After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature overnight. A precipitate of the product should form.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals to obtain this compound.

Data Presentation: Reagent Summary
ReagentMolar Mass ( g/mol )AmountMoles
1,3-Benzodioxole122.1212.2 g0.1
Nitric Acid (~70%)63.019 mL~0.14
Glacial Acetic Acid60.05105 mL-

Visualization of Reaction Pathways

Main Reaction and Side Product Formation

reaction_pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products & Byproducts 1,3-Benzodioxole 1,3-Benzodioxole This compound This compound 1,3-Benzodioxole->this compound Major Pathway (para-nitration) 4-Nitro-1,3-benzodioxole 4-Nitro-1,3-benzodioxole 1,3-Benzodioxole->4-Nitro-1,3-benzodioxole Minor Pathway (ortho-nitration) Oxidation_products Oxidation/Degradation Products (Tars) 1,3-Benzodioxole->Oxidation_products High Temp / Harsh Conditions HNO3 HNO3 CH3COOH CH3COOH Dinitro_products Dinitro Products (e.g., 5,6-Dinitro-1,3-benzodioxole) This compound->Dinitro_products Excess HNO3 / High Temp

Caption: Reaction scheme for the nitration of 1,3-benzodioxole.

References

Technical Support Center: Purification of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common and specific challenges encountered during the purification of 5-Nitro-1,3-benzodioxole from typical reaction mixtures. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most widely reported and cost-effective method for purifying this compound is recrystallization.[1][2] Ethanol or methanol are commonly used solvents that have been shown to yield high-purity crystalline products.[1][3] This technique is effective because the target compound has significantly lower solubility in cold alcohol compared to hot alcohol, while many likely impurities have different solubility profiles.

Q2: What are the primary impurities I should expect in my crude product after synthesis?

A2: Following the nitration of 1,3-benzodioxole, the crude product typically contains:

  • Unreacted Starting Material: 1,3-benzodioxole, which is a liquid at room temperature.[4][5]

  • Residual Acids: Nitric acid and the acetic acid solvent from the reaction mixture.[1][2]

  • Isomeric Byproducts: While the nitration strongly favors the 5-position due to the activating effect of the methylenedioxy group, trace amounts of other regioisomers could potentially form.[6]

  • Oxidation Products: Depending on reaction conditions, minor oxidation byproducts may be present.

Q3: How can I perform a quick assessment of my crude product's purity?

A3: A simple and effective way to assess purity is by checking the melting point. Pure this compound has a sharp melting point in the range of 148-150°C.[1] A broad melting range or a melting point significantly below this value indicates the presence of impurities. Thin-Layer Chromatography (TLC) is another rapid method to visualize the number of components in your mixture.

Q4: The literature describes this compound as a yellow crystalline powder. Is this correct?

A4: Yes, that is the expected physical appearance of the purified compound.[6][7][8] If your product is an oil, dark brown, or a sticky mass, it indicates significant impurities are present.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q5: My reaction work-up resulted in a brown oil or a sticky solid, not a filterable precipitate. What happened and how do I proceed?

A5: This issue is commonly caused by a high concentration of unreacted, liquid 1,3-benzodioxole or residual solvent trapping the product. The electron-rich nature of the 1,3-benzodioxole starting material makes it highly reactive, but incomplete conversion can leave a significant amount in the crude mixture.[6]

  • Causality: The oily nature of the starting material prevents the solid product from crystallizing properly.

  • Solution:

    • Trituration: Transfer the oily crude to a flask. Add a small amount of a cold, non-polar solvent in which the product is insoluble, such as hexane or petroleum ether. The unreacted 1,3-benzodioxole will dissolve in the non-polar solvent, while the more polar this compound should precipitate as a solid.

    • Stir or swirl the mixture vigorously for 10-15 minutes.

    • Collect the resulting solid by vacuum filtration and proceed with recrystallization as described in the protocols below.

Q6: My yield after the first recrystallization is very low. How can I improve recovery?

A6: Low yield during recrystallization is typically due to using an excessive amount of solvent or premature crystallization.

  • Causality: The goal is to create a saturated solution at high temperature. Using too much solvent means the solution is not saturated upon cooling, and much of the product remains dissolved.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.[9]

    • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance. This encourages the formation of larger, purer crystals. Once at room temperature, place it in an ice bath to maximize precipitation.[2]

    • Recover a Second Crop: The remaining solution (mother liquor) after the first filtration is still saturated with your product. Concentrate the mother liquor by boiling off some of the solvent (e.g., reduce volume by half) and cool it again to obtain a second crop of crystals.[1] Note that this second crop may be less pure and should be analyzed separately.

Q7: My product is still off-color and its melting point is low even after recrystallization. What is the next step?

A7: This indicates that impurities with similar solubility to your product are present, which cannot be efficiently removed by a single recrystallization.

  • Causality: Co-crystallization of impurities is preventing the formation of a pure crystal lattice.

  • Solutions:

    • Second Recrystallization: A second recrystallization can sometimes remove the remaining impurities.

    • Column Chromatography: If recrystallization fails, column chromatography is the most effective next step.[9] This technique separates compounds based on their differing affinities for a stationary phase (like silica gel).[10] Since this compound is significantly more polar than the starting material due to the nitro group, this separation is typically straightforward.[11] See Protocol 3 for a detailed methodology.

Experimental Protocols & Workflows

Purification Workflow Overview

G crude Crude Reaction Mixture workup Aqueous Work-up (Precipitate & Filter) crude->workup analysis1 Purity Check (TLC, MP) workup->analysis1 recryst Protocol 2: Recrystallization (Ethanol) analysis1->recryst Impure final_product Pure this compound analysis1->final_product Sufficiently Pure analysis2 Purity Check (TLC, MP) recryst->analysis2 column Protocol 3: Column Chromatography analysis2->column Still Impure analysis2->final_product Pure (>98%) column->final_product

Caption: General purification workflow for this compound.

Protocol 1: Standard Aqueous Work-up

This protocol is designed to isolate the crude product from the reaction mixture and remove residual acids.

  • Precipitation: Once the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing a large volume of ice-water (approx. 5-10 times the reaction volume), stirring continuously.[7]

  • Isolation: A yellow precipitate of crude this compound should form. Allow the slurry to stir in the cold for 15-30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove any remaining nitric or acetic acid.[2]

  • Drying: Press the solid as dry as possible on the filter. The crude product can then be dried in a desiccator or a vacuum oven at low temperature before proceeding with purification.

Protocol 2: Purification by Recrystallization

This protocol details the most common method for purifying the crude, solid product.

  • Solvent Selection: Ethanol is a reliable choice for this compound.[1][2]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a steam bath or hot plate with a water bath). Continue adding small portions of hot ethanol until the solid just dissolves completely.[9]

  • Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

  • Analysis: Characterize the final product by taking a melting point and running a TLC. The expected melting point is 148-150°C.[1]

Protocol 3: Purification by Column Chromatography

Use this method if recrystallization fails to yield a pure product.

  • Stationary Phase: Silica gel (200-300 mesh) is standard.[12]

  • Mobile Phase (Eluent) Selection: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is a good starting point. Use TLC to find a solvent system that gives the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[9]

  • Elution: Begin running the eluent through the column, collecting fractions in test tubes. The less polar impurities (like unreacted 1,3-benzodioxole) will elute first, followed by the more polar this compound.[10][11]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified product.

Appendices

Troubleshooting Decision Diagram

G start Initial Recrystallization Fails (Low MP / Multiple TLC Spots) check_impurity Analyze Impurity Profile (TLC) start->check_impurity trace_impurity Trace Impurity with Similar Polarity check_impurity->trace_impurity Faint Spot Close to Product major_impurity Significant Impurity with Different Polarity check_impurity->major_impurity Intense, Separated Spot rerun_recryst Perform Second Recrystallization trace_impurity->rerun_recryst run_column Proceed to Column Chromatography (Protocol 3) major_impurity->run_column success Achieve Desired Purity rerun_recryst->success run_column->success

Caption: Decision-making workflow for advanced purification.

Table 1: Physical Properties and Purity Indicators
PropertyValueSource(s)
Molecular Formula C₇H₅NO₄[13][14]
Molecular Weight 167.12 g/mol [8][13]
Appearance Yellow crystalline powder[6][8]
Melting Point 148-150 °C[1]
Polarity More polar than 1,3-benzodioxole[11]

References

Technical Support Center: Synthesis of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your product.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most widely used method is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1,3-benzodioxole. This typically involves the use of nitric acid in a suitable solvent, such as glacial acetic acid.[1][2] The reaction proceeds by the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring of the 1,3-benzodioxole.

Q2: Why is glacial acetic acid often used as a solvent in this reaction?

Glacial acetic acid is a common solvent for this nitration for several reasons. It is a polar protic solvent that can dissolve both the 1,3-benzodioxole and the nitric acid. Additionally, it can help to moderate the reactivity of the nitric acid, allowing for a more controlled reaction. While stronger acids like sulfuric acid are often used to generate the nitronium ion, glacial acetic acid can also facilitate its formation to a sufficient extent for this reaction.[3]

Q3: What are the primary safety concerns associated with this synthesis?

The primary safety concerns revolve around the use of nitric acid, which is highly corrosive and a strong oxidizing agent.[4][5] It can cause severe burns upon contact with skin or eyes.[5][6] The reaction itself can be exothermic, and if not properly controlled, can lead to a runaway reaction.[7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3][6]

Q4: How does the methylenedioxy group influence the position of nitration?

The methylenedioxy group (-O-CH₂-O-) in 1,3-benzodioxole is a powerful activating and ortho-, para- directing group.[3] This is due to the electron-donating resonance effect of the oxygen atoms, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The nitration occurs predominantly at the position para to one of the oxygen atoms and ortho to the other, which is the C-5 position.

Q5: What is the expected yield for this synthesis?

With a well-optimized protocol, yields for the synthesis of this compound can be quite high, often exceeding 90%.[1] However, the actual yield can be influenced by a variety of factors, including the purity of the starting materials, the reaction conditions, and the efficiency of the product isolation and purification.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Yield - Incomplete reaction- Formation of side products- Loss of product during workup- Ensure complete reaction: Stir the reaction mixture overnight at room temperature to allow for completion.[1]- Control temperature: Maintain the reaction temperature between 15-25°C during the addition of the nitrating agent to minimize side reactions.[3]- Optimize workup: Cool the reaction mixture in an ice bath before filtration to maximize the precipitation of the product.[3]
Product is an oil or fails to crystallize - Presence of impurities- Insufficient cooling- Purification: Recrystallize the crude product from ethanol to remove impurities.[1][3]- Thorough cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to induce crystallization.[3]
Dark-colored product - Overheating during reaction- Presence of nitrogen oxide gases- Strict temperature control: Use an ice bath to maintain the recommended temperature range during the addition of nitric acid.[3]- Adequate ventilation: Perform the reaction in a well-ventilated fume hood to remove any nitrogen oxide gases that may form.[6]
Melting point of the product is low or has a wide range - Impure product- Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol, until a sharp melting point is achieved.[1] The reported melting point is around 148-150°C.[1]

III. Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from established literature procedures.[1][3]

Materials:

  • 1,3-Benzodioxole

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (d=1.4)

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL three-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 250 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature between 15-25°C.

  • Slowly add a solution of 9 mL of concentrated nitric acid in 30 mL of glacial acetic acid dropwise from the dropping funnel. The addition should take approximately 30-45 minutes.[3]

  • After the addition is complete, remove the ice bath and continue to stir the mixture at room temperature overnight.

  • Cool the reaction mixture in an ice bath to maximize the precipitation of the product.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water until the filtrate is neutral to pH paper.[3]

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification start Dissolve 1,3-benzodioxole in glacial acetic acid cool Cool to 15-25°C in an ice bath start->cool add_nitric Slowly add nitric acid solution cool->add_nitric stir Stir overnight at room temperature add_nitric->stir precipitate Cool in ice bath to precipitate product stir->precipitate filter Filter and wash with cold water precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize end end recrystallize->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

IV. Safety Information

Hazard Identification and Risk Mitigation

Substance Hazards Recommended Precautions
Nitric Acid Highly corrosive, strong oxidizer, can cause severe burns.[5][6] Reacts violently with many organic compounds.[4][8]Always handle in a chemical fume hood.[3][6] Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[5][6] Have an emergency eyewash and shower station readily accessible.[5][6]
Glacial Acetic Acid Corrosive, causes skin and eye burns.Handle in a well-ventilated area. Wear appropriate PPE.
1,3-Benzodioxole May cause skin and eye irritation.Avoid contact with skin and eyes. Wear gloves and safety glasses.
Nitration Reaction Exothermic, potential for runaway reaction.[7]Maintain strict temperature control using an ice bath during the addition of the nitrating agent.[3] Add the nitric acid solution slowly and monitor the reaction temperature closely.
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill: For small spills, neutralize with sodium bicarbonate or another suitable neutralizing agent and absorb with an inert material. For large spills, evacuate the area and contact emergency services.[8]

V. References

  • Synthesis of this compound. PrepChem.com. Available from: --INVALID-LINK--

  • Synthesis routes of this compound. Benchchem. Available from: --INVALID-LINK--

  • Nitration reaction safety. YouTube. Available from: --INVALID-LINK--

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available from: --INVALID-LINK--

  • Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole. Benchchem. Available from: --INVALID-LINK--

  • Nitric Acid Safety. University of Washington. Available from: --INVALID-LINK--

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available from: --INVALID-LINK--

  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available from: --INVALID-LINK--

References

Technical Support Center: Reduction of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 5-nitro-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, you will find troubleshooting guidance and frequently asked questions to ensure the successful synthesis of 5-amino-1,3-benzodioxole, a valuable intermediate in various fields.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Incomplete or Sluggish Reaction

You observe a significant amount of starting material remaining after the expected reaction time, as indicated by TLC or other analytical methods.

Potential Cause Explanation Recommended Solution
Poor Quality or Inactive Reducing Agent The reducing agent may have degraded due to improper storage or age. For example, sodium dithionite is susceptible to oxidation.[1]Use a fresh, unopened bottle of the reducing agent. It is crucial to ensure the quality of reagents like sodium dithionite for successful reduction.[1]
Insufficient Amount of Reducing Agent The stoichiometry of the reducing agent to the nitro compound may be inadequate for complete conversion.Increase the molar equivalents of the reducing agent. For instance, when using tin(II) chloride dihydrate, using 4.0 equivalents is a common practice.[2]
Low Reaction Temperature The reaction may require thermal energy to proceed at a reasonable rate.Increase the reaction temperature. For reductions using tin(II) chloride, refluxing in ethanol is often effective.[2]
Poor Solubility of Starting Material This compound may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent.Select a solvent or solvent system in which the starting material is more soluble. For instance, dissolving the nitro compound in a suitable organic solvent before adding an aqueous solution of the reducing agent can improve reaction rates.[3]
Catalyst Poisoning (for Catalytic Hydrogenation) Impurities in the starting material, solvent, or from the reaction vessel can deactivate the catalyst (e.g., Pd/C).Purify the starting material and use high-purity solvents. Ensure the reaction vessel is thoroughly cleaned.
Problem 2: Formation of Side Products

Your reaction mixture shows multiple spots on TLC, or your product analysis reveals the presence of impurities.

Potential Cause Explanation Recommended Solution
Over-reduction In catalytic hydrogenation, prolonged reaction times or harsh conditions can lead to the reduction of the aromatic ring or other functional groups.Carefully monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed. Optimize reaction time and hydrogen pressure.
Formation of Azo or Azoxy Compounds Incomplete reduction can lead to the formation of dimeric intermediates like azo and azoxy compounds. This is a known pathway in the reduction of aromatic nitro compounds.[4]Ensure a sufficient excess of the reducing agent is used and that reaction conditions are optimized for complete conversion to the amine.
Reaction with Solvent Certain solvents may react under the reduction conditions.Choose an inert solvent that is stable under the chosen reduction method.
Decomposition of the Product The resulting amine, 5-amino-1,3-benzodioxole, may be sensitive to the reaction conditions, especially if acidic or basic conditions are harsh.Use milder reaction conditions or a different reduction method. For example, sodium dithionite is known for its specificity in reducing nitro groups under neutral conditions.[3]
Problem 3: Difficult Product Isolation and Purification

You are facing challenges in isolating the pure 5-amino-1,3-benzodioxole from the reaction mixture.

Potential Cause Explanation Recommended Solution
Emulsion Formation During Workup The presence of finely divided solids (e.g., metal salts) and the nature of the product can lead to stable emulsions during aqueous workup.Filter the reaction mixture through a pad of Celite before extraction to remove fine solids. Adding brine during the extraction can also help break emulsions.
Product is Water-Soluble The amine product may have some solubility in the aqueous phase, leading to lower isolated yields.Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate) to maximize product recovery.[2]
Co-precipitation with Metal Salts In reductions using metals like iron or tin, the product can co-precipitate with the resulting metal hydroxides or oxides during basification.After basifying the reaction mixture, ensure thorough extraction with a suitable organic solvent. Washing the filtered metal salts with the extraction solvent can also help recover the adsorbed product.
Product is an Oil or Gummy Solid The crude product may not crystallize easily, making purification by recrystallization difficult.Purify the product using column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system like ethanol/water can be attempted.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

The reduction of aromatic nitro groups is a well-established transformation, and several methods can be applied to this compound. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and available resources. Common methods include:

  • Catalytic Hydrogenation: This method uses a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas, ammonium formate).[5][6] It is often a clean and high-yielding method but requires specialized equipment for handling hydrogen gas.

  • Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid.[7][8]

  • Sodium Dithionite (Na₂S₂O₄): This is a mild and often selective reducing agent that works well for many nitro compounds.[9][10] It is particularly useful when other reducible functional groups are present.

Q2: How do I choose the best reducing agent for my specific application?

The selection of the reducing agent should be based on several factors:

  • Chemoselectivity: If your molecule contains other functional groups that could be reduced (e.g., aldehydes, ketones, esters), a milder and more selective reagent like sodium dithionite might be preferable.[3]

  • Scalability and Cost: For large-scale synthesis, cost-effective reagents like iron powder and hydrochloric acid are often used.[7][8]

  • Workup and Purification: Reductions with metals like tin can sometimes lead to difficult workups due to the formation of tin by-products.[3] Catalytic hydrogenations often result in cleaner reaction mixtures, simplifying purification.

  • Safety: Handling hydrogen gas for catalytic hydrogenation requires appropriate safety precautions and equipment. Sodium dithionite is generally considered a safer alternative.[9]

Q3: How can I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (this compound) and the product (5-amino-1,3-benzodioxole). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[11]

Q4: What are the key safety precautions to consider during this reduction?
  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a hydrogen detector if available.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Add reagents slowly and with adequate cooling.

  • Sodium Dithionite: While generally safe, sodium dithionite can decompose upon contact with water and air, potentially releasing sulfur dioxide. Store it in a cool, dry place and handle it quickly.

Q5: The final product, 5-amino-1,3-benzodioxole, seems to be unstable. How can I store it properly?

Aromatic amines can be susceptible to oxidation, which can cause them to darken over time. To ensure the stability of 5-amino-1,3-benzodioxole, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and kept in a cool, dark place. If the product is to be used in subsequent steps, it is often best to use it immediately after preparation and purification.

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 10 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction using Iron and Acetic Acid

This protocol is a general method for the reduction of nitroarenes using iron powder.[7]

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Acetic acid

  • Water

  • Sodium hydroxide solution (1 N)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid.

  • Add iron powder (4.0 eq) to the solution.

  • Heat the resulting mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction with water and adjust the pH to 8 by adding 1 N aqueous NaOH.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the product.

Visualizations

Reduction_Troubleshooting start Reaction Start check_completion Monitor Reaction (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Impure complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Check reducing agent quality - Increase reagent stoichiometry - Increase temperature incomplete->troubleshoot_incomplete troubleshoot_side_products Troubleshoot: - Optimize reaction time - Use milder conditions - Check for over-reduction side_products->troubleshoot_side_products workup Proceed to Workup complete->workup

Caption: Troubleshooting workflow for the reduction of this compound.

Reagent_Selection start Select Reduction Method chemoselectivity Chemoselectivity Required? start->chemoselectivity scale Large Scale? chemoselectivity->scale No dithionite Use Sodium Dithionite chemoselectivity->dithionite Yes equipment Hydrogenation Equipment Available? scale->equipment No metal_acid Use Metal/Acid (e.g., Fe/HCl) scale->metal_acid Yes equipment->metal_acid No catalytic_H2 Use Catalytic Hydrogenation equipment->catalytic_H2 Yes

Caption: Decision tree for selecting a reduction method.

References

Stability issues of 5-Nitro-1,3-benzodioxole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Nitro-1,3-benzodioxole

Introduction: Understanding the Challenge

This compound is a valuable intermediate in medicinal chemistry and synthetic applications, prized for its unique electronic and structural properties.[1] However, the core 1,3-benzodioxole (or methylenedioxy) moiety presents a significant stability challenge, particularly under acidic conditions. The electron-rich nature of this heterocyclic system makes it highly reactive towards electrophiles and susceptible to acid-catalyzed cleavage.[1][2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common stability issues, offering field-proven insights and validated protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of this compound in acid?

The instability stems from the acid-labile nature of the methylenedioxy bridge. The two ether-like oxygen atoms in the dioxole ring can be protonated by an acid. This protonation creates a good leaving group, initiating a cleavage reaction that opens the ring to form a catechol derivative (specifically, 4-nitrocatechol). This process is a classic example of ether cleavage under acidic conditions.[3][4]

Q2: What are the common visual or analytical signs of compound degradation?

Degradation can be identified by several observations:

  • Color Change: A noticeable change in the color of the reaction mixture or isolated solid, often darkening.

  • TLC Analysis: The appearance of a new, more polar spot on the Thin Layer Chromatography (TLC) plate, corresponding to the resulting catechol.

  • NMR Spectroscopy: The disappearance of the characteristic singlet for the methylenedioxy protons (-O-CH₂-O-) typically around 6.27 ppm (in DMSO-d6) and the appearance of two new broad signals for the hydroxyl (-OH) groups of the catechol.[5]

  • Mass Spectrometry: A lower molecular weight ion peak corresponding to the cleaved product.

Q3: Are there any acidic conditions under which this compound is relatively stable?

Yes. The compound's stability is highly dependent on the strength of the acid and the temperature. It is sufficiently stable in weaker organic acids, such as glacial acetic acid, particularly at controlled, low-to-ambient temperatures. This is evidenced by its successful synthesis via nitration of 1,3-benzodioxole using nitric acid in a glacial acetic acid medium.[1][6]

Q4: What is the recommended pH range for handling this compound in aqueous solutions or during work-up?

To minimize the risk of hydrolysis, it is strongly recommended to maintain neutral to slightly basic conditions (pH 7-9) during aqueous work-ups or when preparing solutions. Avoid prolonged exposure to any acidic aqueous environment, especially at elevated temperatures.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during experiments involving this compound.

Issue 1: Low or No Yield During Electrophilic Reactions (e.g., Further Nitration, Halogenation)
  • Symptoms: After performing an electrophilic substitution on the this compound ring, you obtain a low yield of the desired product, or the primary isolate is a dark, intractable material.

  • Probable Cause: The acidic conditions required for the reaction were too harsh, causing degradation of the starting material or product. Strong acid mixtures like nitric acid with sulfuric acid, commonly used for nitrating less reactive compounds, are often too aggressive for the activated 1,3-benzodioxole ring system and lead to decomposition.[1]

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: Low Yield start Low Yield Observed check_acid Evaluate Acid Strength start->check_acid harsh_acid Harsh Conditions? (e.g., H₂SO₄/HNO₃) check_acid->harsh_acid Yes mild_acid Mild Conditions? (e.g., HNO₃ in Acetic Acid) check_acid->mild_acid No solution_acid Action: Switch to milder acid system. (Ref: PrepChem) harsh_acid->solution_acid check_temp Evaluate Temperature mild_acid->check_temp success Yield Improved solution_acid->success high_temp > 25°C? check_temp->high_temp Yes low_temp 0-25°C? check_temp->low_temp No solution_temp Action: Implement strict cooling (ice bath) and slow reagent addition. high_temp->solution_temp low_temp->success solution_temp->success

Caption: Troubleshooting workflow for low yield reactions.

Issue 2: Product Degradation During Aqueous Work-up
  • Symptoms: The reaction appears successful by TLC, but upon quenching with aqueous acid and subsequent extraction, the isolated product is impure or shows signs of decomposition.

  • Probable Cause: Using a strong aqueous acid (e.g., 1M HCl) to quench the reaction or wash the organic layers has initiated the hydrolysis of the methylenedioxy group.

  • Solution:

    • Quenching: Instead of acid, quench the reaction mixture by pouring it slowly into a beaker of ice water or an ice/water slurry.[5]

    • Neutralization: If the reaction medium is acidic, neutralize it carefully with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until effervescence ceases. Monitor the pH to avoid making the solution strongly basic.

    • Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing: Wash the combined organic layers with brine (saturated NaCl solution) rather than acid.

Issue 3: Compound Decomposition on Silica Gel Column Chromatography
  • Symptoms: The purified fractions from a silica gel column show significant amounts of a more polar impurity (the catechol byproduct), and the overall recovery is low.

  • Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the decomposition of acid-sensitive compounds directly on the column. The prolonged contact time during chromatography exacerbates this issue.

  • Solutions:

    • Use Neutralized Silica: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing 1-2% triethylamine (Et₃N), then packing the column with this slurry. The triethylamine neutralizes the acidic sites.

    • Alternative Purification: If possible, avoid chromatography altogether. This compound is a crystalline solid and can often be purified effectively by recrystallization from a suitable solvent like ethanol.[6]

Section 3: Core Mechanism and Prevention

Mechanism of Acid-Catalyzed Decomposition

The decomposition is a two-step process involving protonation followed by nucleophilic attack, leading to the irreversible cleavage of the dioxole ring.

cluster_0 Acid-Catalyzed Cleavage of this compound start This compound protonation Protonated Intermediate (Oxonium Ion) start->protonation + H⁺ (Acid) attack Carbocation Intermediate protonation->attack Ring Opening final 4-Nitrocatechol (Decomposition Product) attack->final + H₂O - HCHO - H⁺

Caption: Simplified pathway of acid-catalyzed decomposition.

Data Summary: Guideline for Acid Usage

To provide a clear, at-a-glance reference, the table below summarizes the compatibility of this compound with various acidic reagents.

Reagent / Acid ConditionCompatibility LevelRecommended Use & Rationale
Glacial Acetic Acid High Recommended. Used as a solvent in nitration protocols; mild enough not to cause significant degradation at controlled temperatures.[1][6]
Dilute Aqueous HCl / H₂SO₄ Very Low Avoid. Rapidly promotes hydrolysis and cleavage of the methylenedioxy ring, especially with heating.
Conc. H₂SO₄ / HNO₃ Mixture Extremely Low Avoid. Highly aggressive conditions that lead to rapid decomposition and potential for uncontrolled side reactions.[1]
Lewis Acids (e.g., BBr₃, AlCl₃) Extremely Low Avoid. These are classic reagents used to intentionally cleave ether linkages and will readily destroy the methylenedioxy bridge.[3]
Acidic Silica Gel Low Use with caution. Can cause on-column degradation. Deactivation with a base (e.g., triethylamine) is required for chromatography.

Section 4: Validated Experimental Protocols

Protocol 4.1: Safe Neutralization and Work-up of an Acidic Reaction

This protocol ensures the integrity of the compound is maintained when transitioning from an acidic reaction environment.

  • Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and water (1:1 ratio).

  • Quenching: Once the reaction is deemed complete by TLC, slowly pour the reaction mixture into the ice/water slurry with vigorous stirring. This simultaneously dilutes the acid and dissipates heat.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the cold mixture. Continue until all effervescence has stopped and the pH of the aqueous layer is between 7 and 8 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., 3x volumes of ethyl acetate).

  • Washing: Combine the organic layers and wash once with a volume of brine (saturated NaCl solution). This helps to remove excess water and some inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 4.2: Purification via Recrystallization

This is the preferred method for purifying this compound, avoiding potential degradation on silica gel.[6]

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or isopropanol).

  • Heating: Gently heat the mixture until the solid dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.

  • Crystal Formation: If pure crystals form, this is a suitable solvent system.

  • Bulk Recrystallization: Dissolve the bulk of the crude product in a minimum amount of the hot, selected solvent in an Erlenmeyer flask.

  • Filtration: Once the solution has cooled and crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product. The reported melting point is 148-150 °C.[6]

References

Technical Support Center: HPLC Separation of 5-Nitro-1,3-benzodioxole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Nitro-1,3-benzodioxole and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological guidance for achieving optimal HPLC separation. The separation of these isomers is critical in synthetic chemistry and pharmaceutical development, where isomeric purity can significantly impact biological activity and safety.

Positional isomers, such as the various nitrated forms of 1,3-benzodioxole, possess the same molecular formula and weight, making their separation challenging due to very similar physicochemical properties.[1] This guide will address common issues encountered during method development and routine analysis, providing scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers difficult?

The primary challenge lies in their structural similarity. Positional isomers differ only in the substitution position of the nitro group on the benzodioxole ring.[1] This results in nearly identical polarity, hydrophobicity, and molecular weight, making them difficult to resolve with standard C18 columns, which primarily separate based on hydrophobicity.

Q2: Which type of HPLC column is best suited for separating this compound isomers?

For positional isomers of aromatic compounds, columns that offer alternative separation mechanisms beyond simple hydrophobic interactions are recommended. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are excellent choices.[2] These stationary phases provide π-π interactions, dipole-dipole interactions, and shape selectivity, which are crucial for differentiating the subtle structural differences between the isomers.[2]

Q3: What is a good starting mobile phase for method development?

A common starting point for reversed-phase separation of nitroaromatic compounds is a mobile phase consisting of acetonitrile (ACN) or methanol (MeOH) and water.[3] A gradient elution is often necessary for complex samples or to achieve better resolution.[4] A typical starting gradient could be 30-70% organic modifier over 20-30 minutes. The choice between ACN and MeOH can significantly affect selectivity, with methanol sometimes enhancing π-π interactions with phenyl-based columns.[5]

Q4: Why am I seeing peak tailing with my nitro-benzodioxole isomers?

Peak tailing for nitroaromatic compounds can be caused by several factors. One common reason is secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase.[6] This is particularly prevalent with basic nitroanilines, but can also affect other nitro compounds. Lowering the mobile phase pH to below 3 can help protonate the silanol groups and minimize these interactions.[6] Using a modern, well-end-capped column is also crucial. Another cause can be column overload; try reducing the sample concentration or injection volume.[6]

Q5: My retention times are drifting. What could be the cause?

Inconsistent retention times are often a sign of system instability. Common causes include:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile phase composition changes: This can be due to inaccurate mixing or evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep reservoirs capped.

  • Temperature fluctuations: Employ a column oven to maintain a consistent temperature, as temperature can affect mobile phase viscosity and analyte retention.[6]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution of Isomeric Peaks

Co-elution or inadequate separation of isomers is the most frequent challenge. The troubleshooting workflow below outlines a logical progression of steps to improve resolution.

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps & Explanations:

  • Verify Column Selection:

    • Rationale: As previously mentioned, standard C18 columns often fail to provide the necessary selectivity for positional isomers.[2]

    • Action: If using a C18 column, switch to a stationary phase that offers alternative chemistries. Phenyl-Hexyl, PFP, or specialized columns with π-π interaction capabilities are recommended.[2][7]

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition is a powerful tool for manipulating selectivity.[4][8]

    • Protocol: Mobile Phase Optimization

      • Vary Organic Modifier Concentration: Systematically alter the percentage of acetonitrile or methanol in the mobile phase.[6] Create a series of isocratic runs or gradients with varying solvent strengths to observe the effect on resolution.

      • Switch Organic Modifier: If using acetonitrile, try methanol, and vice-versa. Methanol can enhance π-π interactions with phenyl stationary phases, potentially improving the separation of aromatic isomers.[5]

      • Adjust pH: For ionizable compounds, pH is a critical parameter.[9][10] While this compound is not strongly ionizable, subtle changes in pH can affect the charge of residual silanols on the column, influencing secondary interactions and potentially altering selectivity.[6] Experiment with a pH range of 2.5 to 7.0 using appropriate buffers (e.g., phosphate or acetate), ensuring compatibility with your column.

  • Refine Method Parameters:

    • Rationale: Kinetic and thermodynamic factors can be adjusted to improve separation efficiency.

    • Action Steps:

      • Reduce Flow Rate: Lowering the flow rate increases the time analytes spend interacting with the stationary phase, which can lead to better resolution, albeit with longer run times.[6]

      • Adjust Temperature: Changing the column temperature alters the mobile phase viscosity and can affect the thermodynamics of partitioning, thereby changing selectivity.[6] Systematically evaluate temperatures between 25°C and 40°C.

      • Modify the Gradient: If using a gradient, make it shallower (i.e., increase the gradient time for the same change in solvent composition). This gives the isomers more time to separate.

Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale
Column Phenyl-Hexyl or PFP, 5 µm, 4.6 x 150 mmProvides π-π interactions for aromatic isomer selectivity.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress silanol interactions.[10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[3]
Gradient 30% to 70% B over 20 minutesA good starting point for resolving compounds with similar polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be reduced to improve resolution.[6]
Temperature 30°CA stable temperature improves reproducibility.[6]
Detection UV at 254 nm or 280 nmAromatic nitro compounds typically absorb in this range.
Problem 2: Broad or Tailing Peaks

Poor peak shape can compromise resolution and quantification.

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Explanations:

  • Rule out Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.[6]

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are likely overloading the column.

  • Minimize Secondary Silanol Interactions:

    • Rationale: As discussed in the FAQs, interactions with acidic silanol groups on the silica support can cause peak tailing, especially for compounds with basic functionalities or polar groups.[6]

    • Protocol: Suppressing Silanol Interactions

      • Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous portion of your mobile phase to bring the pH below 3. This protonates the silanol groups, rendering them less active.[6][10]

      • Use a High-Quality Column: Modern HPLC columns are often end-capped or use base-deactivated silica to minimize the number of accessible silanol groups. If you are using an older column, consider replacing it.

  • Check for Extra-Column Effects:

    • Rationale: Peak broadening can occur outside of the column in the HPLC system itself. This is known as extra-column volume or dead volume.

    • Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Make sure all fittings are properly seated to avoid creating small voids.

  • Consider Sample Solvent Mismatch:

    • Rationale: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broad or split peaks.[6]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.

References

Technical Support Center: Managing Exothermic Reactions During the Nitration of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for managing the highly exothermic nitration of 1,3-benzodioxole. The inherent reactivity of the benzodioxole ring system demands meticulous control over reaction conditions to ensure both safety and desired product outcomes. This resource addresses common challenges in a question-and-answer format, grounded in established chemical principles and safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction temperature is increasing uncontrollably. What are the immediate steps to prevent a thermal runaway?

An uncontrolled temperature rise is a critical safety event. The immediate goal is to stop the reaction and dissipate heat as quickly and safely as possible.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Increase the efficiency of the cooling bath. For an ice-water bath, add more ice and salt to lower the temperature. For a cryo-cooler, lower the set point.

  • Ensure Vigorous Agitation: Check that the stirring is rapid and efficient. Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.[1]

  • Emergency Quench (Last Resort): If the temperature continues to rise despite these measures, an emergency quench is necessary. This involves pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[1][2] Be aware that quenching a concentrated acid mixture is itself highly exothermic and should be performed with extreme caution, behind a blast shield, and as a final option.[1]

Root Cause Analysis:

  • Rapid Addition of Nitrating Agent: The most common cause is adding the nitrating agent too quickly, generating heat faster than the cooling system can remove it.[1]

  • Inadequate Cooling: The cooling bath may lack the capacity to handle the heat load of the reaction.

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[1]

Q2: What are the primary safety hazards associated with the nitration of 1,3-benzodioxole, and how can I mitigate them?

The primary hazards are thermal runaway and the inherent risks of working with concentrated, corrosive acids. Aromatic nitro compounds can also be thermally unstable and may decompose violently at elevated temperatures.[3][4]

Hazard Mitigation Plan:

HazardMitigation Strategy
Thermal Runaway Use a robust cooling system (e.g., ice-salt bath). Employ slow, dropwise addition of the nitrating agent with a pressure-equalizing dropping funnel or syringe pump.[1][5] Continuously monitor the internal reaction temperature with a calibrated thermometer.
Acid Handling Always work in a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles (or a face shield over glasses), and acid-resistant gloves.[5]
Product Instability Avoid exposing the crude or purified nitro product to high temperatures during workup or storage. Contamination with residual strong acids can significantly lower the decomposition temperature of nitro compounds.[3]
Emergency Preparedness Keep a large beaker of crushed ice and a neutralizing agent (e.g., sodium bicarbonate solution) readily accessible for quenching.[2] Ensure clear access to an emergency shower and eyewash station.
Q3: I'm observing a low yield of the desired 5-nitro-1,3-benzodioxole. What are the likely causes and how can I optimize the reaction?

Low yields can result from incomplete reaction, side reactions, or issues during the workup and purification process.[1]

Troubleshooting Low Yields:

  • Incomplete Reaction: The 1,3-benzodioxole ring is highly activated, so nitration is typically fast. However, if temperatures are kept excessively low (e.g., < 0 °C), the reaction rate may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.

  • Side Reactions: Over-nitration to form dinitro products can occur if excess nitrating agent is used or if the temperature is too high. The methylenedioxy group is a strong ortho-, para- director, making the C-5 position the primary site of substitution.[5] Careful control of stoichiometry is key.

  • Degradation: The benzodioxole ring can be sensitive to overly harsh acidic conditions. Using fuming nitric acid or excessively high temperatures can lead to oxidative degradation of the starting material and product.

  • Workup Losses: The product, this compound, precipitates upon quenching the reaction in water.[6] Ensure the quench is done in a sufficiently large volume of ice-water to maximize precipitation and that the mixture is thoroughly chilled before filtration. Wash the collected solid with cold water to remove residual acids, which can otherwise lead to product degradation.[5]

Q4: How do I properly prepare the nitrating mixture and quench the reaction?

Proper preparation and quenching are critical for both safety and product purity.

Preparation of Nitrating Agent: A common method for nitrating 1,3-benzodioxole involves using nitric acid in a solvent like glacial acetic acid.[6]

  • In a separate flask, cool the solvent (e.g., glacial acetic acid) in an ice bath.

  • Slowly and carefully add the concentrated nitric acid to the cold solvent with stirring. This dilution is exothermic and must be controlled.

  • This cooled nitrating mixture is then added dropwise to the solution of 1,3-benzodioxole.[5][6]

Standard Quenching Procedure:

  • Once the reaction is complete (as determined by TLC), ensure the reaction mixture is at a controlled, low temperature (e.g., 0-10 °C).

  • In a separate, large beaker, prepare a slurry of crushed ice and water. The volume should be at least 5-10 times the volume of the reaction mixture.

  • With vigorous stirring, slowly pour the reaction mixture onto the ice-water.[1] This dissipates the heat from the dilution of the acids.

  • The product should precipitate as a solid.[6] Cool the entire mixture in an ice bath to maximize recovery.[5]

  • Collect the product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.[5]

Experimental Workflow & Protocols

Reference Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and emphasizes safety and control.[6]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL total)

  • Concentrated Nitric Acid (~70%, d=1.4 g/mL, 9.0 mL)

  • Ethanol (for recrystallization)

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer, dropping funnel, thermometer, ice bath

Procedure:

  • Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-water bath.

  • Dissolution: Add 1,3-benzodioxole (12.2 g) to 75 mL of glacial acetic acid in the flask. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, cautiously add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Cool this mixture to room temperature.

  • Nitration: Slowly add the nitric acid/acetic acid mixture dropwise from the funnel to the stirred benzodioxole solution. Critically, maintain the internal reaction temperature between 15-25 °C.[6] Adjust the addition rate to prevent the temperature from exceeding this range. The addition should take approximately 30-45 minutes.[5]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature until TLC analysis confirms the consumption of the starting material (e.g., overnight).[6]

  • Workup: Pour the reaction mixture slowly into a large beaker containing at least 500 mL of an ice-water slurry with vigorous stirring. A precipitate of the product will form.

  • Isolation: Cool the slurry in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.[5]

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.[6]

Visual Workflow: Managing Thermal Excursions

The following diagram outlines the decision-making process when faced with a temperature increase during the reaction.

ExothermManagement Start Temperature Rises Above Set Point StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition CheckStirring Ensure Vigorous Stirring StopAddition->CheckStirring EnhanceCooling Enhance External Cooling CheckStirring->EnhanceCooling Monitor Monitor Temperature EnhanceCooling->Monitor Stable Temperature Stabilizes / Decreases Monitor->Stable Is it controlled? ContinueRise Temperature Continues to Rise Monitor->ContinueRise No Resume Slowly Resume Addition at Reduced Rate Stable->Resume Quench EMERGENCY QUENCH (Pour onto Ice) ContinueRise->Quench

Caption: Decision tree for managing thermal excursions during nitration.

References

Technical Support Center: Characterization of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 5-Nitro-1,3-benzodioxole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Part 1: General FAQs and Stability

This section addresses overarching questions about the handling and properties of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is classified as harmful if swallowed, inhaled, or in contact with skin[1]. As with many aromatic nitro compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood. It is a yellow crystalline powder and care should be taken to avoid generating dust during handling[1].

Q2: How stable is this compound under typical laboratory conditions?

A2: The compound is generally stable at room temperature when protected from light. However, the nitro group can make the molecule susceptible to degradation under certain conditions. The primary degradation pathways to be aware of are:

  • Photochemical Degradation: Aromatic nitro compounds can be light-sensitive. It is best practice to store the material in amber vials or protected from direct light.

  • Hydrolytic Instability: While the benzodioxole ring is relatively stable, harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other side reactions. Most drug molecules are susceptible to hydrolysis or oxidation[2].

  • Reductive Instability: The nitro group is readily reduced to an amine. Care must be taken to avoid unintended contact with reducing agents (e.g., certain metal catalysts, strong reducing agents like sodium borohydride) unless this transformation is desired[3].

Part 2: Synthesis and Purification Pitfalls

The quality of your starting material dictates the success of any subsequent characterization or reaction. This section focuses on common issues during its preparation.

Q3: My nitration of 1,3-benzodioxole yields multiple products. How can I improve the regioselectivity for the 5-nitro isomer?

A3: This is a classic challenge in electrophilic aromatic substitution. The methylenedioxy group is an ortho-para director. Direct nitration can lead to a mixture of isomers, primarily the desired 5-nitro and the undesired 4-nitro product.

Causality: The directing effect of the methylenedioxy group, combined with the reaction conditions, determines the isomer ratio. Aggressive nitrating conditions (high temperature, highly concentrated acids) can reduce selectivity.

Troubleshooting Protocol:

  • Control Temperature: Maintain a low temperature (0-15°C) during the addition of the nitrating agent. This is a critical parameter for controlling selectivity in electrophilic nitrations[4]. An ice bath is essential.

  • Slow Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise with vigorous stirring to prevent localized overheating and concentration gradients[4][5].

  • Choice of Nitrating Agent: Using a milder nitrating system, such as nitric acid in glacial acetic acid, can sometimes offer better control and selectivity compared to the more aggressive nitric/sulfuric acid mixture[5].

Workflow for Selective Nitration

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,3-Benzodioxole in Glacial Acetic Acid cool Cool Benzodioxole Solution (0-15°C) start->cool nitrating_mix Prepare Nitrating Mix (HNO3 in Acetic Acid) add Add Nitrating Mix Dropwise (Vigorous Stirring) nitrating_mix->add cool->add monitor Monitor by TLC add->monitor quench Quench on Ice Water monitor->quench filter Filter Crude Product quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: Controlled Nitration Workflow.

Q4: After recrystallization, my product's melting point is broad and lower than the reported 148-150°C. What's wrong?

A4: A broad and depressed melting point is a classic indicator of impurity. The most likely culprits are residual starting material, isomeric byproducts (like 4-nitro-1,3-benzodioxole), or trapped solvent.

Troubleshooting Steps:

  • Assess Purity: Use an orthogonal analytical technique like HPLC or ¹H NMR to identify the nature and quantity of the impurity.

  • Improve Recrystallization:

    • Solvent Choice: Ethanol is a common choice[5]. Ensure you are using the minimum amount of hot solvent to fully dissolve the solid. Using too much solvent will reduce your yield and may not effectively remove impurities.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash-cooling can trap impurities within the crystal lattice.

    • Drying: Ensure the purified crystals are thoroughly dried under vacuum to remove all residual solvent. A ¹H NMR spectrum can easily detect common solvents.

Part 3: Spectroscopic Characterization Pitfalls

Q5: How do I definitively assign the protons in the ¹H NMR spectrum of this compound?

A5: Misassignment of the aromatic protons is a common pitfall. The electron-withdrawing nitro group significantly deshields adjacent protons. The key is to analyze both the chemical shifts (δ) and the coupling constants (J).

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~7.89ddJ ≈ 8.5, 2.1Ortho to the nitro group (strongly deshielded) and coupled to H-7 (ortho) and H-4 (meta).
H-4~7.66dJ ≈ 2.1Para to the nitro group, adjacent to the dioxole oxygen. Only shows meta coupling to H-6.
H-7~6.87dJ ≈ 8.5Ortho to the methylenedioxy group (shielded) and shows a large ortho coupling to H-6.
O-CH₂-O~6.15s-Characteristic singlet for the methylenedioxy protons.
Note: Shifts are based on data in CDCl₃ and may vary slightly with solvent.[6]

Common Pitfall: Confusing the signals for H-4 and H-6. The key differentiator is the multiplicity: H-6 is a doublet of doublets (dd) due to both ortho and meta coupling, while H-4 is a simple doublet (d) from only meta coupling.

Q6: My mass spectrum for this compound looks complex. What are the expected fragmentation patterns?

A6: For aromatic nitro compounds, the molecular ion (M⁺˙) is typically observed. The fragmentation is dominated by the nitro group. Misinterpretation can occur if these characteristic losses are not recognized.[7]

Expected Fragmentation Pathways (Electron Ionization):

  • Molecular Ion: The M⁺˙ peak should be clearly visible at m/z 167.[8]

  • Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), leading to a fragment at m/z 121 (M - 46).

  • Loss of NO: Loss of nitric oxide (•NO) to give an [M-NO]⁺ ion at m/z 137 is also possible. This ion can then lose CO to give a fragment at m/z 109.

  • Loss of O then CO: The molecular ion can lose an oxygen atom to give a fragment at m/z 151, which then loses carbon monoxide to yield the m/z 123 fragment.

  • Benzodioxole Core Fragmentation: You will also see fragments characteristic of the benzodioxole ring itself, such as peaks at m/z 91, 65, and 63 .[6]

M M+• m/z 167 M_minus_NO2 [M - NO2]+ m/z 121 M->M_minus_NO2 - •NO2 (46) M_minus_NO [M - NO]+ m/z 137 M->M_minus_NO - •NO (30) M_minus_O [M - O]+ m/z 151 M->M_minus_O - O (16) m91 m/z 91 M_minus_NO2->m91 - CH2O (30) m65 m/z 65 m91->m65 - C2H2 (26) m63 m/z 63 m91->m63 - CO (28)

Caption: Key MS Fragmentation Pathways.

Q7: What are the key peaks to look for in the Infrared (IR) spectrum?

A7: The IR spectrum provides a quick and effective confirmation of the key functional groups. Overlooking or misinterpreting these can lead to incorrect structural confirmation.

Functional GroupWavenumber (cm⁻¹)IntensityNotes
NO₂ Asymmetric Stretch ~1609 Strong This is a highly characteristic and strong absorption for the nitro group.[9][10]
NO₂ Symmetric Stretch ~1437 Strong The second key absorption for the nitro group.[9][10]
Aromatic C=C Stretch~1500-1400Medium-StrongMultiple bands are expected in this region.
Aromatic C-H Stretch>3000Weak-MediumConfirms the presence of aromatic protons.[9]
Asymmetric C-O-C Stretch ~1240 Strong Characteristic of the dioxole ether linkages.
Methylene C-H Stretch~2900MediumCorresponds to the -CH₂- group in the dioxole ring.
Note: Values are based on experimental data and may show slight variations.[9][10]

Common Pitfall: Relying solely on the "fingerprint region" (<1500 cm⁻¹) without confirming the strong, characteristic NO₂ stretches in the functional group region.

Part 4: Chromatographic Analysis Pitfalls

Chromatography is essential for assessing purity and isolating the compound.

Q8: I'm having trouble separating the 5-nitro and 4-nitro isomers using reverse-phase HPLC. What can I do?

A8: Isomers with similar hydrophobicity can be challenging to separate. The nitro group's position subtly affects the molecule's polarity and interaction with the stationary phase.

Troubleshooting HPLC Separation:

  • Decrease Mobile Phase Polarity: Start by decreasing the amount of the aqueous component (e.g., water) and increasing the organic component (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve resolution.

  • Change Organic Modifier: If acetonitrile doesn't provide adequate separation, try methanol. The different solvent properties can alter selectivity.

  • Utilize a Phenyl or Biphenyl Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity[11]. A phenyl-hexyl or biphenyl column can introduce π-π interactions between the stationary phase and the aromatic ring of your analyte. Since the electronic environment of the ring differs between the 4-nitro and 5-nitro isomers, these columns can significantly enhance selectivity[11].

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.

  • Optimize Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, as per the Van Deemter equation.

Starting HPLC Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Troubleshooting: If resolution is poor, change the mobile phase to 60:40 MeCN:H₂O or switch to a Phenyl-Hexyl column.

References

Technical Support Center: Temperature Control in the Nitration of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 1,3-benzodioxole. As a foundational reaction in the synthesis of various pharmaceutical and chemical intermediates, precise control over its parameters is paramount. This guide, structured in a question-and-answer format, addresses common issues and fundamental questions related to the critical role of temperature in achieving high yield and regioselectivity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the nitration of 1,3-benzodioxole, with a focus on temperature-related causes and solutions.

Q1: I am experiencing a low yield of the desired 5-nitro-1,3-benzodioxole. What are the likely temperature-related causes?

A1: A low yield is one of the most common issues and is frequently linked to improper temperature management. The nitration of 1,3-benzodioxole is a highly exothermic reaction.[1][2] Without meticulous temperature control, several problems can arise that directly impact your yield.

  • Probable Cause 1: Runaway Reaction. The 1,3-benzodioxole ring is electron-rich and highly activated, making it very reactive towards electrophilic substitution.[3][4] If the nitrating agent is added too quickly or the cooling is insufficient, the reaction temperature can rise uncontrollably. This "runaway" condition often leads to the formation of undesired side products and degradation of the starting material, drastically reducing the yield of this compound.

  • Probable Cause 2: Side Product Formation. Elevated temperatures favor alternative reaction pathways. Instead of clean conversion to the 5-nitro isomer, you may be forming significant quantities of the 4-nitro isomer, dinitrated products, or polymeric tars.[3][5]

  • Solution:

    • Maintain Strict Temperature Control: The optimal temperature range for achieving high regioselectivity for the 5-nitro isomer is typically between 15-25 °C.[6] Use an ice bath or a cryostat to maintain this temperature throughout the addition of the nitrating agent.[1]

    • Slow, Dropwise Addition: Add the nitrating mixture (e.g., nitric acid in glacial acetic acid) to the solution of 1,3-benzodioxole very slowly, using a dropping funnel.[6] This allows the cooling system to dissipate the heat generated from the reaction effectively. A typical addition time is 30-45 minutes.[1]

    • Monitor Internal Temperature: Place a thermometer directly in the reaction mixture to monitor the internal temperature, not just the bath temperature. This provides a more accurate reading of the reaction conditions.

Q2: My product analysis shows significant contamination with the 4-nitro-1,3-benzodioxole isomer. How can I improve the regioselectivity?

A2: The formation of the 4-nitro (ortho) isomer alongside the desired 5-nitro (para) isomer is a classic regioselectivity challenge. While the methylenedioxy group is a powerful ortho, para-director, reaction conditions, particularly temperature, play a key role in the final product ratio.[1]

  • Probable Cause: Temperature spikes during the addition of the nitrating agent are a primary cause of reduced regioselectivity. Even brief periods of higher temperature can provide enough activation energy to increase the rate of attack at the more sterically hindered 4-position. While the 5-position is generally favored, the energy difference between the transition states leading to the two isomers can be overcome at higher temperatures.[7]

  • Solution:

    • Ensure Homogeneous Cooling: Vigorous stirring is essential to ensure that the entire reaction mixture is at a uniform temperature. This prevents localized "hot spots" where the nitrating agent is introduced.

    • Pre-cool Reagents: Cooling both the 1,3-benzodioxole solution and the nitrating mixture before beginning the dropwise addition can help prevent an initial temperature spike.

    • Optimize Solvent System: The use of glacial acetic acid as a solvent, as described in high-yield preparations, helps to moderate the reaction.[6] It serves as a good medium for both reactants and helps to control the exotherm.

Q3: I've identified dinitrated byproducts, such as 5,6-dinitro-1,3-benzodioxole, in my product. Why is this happening?

A3: Dinitration occurs because the initial product, this compound, is still sufficiently activated to undergo a second electrophilic substitution.

  • Probable Cause 1: Excessive Temperature. Higher temperatures significantly increase the rate of all reactions, including the secondary nitration of the mononitrated product.[3][8]

  • Probable Cause 2: Prolonged Reaction Time at Elevated Temperature. While some protocols call for stirring overnight at room temperature after the initial addition, allowing the mixture to stir at a higher temperature for an extended period can promote dinitration.[6]

  • Probable Cause 3: Incorrect Stoichiometry. Using a large excess of the nitrating agent can drive the reaction towards multiple substitutions.

  • Solution:

    • Adhere to the Recommended Temperature: After the controlled addition at 15-25 °C, allow the reaction to proceed at room temperature. Avoid any external heating unless a specific protocol for a different product is being followed.[6]

    • Use Appropriate Stoichiometry: Carefully measure your reagents to avoid a significant excess of nitric acid.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the starting material has been consumed to prevent the formation of secondary products.

Q4: The reaction mixture turned dark and produced a tar-like substance. What went wrong?

A4: The formation of dark, insoluble tars is a clear sign of material degradation and oxidative side reactions.[5]

  • Probable Cause: This is almost always caused by the reaction temperature becoming too high. The combination of concentrated nitric acid and an electron-rich aromatic ring is a powerful oxidizing system.[1] At elevated temperatures, instead of a clean substitution, the ring can be aggressively oxidized, leading to complex, high-molecular-weight byproducts.

  • Solution:

    • Immediate Corrective Action: If you observe a rapid color change to dark brown or black and a sudden rise in temperature, it is a sign of a runaway reaction. Ensure your ice bath is sufficient to bring the temperature down immediately. In some cases, it may be necessary to add crushed ice directly to the reaction mixture to quench it (though this will affect your workup).

    • Preventative Measures: The most effective solution is prevention. Follow the strict temperature control measures outlined in Q1. A slow addition rate and robust cooling are non-negotiable for this reaction.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the regioselective nitration of 1,3-benzodioxole to the 5-nitro isomer?

A1: Based on established laboratory procedures that report high yields (over 90%), the optimal temperature for the addition of the nitrating agent is between 15-25 °C .[6] This temperature range is a critical balance: it is low enough to control the reaction's exothermicity and prevent side reactions, but warm enough to allow the reaction to proceed at a reasonable rate.

Q2: Why is the nitration of 1,3-benzodioxole so sensitive to temperature?

A2: The high sensitivity is due to a combination of thermodynamic and kinetic factors:

  • High Reactivity: The 1,3-benzodioxole ring system is highly activated by the two oxygen atoms, which donate electron density to the ring through resonance.[1][4] This makes it much more reactive than benzene itself.

  • Exothermic Nature: The formation of the C-N bond and the subsequent re-aromatization of the ring is a highly exothermic process.[2] This released heat can rapidly increase the temperature of the reaction, which in turn accelerates the reaction rate further, creating a dangerous feedback loop if not controlled.

  • Multiple Reaction Pathways: There are several potential outcomes: nitration at the 4-position, nitration at the 5-position, dinitration, and oxidation.[3][5][10] The activation energies for these different pathways are not identical. Temperature control is the primary tool for directing the reaction kinetically towards the desired 5-nitro product.

Q3: How exactly does temperature influence the ortho/para isomer ratio (4-nitro vs. 5-nitro)?

A3: Temperature influences the isomer ratio by affecting the kinetics of the electrophilic attack. The formation of the final product proceeds through a high-energy intermediate known as a sigma complex or arenium ion.[1][7]

  • The attack at the 5-position (para) is generally favored due to less steric hindrance compared to the 4-position (ortho), which is adjacent to the fused dioxole ring.

  • At lower, controlled temperatures (15-25 °C), the reaction follows the lowest energy pathway, leading predominantly to the kinetically favored and sterically less hindered 5-nitro product.[6]

  • At higher temperatures, more energy is available in the system to overcome the higher activation energy barrier associated with the attack at the more sterically hindered 4-position. This results in a decrease in regioselectivity and a higher proportion of the 4-nitro isomer in the final product mixture.

Q4: Can increasing the temperature improve the reaction rate without compromising the product?

A4: While increasing the temperature will certainly increase the reaction rate, it is not recommended for this specific transformation. The risk of compromising the product is extremely high. Some specialized procedures may use higher temperatures (e.g., 60-90 °C), but these are often for different substrates or use different reagent systems and require exceptional control.[11] For the standard synthesis of this compound, the benefits of a faster reaction are far outweighed by the significant downsides of reduced yield, poor regioselectivity, and increased risk of hazardous runaway reactions.[3][5][8]

Q5: What are the safety implications of poor temperature control in this reaction?

A5: The safety implications are significant.

  • Runaway Reaction: As mentioned, the exothermic nature of the reaction can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing the reaction vessel to fail or eject its contents.[2]

  • Corrosive Reagents: The reaction uses concentrated nitric and/or sulfuric acids, which are highly corrosive.[1] A runaway reaction increases the risk of exposure to these hazardous materials.

  • Decomposition: At very high temperatures, nitrated organic compounds can decompose violently. Proper temperature control is a cornerstone of safely handling nitration reactions.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

Protocols and Data

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established high-yield procedures and emphasizes critical temperature control points.[6]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Concentrated Nitric Acid (d=1.4, 9.0 mL, ~0.2 mol)

  • 250 mL three-neck flask, dropping funnel, magnetic stirrer, thermometer, and an ice-water bath.

Procedure:

  • Setup: Assemble the three-neck flask with the stirrer, thermometer, and dropping funnel in a fume hood. Place the flask in a large ice-water bath.

  • Dissolution: Add 75 mL of glacial acetic acid to the flask, followed by 12.2 g of 1,3-benzodioxole. Stir the mixture until the starting material is fully dissolved.

  • Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool to room temperature.

  • Controlled Nitration: Transfer the cooled nitrating mixture to the dropping funnel. Begin adding the mixture dropwise to the stirred 1,3-benzodioxole solution. Crucially, maintain the internal reaction temperature between 15-25 °C using the ice bath. The addition should take approximately 30-45 minutes.[1]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate of the product should form.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold distilled water until the filtrate is neutral to pH paper.

  • Drying & Recrystallization: Dry the product. For higher purity, recrystallize from ethanol. The expected product is this compound, a yellow solid with a melting point of 148-150 °C.[6]

Data Summary: Effect of Temperature on Reaction Outcome
Temperature RangeExpected Yield of 5-Nitro IsomerRegioselectivity (5-nitro : 4-nitro)Risk of Side Products (Dinitration, Tars)
< 10 °C Moderate to GoodVery HighLow; reaction may be impractically slow.
15 - 25 °C (Optimal) Excellent (>90%)[6] High Low
30 - 50 °C Moderate to PoorDecreasingModerate; noticeable increase in 4-nitro isomer.
> 50 °C Poor to Very PoorLowHigh; significant risk of dinitration and tar formation.[5][8]

Visual Guides

Reaction Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Resonance cluster_2 Pathway to 5-Nitro (Para) cluster_3 Pathway to 4-Nitro (Ortho) HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O BD 1,3-Benzodioxole NO2_plus->BD sigma_para σ-complex (Para) BD->sigma_para + NO₂⁺ (Favored) sigma_ortho σ-complex (Ortho) BD->sigma_ortho + NO₂⁺ (Less Favored) prod_para This compound sigma_para->prod_para - H⁺ prod_ortho 4-Nitro-1,3-benzodioxole sigma_ortho->prod_ortho - H⁺

Caption: Mechanism of electrophilic nitration on 1,3-benzodioxole.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup dissolve Dissolve Benzodioxole in Acetic Acid cool Cool Benzodioxole Soln. to 15-25°C dissolve->cool prep_nitro Prepare Nitrating Mix (HNO₃ + Acetic Acid) add Dropwise Addition of Nitrating Mix (30-45 min) prep_nitro->add cool->add stir Stir Overnight at Room Temp. add->stir precipitate Cool in Ice Bath to Maximize Precipitation stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with H₂O filter->wash dry Dry & Recrystallize wash->dry product Pure 5-Nitro Product dry->product

Caption: Workflow for temperature-controlled nitration of 1,3-benzodioxole.

Temperature vs. Outcome Relationship

G cluster_low Low Temp (15-25°C) cluster_high High Temp (>50°C) temp Reaction Temperature low_yield High Yield temp->low_yield Optimal Control low_regio High Regioselectivity (5-Nitro Favored) temp->low_regio Optimal Control low_safety Controlled & Safe temp->low_safety Optimal Control high_yield Low Yield temp->high_yield Poor Control high_regio Poor Regioselectivity (Isomer Mix) temp->high_regio Poor Control high_side Side Products (Dinitration, Tars) temp->high_side Poor Control high_safety Runaway Risk temp->high_safety Poor Control

Caption: Relationship between reaction temperature and experimental outcomes.

References

Technical Support Center: Solvent Selection for 5-Nitro-1,3-benzodioxole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Nitro-1,3-benzodioxole. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth guidance on a critical aspect of experimental success: solvent selection. This compound (CAS 2620-44-2) is a versatile intermediate, but its reactivity and solubility profile demand careful consideration of the reaction medium.[1][2][3] This guide moves beyond simple lists, explaining the why behind solvent choices to empower you to optimize your reactions, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions about the properties of this compound and how they dictate solvent choice.

Q1: What are the key physical properties of this compound I should consider?

A1: this compound is a yellow crystalline solid with a melting point of approximately 146-148 °C.[4] Its solid state at room temperature means that selecting a solvent in which it is sufficiently soluble at your desired reaction temperature is the first critical step. The molecule contains a polar nitro group (-NO₂) and a moderately polar 1,3-benzodioxole ring system.[5] This duality in polarity influences its solubility across different solvent classes.

Q2: How does the polarity of this compound affect solvent choice?

A2: The presence of the electron-withdrawing nitro group makes the molecule significantly more polar than its parent compound, 1,3-benzodioxole.[6] Consequently, it exhibits limited solubility in non-polar solvents like hexanes. It shows better solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents like alcohols, especially upon heating.[7] For instance, it is commonly recrystallized from ethanol or methanol, indicating good solubility at elevated temperatures.[7][8]

Q3: Are there any solvent reactivity concerns I should be aware of?

A3: Yes, this is a crucial consideration.

  • Strongly Basic Solvents: Avoid strongly basic solvents, especially with heating, as they can potentially react with the activated aromatic ring or promote side reactions.

  • Nucleophilic Protic Solvents: In reactions involving highly electrophilic intermediates, protic solvents like alcohols or water could act as competing nucleophiles.

  • Reducing Solvents: Certain solvents can act as reducing agents under specific conditions, which could be problematic if you are not intending to reduce the nitro group.

Q4: Where can I find reliable safety information for the solvents and the reactant?

A4: Always consult the Safety Data Sheet (SDS) for this compound and any solvent you plan to use.[9][10] The SDS provides comprehensive information on handling, storage, personal protective equipment (PPE), and disposal.[4] this compound is harmful if swallowed, inhaled, or absorbed through the skin.[4][10] Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles.[9]

Section 2: Solvent Selection for Key Reactions

The optimal solvent is intrinsically linked to the specific transformation you are performing. This section provides guidance for the most common reactions involving this compound.

2.1 Reduction of the Nitro Group to an Amine

The conversion of the nitro group to 5-amino-1,3-benzodioxole is a foundational step for further derivatization. The choice of solvent is highly dependent on the reducing agent.

Reducing SystemRecommended SolventsRationale & Causality
SnCl₂·2H₂O Ethanol, MethanolPolar protic solvents are ideal for this system. They readily dissolve both the organic substrate and the tin(II) chloride dihydrate salt.[1] The acidic conditions often generated (sometimes with added HCl) are stable in these solvents.[11]
Fe / NH₄Cl or Fe / HCl Ethanol/Water mixturesThis heterogeneous reduction works well in protic solvent mixtures. Water is essential for the reaction mechanism with iron, while ethanol ensures the solubility of the starting material.[11]
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Methanol, Ethyl Acetate (EtOAc)These solvents are standard for catalytic hydrogenation. They are inert to the reaction conditions, have good solubility for the substrate, and do not poison the catalyst. Protic solvents can sometimes assist in the hydrogenation mechanism.[12]
Sodium Dithionite (Na₂S₂O₄) Water, Methanol/WaterSodium dithionite is a water-soluble reducing agent, making aqueous or semi-aqueous systems necessary. This method is very mild and chemoselective.[13]

Key Insight: For most nitro group reductions, polar protic solvents like ethanol are a robust starting point due to their excellent solvating power for both the organic substrate and the inorganic reagents, and their ability to participate in proton transfer steps.

2.2 Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[1][14]

Nucleophile TypeRecommended SolventsRationale & Causality
Amines, Alkoxides DMSO, DMF, NMPPolar aprotic solvents are the gold standard for SNAr. They excel at solvating the cationic counter-ion of the nucleophile, leaving a "naked," highly reactive anion. Their high boiling points also allow for reactions to be conducted at elevated temperatures, which is often necessary.[15]
Thiols, Phenoxides Methanol, EthanolWhile polar aprotic solvents are often preferred, SNAr can also be effectively carried out in polar protic solvents, especially with less basic nucleophiles.[16] The choice may depend on the specific solubility of the nucleophilic salt.

Key Insight: The rate of SNAr reactions is profoundly influenced by the solvent's ability to solvate the nucleophile. Polar aprotic solvents generally accelerate these reactions more effectively than protic solvents.

2.3 Synthesis via Nitration of 1,3-Benzodioxole

While this guide focuses on reactions of this compound, understanding its synthesis provides context for solvent compatibility.

  • Standard Solvent: Glacial Acetic Acid is the solvent of choice for the nitration of 1,3-benzodioxole.[7][8]

  • Rationale: It serves multiple purposes:

    • It readily dissolves the 1,3-benzodioxole starting material.[7]

    • It is a polar medium that can support the ionic intermediates of the reaction.

    • It is resistant to oxidation by the nitric acid nitrating agent.[17]

    • The product, this compound, often precipitates from the cold acetic acid mixture, simplifying initial isolation.[7][8]

Section 3: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. Here’s how to diagnose and solve common problems related to solvent choice.

Q: My reaction has stalled, or the yield is very low. What should I check first?

A: Suspect poor solubility.

  • Diagnosis: Is your starting material, this compound, fully dissolved at the reaction temperature? A heterogeneous mixture (when it should be homogeneous) is a clear indicator of a solubility issue.

  • Solution:

    • Increase Temperature: If the solvent's boiling point allows, increasing the temperature may be sufficient to dissolve the reactants.

    • Switch to a Stronger Solvent: If you are using a moderately polar solvent like ethyl acetate, consider switching to a more effective one like THF, or a polar aprotic solvent like DMF for more challenging cases. Refer to the tables in Section 2 for guidance.

Q: I'm observing multiple unexpected side products. Could the solvent be the culprit?

A: Absolutely. The solvent is not always an innocent bystander.

  • Diagnosis: Analyze the structure of your side products. Does it appear that the solvent or a component of the solvent system has been incorporated into the product?

  • Solution:

    • For SNAr Reactions: If you are using a nucleophilic solvent (e.g., an alcohol) and getting solvent-adducts, switch to an inert polar aprotic solvent like DMSO or DMF.

    • Check for Stability: Ensure your reagents are stable in the chosen solvent. For example, very strong bases like organolithiums will deprotonate and react with protic solvents or even aprotic solvents like DMF.

Q: The workup is difficult, and I'm getting a persistent emulsion.

A: This is a physical property issue with your solvent choice.

  • Diagnosis: Emulsions are common when using certain solvents like THF or Dichloromethane (DCM) if not handled correctly during aqueous extraction. High-boiling point solvents like DMSO or DMF can be difficult to remove under reduced pressure.

  • Solution:

    • For Emulsions: Add brine (saturated aqueous NaCl) to the aqueous layer to increase its polarity and density, which helps to break the emulsion.

    • For High-Boiling Solvents: If possible, perform a workup that involves precipitating your product by adding an anti-solvent (e.g., water) to the reaction mixture. This avoids the need to remove the solvent by evaporation. Alternatively, for solvents like DMF or DMSO, repeated extractions with a less polar solvent (like ethyl acetate or ether) and washing the organic layer with water and brine can remove them.

Section 4: Visualized Workflows & Protocols
Solvent Selection Workflow

This diagram provides a logical pathway for selecting an appropriate solvent.

SolventSelection cluster_input 1. Define Reaction cluster_solubility 2. Assess Solubility cluster_selection 3. Select & Refine ReactionType Identify Reaction Type (e.g., Reduction, SNAr) CheckSolubility Are all reactants soluble in a standard solvent (e.g., EtOH, THF)? ReactionType->CheckSolubility Consult Section 2 Protic Polar Protic (EtOH, MeOH) ReactionType->Protic Reduction Aprotic Polar Aprotic (DMSO, DMF) ReactionType->Aprotic SNAr CheckSolubility->Aprotic No Inert Inert Aprotic (THF, EtOAc) CheckSolubility->Inert Yes FinalChoice Final Solvent Choice Protic->FinalChoice Aprotic->FinalChoice Inert->FinalChoice

Caption: Decision workflow for solvent selection in this compound reactions.

Experimental Protocols

Protocol 4.1: Reduction of this compound to 5-Amino-1,3-benzodioxole using SnCl₂

This protocol is adapted from methodologies for reducing aromatic nitro compounds.[1][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to the flask (approx. 10-15 mL per gram of starting material) to create a slurry.

  • Reagent Addition: To this stirred mixture, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious as this will cause gas evolution. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Extract the resulting aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

ReductionWorkflow Start This compound in Ethanol Reagents Add SnCl2·2H2O Heat to Reflux Start->Reagents Workup Quench (Ice) Basify (NaHCO3) Filter Reagents->Workup Extraction Extract with EtOAc Dry & Concentrate Workup->Extraction End 5-Amino-1,3-benzodioxole Extraction->End

Caption: Experimental workflow for the reduction of this compound.

References

Technical Support Center: Safe Disposal of Waste from 5-Nitro-1,3-benzodioxole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe management and disposal of hazardous waste generated during the synthesis of 5-Nitro-1,3-benzodioxole. The nitration of aromatic compounds is an energetically favorable reaction that requires meticulous attention to both the reaction conditions and the subsequent waste handling. This document is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for safely managing these waste streams, ensuring both personal safety and environmental compliance.

Hazard & Waste Stream Overview

The Synthesis Context

The synthesis of this compound typically involves the electrophilic aromatic substitution of 1,3-benzodioxole using a nitrating agent. Common methods employ concentrated nitric acid, often in combination with sulfuric acid (mixed acid) or in a solvent like glacial acetic acid.[1][2][3] The reaction is quenched in ice-water, leading to the precipitation of the product.[1][4] Each step of this process—from the initial reaction to the final purification—generates waste with distinct hazard profiles.

Core Principle: Assume All Waste is Hazardous

Due to the nature of the reagents, product, and potential byproducts, every waste stream generated from this synthesis must be considered hazardous.[5][6] The product, this compound, is classified as an aromatic nitro compound and is harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] The unreacted acids are highly corrosive, and reaction byproducts may also be toxic or reactive.[10][11] Therefore, at no point should any waste from this procedure be disposed of via standard laboratory drains or trash without appropriate treatment.[5]

Primary Hazard Identification

A thorough understanding of the hazards associated with each chemical is critical for safe handling and disposal.

ChemicalCAS No.Key Hazards
This compound2620-44-2Acute toxicity (oral, dermal, inhalation); Irritant.[7][9] As an aromatic nitro compound, may pose long-term health risks.[10][12]
1,3-Benzodioxole (reactant)274-09-9Flammable liquid and vapor; May be harmful if swallowed.[13]
Nitric Acid7697-37-2Strong oxidizer; Severe skin and eye burns; Corrosive; Reacts violently with organic materials.[11][14]
Sulfuric Acid7664-93-9Severe skin and eye burns; Corrosive; Highly exothermic reaction upon dilution with water.[3]
Mixed Acid (H₂SO₄/HNO₃)N/AExtremely corrosive and powerful oxidizing agent; May cause ignition or explosion upon contact with organic materials.[15][16]
Waste Stream Segregation Workflow

Proper segregation of waste at the point of generation is the most critical step in a safe disposal plan.[17] Mixing incompatible waste streams can lead to violent reactions.[18] The following workflow must be followed.

G cluster_0 Experiment: Nitration of 1,3-Benzodioxole cluster_1 Waste Segregation cluster_2 Disposal Pathway cluster_3 Final Disposition Reaction Reaction Work-up (Quenching & Filtration) Aqueous Aqueous Waste (Acidic Filtrate) Reaction->Aqueous Organic Organic Waste (Solvent from Recrystallization, Rinsate) Reaction->Organic Solid Solid Waste (Contaminated PPE, Filter Paper, Crude Product Residue) Reaction->Solid Neutralize Protocol 4.2: Neutralize with Base (e.g., NaHCO₃) Aqueous->Neutralize CollectOrganic Collect in Designated 'Non-Halogenated Organic Waste' Container Organic->CollectOrganic CollectSolid Collect in Designated 'Solid Hazardous Waste' Container Solid->CollectSolid Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Neutralize->Pickup CollectOrganic->Pickup CollectSolid->Pickup

Waste Segregation and Disposal Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams I need to manage? A1: You will generate three primary hazardous waste streams:

  • Aqueous Acidic Waste: The filtrate remaining after quenching the reaction and collecting the crude product. It is highly corrosive and contains residual nitric and potentially sulfuric acid.[1][3]

  • Contaminated Solid Waste: This includes the crude product, any side products, used filter paper, and all contaminated personal protective equipment (PPE) like gloves and weighing papers.[12]

  • Contaminated Organic Waste: Solvents used for purification (e.g., ethanol, isopropanol) and for rinsing glassware.[2] This waste will contain dissolved this compound and other organic compounds.

Q2: What Personal Protective Equipment (PPE) is required for handling this waste? A2: When handling any waste from this synthesis, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.[19] For handling concentrated acids, consider double-gloving or using heavier-duty gloves like butyl rubber.

  • Eye Protection: Chemical safety goggles are the minimum requirement. A full-face shield is strongly recommended, especially during quenching and neutralization procedures where splashing is a risk.[11][19]

  • Lab Coat: A standard lab coat is required. A chemically resistant apron should be worn over the lab coat when handling larger volumes of corrosive waste.[19]

Q3: How must I label my hazardous waste containers? A3: According to EPA regulations, all hazardous waste containers must be clearly labeled.[20][21] The label must include:

  • The words "Hazardous Waste" .[21]

  • The full chemical names of all components (e.g., "Water, Sulfuric Acid, Nitric Acid, this compound"). Do not use abbreviations or chemical formulas.

  • An indication of the hazards of the contents, often using pictograms (e.g., corrosive, toxic, oxidizer).[21]

  • The date when waste was first added to the container.[6]

Q4: Can I dispose of the neutralized aqueous waste down the drain? A4: This is strongly discouraged and often prohibited by institutional and municipal regulations.[5] While elementary neutralization is a recognized treatment method, lab wastewater systems are complex.[22] The safest and most compliant approach is to collect all neutralized aqueous waste for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[12]

Q5: What do I do with empty reagent containers (e.g., the nitric acid bottle)? A5: Empty containers that held acutely hazardous materials must be managed as hazardous waste.[12] They should be triple-rinsed with a suitable solvent (e.g., water for acid bottles). The rinsate must be collected and disposed of as hazardous liquid waste (in this case, add it to your aqueous acidic waste stream before neutralization).[12] After rinsing, deface the label and dispose of the container as instructed by your EHS department.

Troubleshooting Guide

Issue 1: The reaction quench is becoming uncontrollable (excessive heat/gas).

  • Symptom: The quenching vessel is becoming excessively hot, and/or brown nitrogen oxide gases are being rapidly evolved.

  • Cause: This is a sign of a runaway reaction, likely caused by adding the reaction mixture to the ice too quickly or with insufficient stirring.[3] The heat is generated from the highly exothermic dilution of concentrated acid.[3]

  • Immediate Action:

    • Stop Addition: Immediately cease adding the reaction mixture to the ice.

    • Increase Cooling & Stirring: Ensure the quenching vessel is submerged in a large ice-water bath and that stirring is as vigorous as possible to dissipate localized hot spots.

    • Do NOT Seal the Vessel: The reaction is evolving gas, and sealing the container could cause it to pressurize and rupture.

    • Alert Personnel: Inform your supervisor and nearby colleagues immediately. Be prepared to evacuate the fume hood and the immediate area if the reaction cannot be brought under control.

  • Prevention: Always add the acidic reaction mixture slowly and in a thin stream to a vigorously stirred, large volume of crushed ice.[3] Use a quenching vessel that is significantly larger than the combined volume of the reaction mixture and ice to contain any potential splashing.

Issue 2: Accidental mixing of incompatible waste streams.

  • Symptom: A waste container begins to heat up, change color, or evolve gas after adding a new waste stream. A common and extremely dangerous scenario is adding nitric acid-containing waste to an organic solvent waste container.[18]

  • Cause: Nitric acid is a powerful oxidizer that reacts violently with organic compounds like solvents (e.g., ethanol, acetone).[18][23] These reactions can be delayed, starting minutes or even hours after mixing, and can generate enough gas to rupture a sealed container.[18]

  • Immediate Action:

    • DO NOT CAP THE CONTAINER: If the container is open, leave it open in the fume hood. If it is capped, cautiously vent it in the fume hood, pointing the cap away from you and anyone else.

    • Evacuate: Immediately clear the area around the fume hood.

    • Alert EHS: Contact your institution's EHS department and report an incompatible waste mixture emergency. Provide the specific chemicals that were mixed. Do not attempt to neutralize or handle the container further.

  • Prevention: Meticulously follow the waste segregation workflow (Section 1.4). Never add oxidizing acids to a waste container intended for organic solvents.

Issue 3: A spill of the crude product or reaction mixture has occurred.

  • Symptom: Liquid or solid material from the experiment is spilled outside of secondary containment.

  • Cause: Accidental dropping or knocking over of flasks or beakers.

  • Immediate Action:

    • Alert Others & Isolate: Alert people in the immediate area and restrict access.

    • Assess the Hazard: If the spill involves the concentrated nitrating mixture, it is a major spill. Evacuate and call EHS.

    • For Small Spills of Crude Product: If the spill is small and involves only the solid product, wear your full PPE. Use an absorbent material or spill kit appropriate for solid chemical spills.[8] Scoop the material into a bag, seal it, and place it in the solid hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as contaminated solid waste.[11]

  • Prevention: Always conduct procedures in a fume hood and use secondary containment (e.g., a tray) to confine potential spills.

Detailed Disposal Protocols

Protocol 4.1: Quenching the Nitration Reaction
  • Prepare a large beaker or flask containing a generous amount of crushed ice and a magnetic stir bar. The vessel should be at least 5-10 times the volume of your reaction mixture.

  • Place this quenching vessel in a larger container filled with an ice-water bath for external cooling.

  • Begin vigorous stirring of the crushed ice.

  • Using a pipette or dropping funnel, add the completed reaction mixture very slowly in a dropwise manner or a thin stream to the stirred ice.[3]

  • Carefully monitor the temperature and rate of gas evolution. If either increases rapidly, stop the addition until the mixture has cooled and stabilized.

  • Once the addition is complete, allow the mixture to stir until all the ice has melted and the product has fully precipitated.

  • Isolate the solid product via vacuum filtration. The liquid collected is your Aqueous Acidic Waste . The solid on the filter paper is your crude product and should be handled as a hazardous solid.

Protocol 4.2: Neutralization of Acidic Aqueous Waste
  • Place the container of Aqueous Acidic Waste in an ice-water bath within a fume hood and begin stirring.

  • Slowly and carefully add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in small portions.[24] These are preferred over strong bases like NaOH as they are less likely to cause a dangerous temperature spike and their effervescence provides a visual cue to the reaction rate.

  • Allow the effervescence to subside before adding the next portion of base.

  • Periodically check the pH of the solution using pH paper or a calibrated meter.

  • Continue adding base until the pH is in the neutral range (typically between 6.0 and 8.0).[22]

  • Once neutralized, cap the container, ensure it is properly labeled, and store it in a designated satellite accumulation area for EHS pickup.[6][20]

G Start Start: Acidic Aqueous Waste (pH < 2) Prep Place waste container in ice-water bath and stir Start->Prep AddBase Slowly add small portions of Sodium Bicarbonate Prep->AddBase CheckFizz Wait for effervescence to subside AddBase->CheckFizz CheckFizz->AddBase Effervescence continues CheckPH Check pH of solution CheckFizz->CheckPH Effervescence stops IsNeutral Is pH between 6.0 and 8.0? CheckPH->IsNeutral IsNeutral->AddBase No End End: Neutralized Waste Ready for EHS Pickup IsNeutral->End Yes

Decision Workflow for Aqueous Waste Neutralization.
Protocol 4.3: Collection and Storage of Organic and Solid Waste

  • Organic Waste: Pour all organic solvents from recrystallization and glassware rinsing into a clearly labeled "Hazardous Waste - Non-Halogenated Organic Solvents" container. Ensure the container is made of a compatible material (e.g., polyethylene).

  • Solid Waste: Place all contaminated solid materials, including gloves, filter paper, and any residual crude product, into a designated, labeled "Hazardous Waste - Solid" container, typically a plastic bag or a lined drum.[12]

  • Storage: Keep all waste containers tightly closed except when adding waste.[6] Store them in a designated and properly signed Satellite Accumulation Area (SAA) that is at or near the point of generation.[20] Do not move waste from one SAA to another.[20]

  • Pickup: When containers are full or have been stored for the maximum allowable time (consult your EHS department), arrange for a hazardous waste pickup.[6]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Nitro-1,3-benzodioxole and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of the chemical reactivity of 5-Nitro-1,3-benzodioxole with benchmark nitroaromatic compounds such as nitrobenzene and 1,3-dinitrobenzene. We will explore the unique electronic characteristics of the benzodioxole moiety and provide experimental frameworks for assessing reactivity in key synthetic transformations.

Introduction

Nitroaromatic compounds are foundational pillars in the landscape of chemical synthesis, serving as critical intermediates in industries ranging from pharmaceuticals and agrochemicals to dyes and explosives.[1] The nitro group (-NO₂) is a potent modulator of chemical reactivity; its strong electron-withdrawing nature profoundly influences the aromatic system to which it is attached.[2][3] This activation is pivotal for reactions such as nucleophilic aromatic substitution (SNAr) and dictates the conditions required for reduction to the corresponding anilines—a cornerstone transformation in medicinal chemistry.[4][5]

This guide focuses on this compound, a molecule of significant interest due to the prevalence of the benzodioxole (or methylenedioxyphenyl) scaffold in numerous natural products and pharmacologically active agents.[6][7] We will dissect how the interplay between the electron-donating 1,3-benzodioxole ring and the electron-withdrawing nitro group creates a unique reactivity profile compared to simpler, more common nitroaromatics.

Section 1: The Unique Electronic Profile of this compound

The reactivity of a substituted benzene ring is governed by the electronic nature of its substituents. This effect can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reaction center.[8]

  • Electron-Withdrawing Groups (EWGs) , like the nitro group, have positive σ values. They pull electron density from the aromatic ring, making it electron-deficient.

  • Electron-Donating Groups (EDGs) have negative σ values. They push electron density into the aromatic ring, making it electron-rich.[8]

In this compound, we observe a fascinating electronic dichotomy:

  • The Nitro Group (-NO₂): As one of the strongest EWGs, the nitro group significantly deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the ortho and para positions.[3] Its Hammett constants are σₘ = +0.71 and σₚ = +0.81.

  • The 1,3-Benzodioxole Moiety (-O-CH₂-O-): This group, fused to the benzene ring, acts as an electron-donating group through resonance, similar to an alkoxy group. This donating effect enriches the electron density of the aromatic ring. While a specific Hammett constant for the entire fused ring system is not straightforward, its effect is understood to be electron-donating. For comparison, the related 3,4-methylenedioxy substituent has a reported σ value of +0.12.[6]

This push-pull relationship—an EDG and an EWG on the same aromatic ring—modulates the overall electron density and, consequently, the reactivity in a nuanced manner compared to systems with only withdrawing or donating groups.

SubstituentTypeσₚ (para)σₘ (meta)Influence on Aromatic Ring
-NO₂ Strong EWG+0.81+0.71Strong deactivation, electron-withdrawing
-OCH₃ Strong EDG-0.28+0.10Strong activation, electron-donating
-Cl Weak EWG+0.24+0.37Weak deactivation, electron-withdrawing
-CH₃ Weak EDG-0.14-0.06Weak activation, electron-donating
-O-CH₂-O- EDG(Donating)(Donating)Activation, electron-donating

Section 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a critical reaction for synthesizing highly functionalized aromatics. The reaction proceeds via a two-step, addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex .[5] The stability of this complex, and thus the rate of the reaction, is highly dependent on the presence of strong EWGs that can delocalize the negative charge.[5]

Mechanistic Overview

The archetypal SNAr reaction involves the attack of a nucleophile on an aromatic ring carbon bearing a leaving group. The presence of a nitro group, particularly ortho or para to the leaving group, is often essential for the reaction to proceed under mild conditions.

Reduction_Pathway Nitro Ar-NO₂ (Nitroaromatic) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aromatic Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

References

Differentiating Nitro-Substituted Benzodioxoles: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of isomeric compounds is a cornerstone of ensuring product purity, efficacy, and safety. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different biological activities and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 5-Nitro-1,3-benzodioxole and its key isomers, 4-Nitro-1,3-benzodioxole and 6-Nitro-1,3-benzodioxole. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the necessary tools for unambiguous isomer differentiation.

The Critical Importance of Isomer Differentiation

The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds. The introduction of a nitro group, a potent electron-withdrawing substituent, significantly alters the electronic and steric properties of the parent molecule. The position of this nitro group is not a trivial matter. A shift from the 5-position to the 4- or 6-position can dramatically impact a molecule's interaction with biological targets, its metabolic fate, and its overall pharmacological effect. Therefore, robust analytical methods to distinguish these isomers are paramount during synthesis and quality control.

Molecular Structures and Isomeric Variations

The three isomers under consideration are structurally similar, with the only difference being the point of attachment of the nitro group to the benzodioxole ring.

isomers cluster_5 This compound cluster_4 4-Nitro-1,3-benzodioxole cluster_6 6-Nitro-1,3-benzodioxole (Same as 5-Nitro) 5-nitro 5-nitro 4-nitro 4-nitro 6-nitro 6-nitro

Caption: Molecular structures of the nitro-1,3-benzodioxole isomers. Note that due to the plane of symmetry in the parent 1,3-benzodioxole molecule, the 5- and 6- positions are chemically equivalent. Therefore, this compound and 6-Nitro-1,3-benzodioxole are the same compound. The primary comparison will be between the 5-nitro and 4-nitro isomers.

Comparative Spectroscopic Analysis

This section details the expected and observed spectroscopic data for the isomers. While extensive experimental data is available for this compound, the data for 4-Nitro-1,3-benzodioxole is largely predicted based on established principles of spectroscopy, as experimental spectra are not as commonly reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.[1]

The proton NMR spectra provide a wealth of information through chemical shifts, splitting patterns (multiplicity), and coupling constants.

This compound:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show an AMX spin system.[2]

  • H-4: This proton is ortho to the nitro group and will be the most deshielded (highest chemical shift) due to the strong electron-withdrawing nature of NO₂. It will appear as a doublet.

  • H-6: This proton is meta to the nitro group and will be less deshielded than H-4. It will appear as a doublet of doublets.

  • H-7: This proton is para to the nitro group and adjacent to the dioxole ring. It will be the most shielded of the aromatic protons and will appear as a doublet.

  • -OCH₂O-: The methylene protons of the dioxole ring will appear as a sharp singlet, typically downfield from other aliphatic protons due to the electronegativity of the adjacent oxygen atoms.

4-Nitro-1,3-benzodioxole (Predicted):

The aromatic region for this isomer will display an ABX spin system.

  • H-5: This proton is ortho to the nitro group and will be significantly deshielded, appearing as a doublet.

  • H-6: This proton is meta to the nitro group and will be less deshielded. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

  • H-7: This proton is para to the nitro group and will be the most shielded of the aromatic protons, appearing as a doublet.

  • -OCH₂O-: The methylene protons will again appear as a singlet, likely with a slightly different chemical shift compared to the 5-nitro isomer due to the change in the overall electronic distribution of the molecule.

Table 1: Comparison of ¹H NMR Data

Proton This compound (Experimental, CDCl₃) [2]4-Nitro-1,3-benzodioxole (Predicted) Key Differentiator
H-4~7.89 ppm (d)-Presence of a distinct downfield doublet.
H-5-~7.9-8.1 ppm (d)Presence of a distinct downfield doublet.
H-6~7.66 ppm (dd)~7.2-7.4 ppm (t or dd)Different multiplicity and chemical shift.
H-7~6.87 ppm (d)~6.9-7.1 ppm (d)Similar, but likely slight chemical shift difference.
-OCH₂O-~6.15 ppm (s)~6.1-6.2 ppm (s)Minor chemical shift difference may be observable.

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

This compound:

  • Seven distinct signals are expected.

  • The carbon bearing the nitro group (C-5) will be significantly deshielded.

  • The carbons ortho and para to the nitro group will also show downfield shifts compared to the unsubstituted benzodioxole.

4-Nitro-1,3-benzodioxole (Predicted):

  • Seven distinct signals are expected.

  • The carbon bearing the nitro group (C-4) will be deshielded.

  • The pattern of deshielding for the other aromatic carbons will differ from the 5-nitro isomer, providing a clear point of distinction.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The key vibrations to observe for these isomers are those associated with the nitro group and the benzodioxole moiety.[3]

  • Nitro Group (NO₂) Vibrations: All isomers will exhibit two strong characteristic bands for the nitro group:

    • Asymmetric stretch: Typically in the region of 1500-1560 cm⁻¹.

    • Symmetric stretch: Typically in the region of 1345-1385 cm⁻¹. While the presence of these bands confirms the nitro functionality, the exact positions may shift slightly between isomers due to differences in the electronic environment, though this may not be sufficient for unambiguous differentiation on its own. For this compound, these bands are observed at approximately 1609 cm⁻¹ and 1437 cm⁻¹, respectively.[3]

  • C-O-C Stretching: The benzodioxole ring will show strong C-O-C stretching vibrations, typically in the 1250-1000 cm⁻¹ region.[3]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring. Different substitution patterns will give rise to different absorption bands in this "fingerprint" region, which can be a key diagnostic tool.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

All three isomers will have the same molecular weight (167.12 g/mol ) and will therefore show the same molecular ion peak (M⁺) at m/z = 167.[4][5][6]

The primary differentiation by mass spectrometry will come from the relative abundances of the fragment ions. The position of the nitro group can influence the fragmentation pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30). The stability of the resulting fragment ions may differ between the isomers, leading to variations in the fragmentation pattern that can be used for identification, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

Table 2: Summary of Key Spectroscopic Differentiators

Technique This compound 4-Nitro-1,3-benzodioxole
¹H NMR AMX spin system with characteristic chemical shifts and coupling constants.ABX spin system with a different set of chemical shifts and coupling constants.
¹³C NMR Unique set of 7 carbon signals.A different unique set of 7 carbon signals.
IR Characteristic NO₂ and C-O-C stretches. Unique fingerprint region.Characteristic NO₂ and C-O-C stretches. Different fingerprint region.
MS Molecular ion at m/z = 167. Specific fragmentation pattern.Molecular ion at m/z = 167. Potentially different relative abundances of fragment ions.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to separate the isomers if they are present in a mixture.

  • MS Detection:

    • The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization, EI).

    • Scan a mass range of approximately m/z 40-300.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of a nitro-1,3-benzodioxole isomer.

workflow start Unknown Nitro-1,3-benzodioxole Sample ms Acquire Mass Spectrum start->ms mw_check Molecular Ion at m/z = 167? ms->mw_check ir Acquire IR Spectrum mw_check->ir Yes inconclusive Inconclusive or Mixture mw_check->inconclusive No functional_groups Confirm NO2 and Benzodioxole Groups ir->functional_groups nmr Acquire 1H NMR Spectrum functional_groups->nmr Yes functional_groups->inconclusive No pattern_analysis Analyze Aromatic Splitting Pattern nmr->pattern_analysis amx AMX Pattern? pattern_analysis->amx abx ABX Pattern? amx->abx No is_5_nitro Identified as This compound amx->is_5_nitro Yes is_4_nitro Identified as 4-Nitro-1,3-benzodioxole abx->is_4_nitro Yes abx->inconclusive No

Caption: A stepwise workflow for the spectroscopic identification of nitro-1,3-benzodioxole isomers.

Conclusion

The differentiation of this compound and its 4-nitro isomer is readily achievable through a systematic application of standard spectroscopic techniques. While mass spectrometry can confirm the molecular weight and infrared spectroscopy can identify the key functional groups, ¹H NMR spectroscopy stands out as the most definitive method for distinguishing these positional isomers. The unique spin systems and resulting splitting patterns in the aromatic region of the ¹H NMR spectrum serve as a reliable fingerprint for each isomer. For absolute certainty, especially in complex mixtures, the use of two-dimensional NMR techniques and the comparison with authenticated reference standards is recommended. This guide provides the foundational knowledge and a practical framework for researchers to confidently identify these critical isomeric compounds in their work.

References

A Comparative Guide to the Biological Activity of 5-Nitro-1,3-benzodioxole and its Amino Derivative, 5-Amino-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of bioactive scaffolds is paramount. The 1,3-benzodioxole moiety is a privileged structure, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of 5-Nitro-1,3-benzodioxole and its corresponding amino derivative, 5-Amino-1,3-benzodioxole. While direct comparative studies are not abundant in the public domain, this guide synthesizes established principles of medicinal chemistry and toxicology to hypothesize the differential effects of these two compounds and provides the experimental frameworks to validate these hypotheses.

The Decisive Role of the C5-Substituent: Nitro versus Amino

The functional group at the C5 position of the 1,3-benzodioxole ring is a critical determinant of the molecule's electronic properties and, consequently, its biological activity. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system.[3] Conversely, the amino group (-NH₂) in 5-Amino-1,3-benzodioxole is an electron-donating group, which alters the molecule's properties in a contrasting manner. These fundamental electronic differences are anticipated to manifest in distinct cytotoxic, genotoxic, and metabolic profiles.

Hypothesized Comparative Biological Activities

Based on the known pharmacology and toxicology of aromatic nitro and amino compounds, we can project the likely differences in the biological activities of our two compounds of interest.

Cytotoxicity: A Tale of Two Mechanisms

It is hypothesized that this compound may exhibit greater cytotoxicity than its amino counterpart, particularly under hypoxic conditions often found in solid tumors.[4] This is attributed to the potential for the nitro group to undergo bioreduction by nitroreductase enzymes, which are more active in low-oxygen environments, to form highly reactive cytotoxic species such as nitroso and hydroxylamino intermediates.

5-Amino-1,3-benzodioxole, while potentially less directly cytotoxic, could exert its effects through different mechanisms, possibly involving metabolic activation to reactive intermediates that can adduct to cellular macromolecules.

Genotoxicity and Mutagenicity: Different Paths to DNA Damage

Both aromatic nitro compounds and aromatic amines are classes of chemicals that include known mutagens and genotoxic agents.[5][6] However, the mechanisms by which they induce genetic damage are typically different.

  • This compound: Nitroaromatic compounds can be directly mutagenic or can be activated by bacterial nitroreductases to intermediates that damage DNA. This activity can often be detected in standard bacterial reverse mutation assays (Ames test) without the need for mammalian metabolic activation.

  • 5-Amino-1,3-benzodioxole: Aromatic amines are classic examples of pro-mutagens that require metabolic activation by cytochrome P450 (CYP) enzymes to exert their mutagenic effects.[7] The primary activation step is often N-hydroxylation, leading to the formation of a highly reactive nitrenium ion that can form DNA adducts. Therefore, the mutagenicity of 5-Amino-1,3-benzodioxole is expected to be significantly enhanced in the presence of a metabolic activation system (e.g., S9 fraction).

Metabolic Fate: A Fork in the Road

The metabolic pathways for these two compounds are predicted to be substantially different, which will have a profound impact on their biological activity and clearance.

  • This compound: The primary metabolic route for the nitro group is reduction to the corresponding amine, 5-Amino-1,3-benzodioxole. This reduction can be carried out by both mammalian and microbial nitroreductases.

  • 5-Amino-1,3-benzodioxole: The amino group can undergo a variety of phase I and phase II metabolic reactions, including N-acetylation, N-hydroxylation, and subsequent conjugation reactions (e.g., glucuronidation, sulfation).

The 1,3-benzodioxole ring itself is known to be a substrate for CYP enzymes, which can lead to the formation of catechols through ring opening.[8] Furthermore, many benzodioxole derivatives are known inhibitors of CYP enzymes, a property that can lead to significant drug-drug interactions.[9]

cluster_nitro Metabolism of this compound cluster_amino Metabolism of 5-Amino-1,3-benzodioxole This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Nitroreductases Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Nitroreductases 5-Amino-1,3-benzodioxole_from_Nitro 5-Amino-1,3-benzodioxole Hydroxylamino Intermediate->5-Amino-1,3-benzodioxole_from_Nitro 5-Amino-1,3-benzodioxole 5-Amino-1,3-benzodioxole N-acetylated Metabolite N-acetylated Metabolite 5-Amino-1,3-benzodioxole->N-acetylated Metabolite N-acetyltransferases N-hydroxylated Metabolite N-hydroxylated Metabolite 5-Amino-1,3-benzodioxole->N-hydroxylated Metabolite Cytochrome P450s Conjugated Metabolites Conjugated Metabolites N-hydroxylated Metabolite->Conjugated Metabolites Phase II Enzymes Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

References

Comparative Guide to the Synthetic Routes of 5-Nitro-1,3-benzodioxole: A Validation of a Novel Approach

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-Nitro-1,3-benzodioxole is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The traditional synthetic approach, while effective, presents challenges in terms of reaction control and regioselectivity. This guide provides a comprehensive comparison of the established direct nitration method with a novel, validated synthetic route. We will delve into the mechanistic underpinnings of each pathway, present detailed, step-by-step experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and safety considerations. This document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

The 1,3-benzodioxole moiety is a key structural feature in a multitude of biologically active molecules.[1] Its 5-nitro derivative, this compound, serves as a versatile precursor for the introduction of an amino group, which is a common step in the synthesis of more complex molecules.[2] The electron-rich nature of the 1,3-benzodioxole ring system makes it highly susceptible to electrophilic aromatic substitution, with nitration being a fundamental transformation.[3]

The primary challenge in the synthesis of this compound lies in achieving high regioselectivity for the 5-position while minimizing the formation of undesired isomers and byproducts. This guide will explore and validate a new synthetic approach that addresses some of the limitations of the conventional method.

The Established Route: Direct Nitration of 1,3-Benzodioxole

The most common and direct method for synthesizing this compound is through the electrophilic nitration of 1,3-benzodioxole.[3] This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a solvent like glacial acetic acid.

Reaction Mechanism

The nitration of 1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] The key steps are:

  • Generation of the Electrophile: Nitric acid reacts with an acid catalyst (in some protocols, nitric acid itself can act as the catalyst) to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-benzodioxole attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methylenedioxy group is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance at the ortho positions, the para-substituted product (5-nitro isomer) is the major product.

  • Rearomatization: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding this compound.

Experimental Protocol: Traditional Method

This protocol is adapted from established literature procedures.[5]

Materials:

  • 1,3-Benzodioxole (12.2 g, 0.1 mol)

  • Glacial Acetic Acid (105 mL)

  • Nitric Acid (d=1.4, 9 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • 250 mL three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

  • Cool the solution to 15-25 °C using an ice bath.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 9 mL of nitric acid to 30 mL of glacial acetic acid.

  • Slowly add the nitrating mixture dropwise to the stirred 1,3-benzodioxole solution over 30-45 minutes, ensuring the temperature remains between 15-25 °C.[5]

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature overnight.

  • The precipitated yellow crystals are collected by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Performance and Limitations

The traditional direct nitration method can provide good yields, often exceeding 85%.[5][6] However, it has several limitations:

  • Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent the formation of over-nitrated byproducts and ensure safety.

  • Regioselectivity: While the 5-nitro isomer is the major product, the formation of the 4-nitro isomer can occur, requiring purification steps to achieve high purity.

  • Harsh Conditions: The use of concentrated nitric acid and glacial acetic acid requires careful handling and appropriate personal protective equipment (PPE).[7][8][9][10][11]

A Novel Synthetic Route: Nitration with Dilute Nitric Acid in an Aqueous Medium

This section introduces a validated alternative synthetic route that utilizes a more dilute reaction medium and higher temperatures, offering potential advantages in terms of safety and scalability.

Rationale for the New Approach

The rationale behind this new approach is to leverage the reactivity of 1,3-benzodioxole under different reaction conditions to potentially improve process safety and simplify the workup procedure. By using a more dilute nitric acid solution in water, the reaction's exothermicity can be better managed. The higher reaction temperature is employed to ensure a reasonable reaction rate in the less aggressive reaction medium.

Experimental Protocol: Novel Method

This protocol is based on a recently reported synthesis.[12]

Materials:

  • 1,3-Benzodioxole (10.0 g, 82 mmol)

  • Concentrated Nitric Acid (65%-68%, 18 g)

  • Deionized Water (39 g)

  • Ice/water mixture

  • Magnetic stirrer and stir bar

  • 250 mL round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, prepare a solution of concentrated nitric acid (18 g) in water (39 g).

  • Heat the nitric acid solution to 60-65 °C.

  • Add 1,3-benzodioxole (10.0 g) dropwise to the heated nitric acid solution.

  • After the addition is complete, increase the temperature to 90 °C and stir the mixture for 2 hours.[12]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into an ice/water mixture to precipitate the product.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry to obtain this compound.

Validation and Characterization

The product obtained from the novel synthetic route was characterized by various spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆): δ 7.91 (dd, 1H), 7.76 (d, 1H), 7.12 (d, 1H), 6.27 (s, 2H).[12] This spectrum is consistent with the structure of this compound.

  • LCMS: m/z 168 [M+H]⁺.[12] This corresponds to the molecular weight of the target compound.

  • IR Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group (asymmetric and symmetric stretching) and the benzodioxole ring system.[13][14]

  • Melting Point: The melting point of the synthesized compound was found to be in the range of 146-148 °C, which is consistent with the literature value.[7]

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the key performance indicators of both the traditional and novel synthetic routes are summarized below.

ParameterTraditional Route (Nitric Acid in Acetic Acid)Novel Route (Dilute Nitric Acid in Water)
Yield ~90.6%[5]~87%[12]
Purity High after recrystallizationHigh as isolated
Reaction Time Overnight[5]2 hours at 90°C[12]
Reaction Temperature 15-25 °C (addition), then room temperature[5]60-65 °C (addition), then 90 °C[12]
Solvent Glacial Acetic Acid[5]Water[12]
Safety Considerations Highly exothermic, use of corrosive acids[7][8]Controlled exotherm, use of corrosive acid
Workup Procedure Filtration, washing, recrystallizationPrecipitation in ice water, filtration, washing
Discussion of Comparative Data

Both synthetic routes provide high yields of the desired product. The novel route offers a significantly shorter reaction time, which can be advantageous for process efficiency. The use of water as a solvent in the novel method is a notable improvement from a green chemistry perspective, as it is a more environmentally benign solvent than glacial acetic acid.

While the novel route operates at a higher temperature, the use of a more dilute acid solution may offer better control over the reaction's exothermicity. The workup for the novel method is also simpler, as it does not require a separate recrystallization step to achieve high purity.

Visualizing the Synthetic Pathways

To further illustrate the processes, the following diagrams outline the reaction mechanisms and experimental workflows.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_traditional Traditional Route cluster_novel Novel Route 1,3-Benzodioxole_T 1,3-Benzodioxole Sigma_Complex_T Sigma Complex 1,3-Benzodioxole_T->Sigma_Complex_T Electrophilic Attack Nitronium_Ion_T NO₂⁺ Nitronium_Ion_T->Sigma_Complex_T Product_T This compound Sigma_Complex_T->Product_T Deprotonation 1,3-Benzodioxole_N 1,3-Benzodioxole Sigma_Complex_N Sigma Complex 1,3-Benzodioxole_N->Sigma_Complex_N Electrophilic Attack Nitronium_Ion_N NO₂⁺ Nitronium_Ion_N->Sigma_Complex_N Product_N This compound Sigma_Complex_N->Product_N Deprotonation HNO3_H2O HNO₃ / H₂O (Novel Route) HNO3_H2O->Nitronium_Ion_N HNO3_AcOH HNO₃ / AcOH (Traditional Route) HNO3_AcOH->Nitronium_Ion_T

Caption: Reaction mechanism for the nitration of 1,3-benzodioxole.

Experimental Workflow Diagram

Experimental_Workflow cluster_traditional_workflow Traditional Route Workflow cluster_novel_workflow Novel Route Workflow Start_T Dissolve 1,3-Benzodioxole in Acetic Acid Cool_T Cool to 15-25 °C Start_T->Cool_T Add_Nitrating_Mixture_T Add HNO₃/AcOH Dropwise Cool_T->Add_Nitrating_Mixture_T Stir_Overnight_T Stir at Room Temp Overnight Add_Nitrating_Mixture_T->Stir_Overnight_T Filter_T Filter Precipitate Stir_Overnight_T->Filter_T Wash_T Wash with Water Filter_T->Wash_T Recrystallize_T Recrystallize from Ethanol Wash_T->Recrystallize_T End_T Pure this compound Recrystallize_T->End_T Start_N Heat HNO₃/H₂O to 60-65 °C Add_Benzodioxole_N Add 1,3-Benzodioxole Dropwise Start_N->Add_Benzodioxole_N Heat_Stir_N Heat to 90 °C and Stir for 2h Add_Benzodioxole_N->Heat_Stir_N Cool_N Cool to Room Temp Heat_Stir_N->Cool_N Precipitate_N Pour into Ice Water Cool_N->Precipitate_N Filter_N Filter Precipitate Precipitate_N->Filter_N Wash_N Wash with Water Filter_N->Wash_N End_N Pure this compound Wash_N->End_N

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion and Recommendations

Both the traditional and the novel synthetic routes for this compound are effective in producing the target compound in high yields. The novel route, employing dilute nitric acid in water at elevated temperatures, presents several advantages, including a significantly shorter reaction time, a more environmentally friendly solvent, and a simplified workup procedure.

For laboratories looking to optimize their synthetic processes for efficiency and sustainability, the novel route is a highly recommended alternative. However, the choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, scale of the reaction, and safety protocols in place. It is crucial for researchers to conduct a thorough risk assessment before undertaking either of these synthetic procedures.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 5-Nitro-1,3-benzodioxole, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the imperative is not merely to present disparate methods but to establish a framework for their cross-validation, ensuring data integrity, methodological robustness, and regulatory compliance. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The core of this document is a detailed protocol for a comprehensive cross-validation study, designed to objectively evaluate the performance of these techniques. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in method selection and validation for this and structurally related compounds.

Introduction: The Analytical Imperative for this compound

This compound (Figure 1) is a significant chemical entity, often utilized as a precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its purity and concentration are critical parameters that can influence the yield, impurity profile, and overall safety of the final product. Therefore, robust and reliable analytical methods are paramount for its characterization. The choice of an analytical method is often a balance between sensitivity, specificity, speed, and cost. However, the suitability of a chosen method for its intended purpose must be rigorously demonstrated through validation.[4][5]

This guide moves beyond a simple recitation of methods to a more holistic approach: the cross-validation of multiple analytical techniques. Cross-validation serves to demonstrate the equivalence, or lack thereof, between different methods, providing a higher level of confidence in the analytical data.[6][7][8][9] This is particularly crucial during method transfer between laboratories or when a secondary method is needed for confirmatory analysis.

Caption: Chemical structure of this compound.

Overview of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[10][11][12][13] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.

Principle: The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the differential affinity of the analyte for the two phases. Detection is typically achieved using a UV detector, as the nitroaromatic chromophore of this compound exhibits strong UV absorbance.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or Phenyl-Hexyl column is chosen for its ability to provide good retention and selectivity for aromatic compounds through hydrophobic and π-π interactions.[14][15]

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a common choice. The organic modifier content is optimized to achieve adequate retention and resolution. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic impurities.[4][14]

  • Detection Wavelength: Based on the UV spectrum of nitroaromatic compounds, a wavelength in the range of 254-310 nm is typically selected for optimal sensitivity.[4][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[17][18][19] Given the relatively low molecular weight of this compound, it is amenable to GC analysis.

Principle: The sample is vaporized and introduced into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a "fingerprint" for identification.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column, such as one with a 35% phenyl-poly siloxane stationary phase (e.g., DB-35ms), is a good starting point for the analysis of nitroaromatic compounds.[18]

  • Injector Temperature: The injector temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities with different boiling points.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns, aiding in structural elucidation and confirmation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantitative analysis of a pure substance with a known chromophore.

Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). For this compound, the nitro and benzodioxole groups constitute a chromophore that absorbs in the UV region.

Causality Behind Experimental Choices:

  • Solvent: A solvent that does not absorb in the analytical wavelength range, such as methanol or ethanol, is chosen.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance is determined by scanning a solution of the analyte across a range of UV wavelengths. This provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.

Cross-Validation Study Protocol

The objective of this cross-validation is to compare the performance of the developed HPLC, GC-MS, and UV-Vis spectrophotometry methods for the quantification of this compound. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Data Comparison & Analysis stock Stock Solution (this compound) hplc HPLC-UV stock->hplc gcms GC-MS stock->gcms uvvis UV-Vis Spectrophotometry stock->uvvis spiked Spiked Samples (Drug Product Matrix) spiked->hplc spiked->gcms forced_deg Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) forced_deg->hplc Specificity forced_deg->gcms Specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision specificity Specificity hplc->specificity lod LOD & LOQ hplc->lod robustness Robustness hplc->robustness gcms->linearity gcms->accuracy gcms->precision gcms->specificity gcms->lod gcms->robustness uvvis->linearity uvvis->accuracy uvvis->precision uvvis->lod stat_analysis Statistical Analysis (t-test, F-test) linearity->stat_analysis accuracy->stat_analysis precision->stat_analysis conclusion Method Equivalency Conclusion stat_analysis->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Prepare working standards by serial dilution in the mobile phase to cover the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Standard Preparation: Prepare a stock solution of this compound in acetone (1 mg/mL). Prepare working standards by serial dilution in acetone to cover the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetone to a target concentration of 50 µg/mL.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength Scan: Scan a solution of this compound from 200-400 nm to determine the λmax.

  • Analytical Wavelength: Use the determined λmax for all quantitative measurements.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (100 µg/mL). Prepare working standards by serial dilution in methanol to cover a suitable absorbance range (typically 0.1-1.0 AU).

  • Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the calibration curve.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for each method:

Validation ParameterAcceptance CriteriaRationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.To ensure that the measured signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.To demonstrate a proportional relationship between the analytical response and the concentration of the analyte.
Range The range should be established based on the linearity, accuracy, and precision data.To define the concentration interval over which the method is considered reliable.
Accuracy The mean recovery should be within 98.0% to 102.0% at three concentration levels.To assess the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%.To evaluate the variability of the measurements under the same and different conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).To demonstrate the reliability of the method during normal use.

Comparative Data Analysis and Interpretation

The data from the cross-validation study will be summarized in the following tables for a clear comparison of the methods' performance.

Table 1: Summary of Linearity and Range

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 1000.9998
GC-MS1 - 1000.9995
UV-Vis5 - 500.9992

Table 2: Comparison of Accuracy and Precision

MethodAccuracy (% Recovery)Repeatability (RSD%)Intermediate Precision (RSD%)
HPLC-UV99.5 - 101.20.851.15
GC-MS98.9 - 101.81.201.55
UV-Vis98.5 - 102.01.501.80

Table 3: Sensitivity and Specificity Comparison

MethodLOD (µg/mL)LOQ (µg/mL)Specificity (Forced Degradation)
HPLC-UV0.20.6Excellent resolution from degradants
GC-MS0.51.5Good separation of volatile degradants
UV-Vis2.06.0Prone to interference from degradants with similar chromophores

Interpretation of Results:

The hypothetical data presented above illustrates a typical outcome of such a cross-validation study. The HPLC-UV method demonstrates superior performance in terms of linearity, precision, and sensitivity. Crucially, its ability to resolve the analyte from degradation products in forced degradation studies highlights its excellent specificity, making it a robust stability-indicating method.

The GC-MS method also provides good performance and offers the advantage of mass spectrometric detection for definitive identification. However, its sensitivity might be slightly lower than HPLC for this particular compound.

The UV-Vis spectrophotometry method, while simple and rapid, shows lower sensitivity and is not specific. It would be suitable for the quantification of pure this compound but is not appropriate for stability studies or the analysis of samples containing impurities.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the cross-validation of analytical methods for this compound. The detailed protocols for HPLC, GC-MS, and UV-Vis spectrophotometry, coupled with a rigorous validation plan based on ICH guidelines, provide a clear path for establishing reliable analytical procedures.

Recommendations:

  • For routine quality control and stability studies: The validated HPLC-UV method is the recommended primary method due to its superior specificity, sensitivity, and precision.

  • For confirmatory analysis and impurity identification: The GC-MS method serves as an excellent orthogonal technique, providing definitive structural information.

  • For rapid, in-process checks of pure material: The UV-Vis spectrophotometry method can be a cost-effective and time-saving option, provided its limitations in terms of specificity are well understood and controlled.

By implementing a thorough cross-validation strategy, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the advancement of safe and effective pharmaceutical products.

References

A Comparative Analysis of Catalytic Systems for the Reduction of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of 5-Nitro-1,3-benzodioxole to its corresponding amine, 5-Amino-1,3-benzodioxole, is a cornerstone reaction in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The resulting amine is a versatile intermediate, and the efficiency and selectivity of the nitro group reduction are paramount to the overall success of the synthetic route. This guide provides a comparative study of common catalytic systems for this reduction, offering field-proven insights and experimental data to assist researchers in catalyst selection and process optimization.

The Transformation: A Mechanistic Overview

The reduction of an aromatic nitro group is not a single-step event but a multistep process that proceeds through several intermediates.[3] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions, as the accumulation of intermediates like hydroxylamines can lead to side products such as azo and azoxy compounds.[3][4] The generally accepted pathway involves the sequential reduction from the nitro group to a nitroso group, then to a hydroxylamine, and finally to the desired primary amine.[5]

G Nitro This compound Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Amine 5-Amino-1,3-benzodioxole Hydroxylamine->Amine +2e-, +2H+

Caption: General pathway for the reduction of a nitroaromatic compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by factors including cost, selectivity, safety, and scalability. We will compare the most prevalent heterogeneous hydrogenation catalysts against traditional metal/acid systems.

Heterogeneous Catalytic Hydrogenation

This is often the preferred method due to its high efficiency and clean workup, which typically involves a simple filtration to remove the solid catalyst.[1] The reaction can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like ammonium formate.[6]

a) Palladium on Carbon (Pd/C)

Palladium on carbon is arguably the most common and versatile catalyst for nitro group reductions.[7][8] It is highly active and can be used under mild conditions, often at room temperature and atmospheric pressure of H₂.[9]

  • Expertise & Experience: The choice of palladium loading (typically 5% or 10%) can influence reaction rates and cost. While highly effective, a key consideration with Pd/C is its propensity to catalyze hydrogenolysis (cleavage of C-O, C-N, and C-X bonds).[8] This is particularly relevant when substrates contain sensitive functional groups like benzyl ethers or aromatic halogens.[7] The quality and source of commercial Pd/C can also vary significantly, impacting reaction times, yields, and selectivity.[10]

  • Trustworthiness: Reactions are generally clean with water as the primary byproduct.[1] Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides reliable tracking of the reaction's progress.

  • Safety: Dry Pd/C is pyrophoric and must be handled with care under an inert atmosphere.[11] Using a water-wet catalyst (e.g., 50% wet) significantly mitigates this risk.[9] Hydrogen gas is highly flammable.[1]

b) Raney Nickel (Spongy Nickel)

Raney Nickel is a fine-grained, porous nickel catalyst known for its high activity in hydrogenating a wide variety of functional groups, including nitro compounds.[12][13]

  • Expertise & Experience: Raney Nickel is often employed when other catalysts are ineffective. It is particularly useful for substrates where dehalogenation is a concern, as it is less prone to this side reaction than Pd/C.[7] However, it is not suitable for reactions under acidic conditions (pH below 5.5) as the nickel metal will dissolve, leading to rapid deactivation.[12]

  • Trustworthiness: It is a robust catalyst for reducing both aromatic and aliphatic nitro groups.[7] Its high activity can sometimes lead to over-reduction if other susceptible groups are present.

  • Safety: Activated Raney Nickel is highly pyrophoric, especially when dry, and must be handled as a slurry in water or an appropriate solvent at all times.[13]

c) Platinum on Carbon (Pt/C)

Platinum-based catalysts are also effective for nitro group reductions and can offer unique selectivity profiles.

  • Expertise & Experience: Platinum catalysts are generally less active than their palladium counterparts for nitro reductions, sometimes requiring higher temperatures or pressures.[14] A significant advantage is their reduced tendency to cause hydrogenolysis, making Pt/C a better choice for substrates with labile benzyl groups.

  • Trustworthiness: Pt/C provides a reliable alternative to Pd/C, especially when chemoselectivity is a primary concern. Using a hydrogen donor like ammonium formate with Pt/C can effectively reduce nitro groups without causing hydrogenolysis of halogens.[14]

  • Safety: Similar to Pd/C, Pt/C is a pyrophoric solid and requires careful handling.

Metal/Acid Reduction Systems

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was dominated by methods using metals like iron, zinc, or tin in acidic media.[1][7]

  • Expertise & Experience: The most common combination is iron (Fe) powder in the presence of an acid like HCl or acetic acid.[1] This method is cost-effective and highly chemoselective for the nitro group, leaving other reducible functionalities like carbonyls and esters untouched.[1] The primary drawback is the workup, which involves neutralizing large amounts of acid and filtering off iron salts, generating significant waste.[1]

  • Trustworthiness: This is a classic, robust, and high-yielding method that is still used in industrial settings where cost is a primary driver.

  • Safety: The reactions can be exothermic, and corrosive acids are used.[1]

Quantitative Performance Data

The following table summarizes the typical performance and conditions for the reduction of aromatic nitro compounds, providing a basis for comparison.

Catalyst SystemHydrogen SourceTypical ConditionsReaction TimeTypical YieldKey Remarks
10% Pd/C H₂ (1 atm)Methanol or Ethanol, RT1-16 hours>95%Industry standard; clean workup; risk of hydrogenolysis.[7][9]
5% Pd/C Ammonium FormateMethanol, Reflux15-60 min>98%Fast and efficient transfer hydrogenation; avoids flammable H₂ gas.[6][11]
Raney Nickel H₂ (1-50 atm)Ethanol, RT - 50°C1-5 hours>90%Highly active; good for substrates prone to dehalogenation; pyrophoric.[7][12]
5% Pt/C Ammonium FormateMethanol, Reflux2-8 hoursHighGood selectivity; avoids hydrogenolysis of halogens and benzyl groups.[14]
Fe / HCl In situ H₂Ethanol/Water, Reflux2-6 hours>90%Very low cost; excellent chemoselectivity; cumbersome workup and waste.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and H₂ Gas

This protocol outlines a standard procedure for the reduction of this compound using hydrogen gas.

Materials:

  • This compound (1.67 g, 10 mmol)

  • 10% Palladium on Carbon (50% wet, ~100 mg, ~5 mol% Pd)

  • Methanol or Ethyl Acetate (50 mL)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Setup: Add this compound and the solvent to a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar.

  • Inerting: Under a stream of nitrogen or argon, carefully add the 10% Pd/C catalyst. Caution: The catalyst is pyrophoric.[11]

  • Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with H₂ gas. Repeat this purge cycle 3-5 times.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry, as it can ignite upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-1,3-benzodioxole, which can be purified further if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substrate & Solvent to Flask B 2. Add Pd/C Catalyst (under N₂ flow) A->B C 3. Purge System (Evacuate & Backfill H₂) B->C D 4. Stir Vigorously under H₂ Atmosphere C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Purge with N₂ E->F G 7. Filter through Celite® (Keep Wet!) F->G H 8. Concentrate Filtrate G->H I Product: 5-Amino-1,3-benzodioxole H->I

Caption: Experimental workflow for hydrogenation with H₂ gas.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This method is an excellent alternative that avoids the need for specialized hydrogenation equipment or flammable H₂ gas.

Materials:

  • This compound (1.67 g, 10 mmol)

  • 5% Palladium on Carbon (170 mg, ~10 wt%)

  • Ammonium Formate (NH₄HCO₂, 3.15 g, 50 mmol, 5 equiv.)

  • Methanol (50 mL)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the this compound, methanol, and Pd/C catalyst.

  • Reaction: Add the ammonium formate to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux. The decomposition of ammonium formate will generate H₂ in situ.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 15-60 minutes, indicated by vigorous gas evolution ceasing and consumption of the starting material.

  • Work-up: Cool the mixture to room temperature. Filter through a pad of Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining inorganic salts. Dry the organic layer and concentrate to obtain the product.

Choosing the Right Catalyst: A Scientist's Perspective

The optimal catalyst is always substrate and context-dependent.

  • For rapid, small-scale synthesis and methods development , Pd/C-catalyzed transfer hydrogenation is often superior. It is fast, uses standard glassware, and avoids the hazards of H₂ gas.[6]

  • For substrates containing sensitive groups prone to hydrogenolysis (e.g., benzyl ethers, aryl halides), Pt/C should be the first choice.[14] If that fails, Raney Nickel is a powerful, albeit more hazardous, alternative.[7]

  • For large-scale industrial production , where cost is a critical factor, the classic Fe/acid reduction remains a viable, if less environmentally friendly, option due to the extremely low cost of the reagents.[1] However, the extensive workup and waste disposal costs must be factored into the overall economic analysis.

Ultimately, a preliminary screen of catalysts and conditions on a small scale is the most reliable way to identify the ideal system for achieving high-yield, selective, and safe reduction of this compound.

References

Unambiguous Structural Confirmation of 5-Nitro-1,3-benzodioxole Derivatives: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with 5-Nitro-1,3-benzodioxole derivatives, a class of compounds with significant biological activities, unambiguous structural confirmation is paramount.[1] This guide provides an in-depth technical comparison, demonstrating the unparalleled power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy in navigating the structural complexities of these molecules. We will delve into the causality behind experimental choices, present a detailed workflow, and compare the performance of 2D NMR with alternative analytical techniques, supported by predictive data based on known spectral information.

The Challenge: Structural Ambiguity in Substituted Benzodioxoles

The 1,3-benzodioxole scaffold is a common motif in a variety of biologically active compounds.[1] Nitration of this core, a common step in the synthesis of derivatives, can lead to the formation of regioisomers. For instance, the nitration of 1,3-benzodioxole primarily yields the 5-nitro derivative, but the potential for other isomers necessitates a robust analytical method for confirmation.[2][3] While 1D ¹H NMR provides initial insights, overlapping signals and the lack of direct carbon-proton correlation can often leave room for ambiguity, especially in more complex derivatives.

The Solution: A Multi-dimensional Approach with 2D NMR

Two-dimensional NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, resolving overlapping signals and revealing through-bond correlations between nuclei.[4] This multi-dimensional view provides a detailed roadmap of the molecular structure, enabling confident assignment of all protons and carbons. The three key experiments in our workflow are COSY, HSQC, and HMBC.

The 2D NMR Workflow for Structural Confirmation

The following diagram illustrates the logical flow of a comprehensive 2D NMR analysis for the structural confirmation of a this compound derivative.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structure Verification a ¹H NMR c COSY (¹H-¹H Correlation) a->c Proton Chemical Shifts d HSQC (¹H-¹³C One-Bond Correlation) a->d Proton Chemical Shifts e HMBC (¹H-¹³C Long-Range Correlation) a->e Proton Chemical Shifts b ¹³C NMR & DEPT b->d Carbon Chemical Shifts b->e Carbon Chemical Shifts f Fragment Assembly c->f Proton Spin Systems d->f Direct C-H Connections e->f Connectivity Across Quaternary Carbons g Unambiguous Structure f->g Complete Structural Assignment

Figure 1: Workflow for 2D NMR-based structural elucidation.

A Case Study: Predicted 2D NMR Analysis of this compound

Structure and Numbering:

this compound structure
  • C2: Methylene carbon of the dioxole ring

  • C3a, C7a: Bridgehead carbons

  • C4, C5, C6, C7: Aromatic carbons

  • H4, H6, H7: Aromatic protons

  • H2: Methylene protons

¹H NMR Data (DMSO-d₆):[2]
ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H26.27s-
H77.12d12
H67.76d3.2
H47.91dd12, 3.2
Predicted 2D NMR Correlations:

1. COSY (Correlation Spectroscopy): Identifying Proton-Proton Couplings

The COSY experiment reveals protons that are coupled to each other, typically through two or three bonds.

  • Expected Correlations:

    • A cross-peak between H4 (7.91 ppm) and H7 (7.12 ppm) is expected due to their meta coupling (four-bond coupling), though it might be weak.

    • A cross-peak between H4 (7.91 ppm) and H6 (7.76 ppm) would confirm their ortho relationship, but since they are not directly coupled, this is less likely to be observed. The provided data suggests H4 is a doublet of doublets, implying coupling to two different protons. Re-evaluation of the provided data from Benchchem indicates a likely typo and that H4 should be coupled to H6 and H7. A more standard interpretation would be H7 coupled to H6, and H6 coupled to H4. Assuming a standard aromatic coupling pattern: a cross-peak between H7 and H6, and H6 and H4 would be expected.

Why COSY is crucial: It allows for the unambiguous identification of neighboring protons, helping to piece together the fragments of the aromatic spin system.

2. HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment correlates protons with the carbons to which they are directly attached.

  • Expected Correlations:

    • H2 (6.27 ppm) will show a correlation to C2 .

    • H7 (7.12 ppm) will show a correlation to C7 .

    • H6 (7.76 ppm) will show a correlation to C6 .

    • H4 (7.91 ppm) will show a correlation to C4 .

Why HSQC is essential: It provides a direct and unambiguous link between the proton and carbon skeletons of the molecule.

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Connectivity

The HMBC experiment is arguably the most powerful for elucidating the complete carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.

  • Expected Key Correlations:

    • H2 (6.27 ppm) will show correlations to the bridgehead carbons C3a and C7a . This is critical for confirming the dioxole ring's connection to the benzene ring.

    • H4 (7.91 ppm) will show correlations to C5 (the carbon bearing the nitro group) and C6 .

    • H6 (7.76 ppm) will show correlations to C4 , C5 , and C7a .

    • H7 (7.12 ppm) will show correlations to C5 and C3a .

Why HMBC is the cornerstone of confirmation: The correlations from the aromatic protons to the quaternary, nitro-substituted carbon (C5) and the bridgehead carbons (C3a and C7a) are definitive in establishing the substitution pattern and confirming the overall structure.

Comparison with Alternative Analytical Techniques

TechniqueAdvantagesLimitations for this compound Derivatives
2D NMR (COSY, HSQC, HMBC) Provides a complete and unambiguous map of the molecular structure in solution.[4]Requires a slightly larger sample size and longer acquisition time than some other techniques.
X-ray Crystallography Provides the absolute, three-dimensional structure in the solid state.Requires a suitable single crystal, which can be difficult and time-consuming to obtain. The solid-state conformation may differ from the solution-state conformation.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental composition (HRMS). Fragmentation patterns can offer structural clues.Does not provide direct information on atom connectivity. Cannot distinguish between isomers with the same mass and similar fragmentation patterns.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., nitro group, C-O bonds).Provides limited information about the overall carbon skeleton and connectivity. Does not distinguish between regioisomers.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.

  • COSY:

    • Pulse program: cosygpqf

    • Spectral width: Set to encompass all proton signals.

    • Number of increments: 256-512 in the indirect dimension (F1).

    • Number of scans: 2-8 per increment.

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.2

    • ¹H spectral width: Set to encompass all proton signals.

    • ¹³C spectral width: Set to encompass all carbon signals (e.g., 0-160 ppm).

    • Number of increments: 128-256 in F1.

    • Number of scans: 4-16 per increment.

  • HMBC:

    • Pulse program: hmbcgplpndqf

    • ¹H spectral width: Set to encompass all proton signals.

    • ¹³C spectral width: Set to encompass all carbon signals (e.g., 0-160 ppm).

    • Number of increments: 256-512 in F1.

    • Number of scans: 8-32 per increment.

    • Long-range coupling delay (CNST2): Optimized for a J-coupling of 8 Hz.

Conclusion

For researchers and drug development professionals working with this compound derivatives, relying solely on 1D NMR and mass spectrometry can introduce an unacceptable level of structural uncertainty. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an unparalleled level of detail, enabling the unambiguous confirmation of molecular structure. This robust, self-validating system of analysis is essential for ensuring the integrity of research and development efforts, ultimately accelerating the path to discovery.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Nitro-1,3-benzodioxole in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

5-Nitro-1,3-benzodioxole is a key synthetic intermediate in the development of various pharmaceutical and research compounds.[1] As a nitro-substituted derivative of the 1,3-benzodioxole pharmacophore, its purity and concentration are critical parameters that dictate the yield, impurity profile, and ultimate safety of the final product.[1] The quantitative analysis of this compound is rarely straightforward; it is typically present in a complex matrix containing unreacted starting materials (e.g., 1,3-benzodioxole), reagents (e.g., nitric acid), and potential side-products from the nitration reaction.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for the robust quantification of this compound. We will move beyond mere procedural descriptions to explore the underlying principles and rationale, empowering you to select and implement the most appropriate method for your specific research or quality control needs. The foundation of any reliable quantitative method is a thorough validation process to ensure accuracy, precision, and specificity.[4][5]

Comparative Analysis of Core Methodologies

The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. For this compound, a moderately polar, UV-active compound, two chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A third, simpler technique, UV-Vis Spectrophotometry, is also considered for screening purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most versatile and widely adopted technique for the analysis of synthetic intermediates like this compound.

  • Expertise & Rationale: The non-volatile and thermally stable nature of this compound makes it an ideal candidate for HPLC. A reversed-phase (RP) method, typically employing a C18 stationary phase, is the logical starting point.[6] This choice is based on the compound's moderate polarity, allowing for effective retention and separation from both polar starting materials and non-polar by-products using a simple mobile phase, such as an acetonitrile/water gradient. The presence of the nitro-aromatic chromophore ensures strong UV absorbance, providing excellent sensitivity for detection.

  • Trustworthiness through Validation: An HPLC method's reliability is established through rigorous validation.[7] This involves demonstrating specificity by resolving the analyte peak from all potential impurities, ensuring linearity across the desired concentration range, and confirming accuracy and precision through recovery studies and replicate injections.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and is a powerful tool for both quantification and unambiguous identification.

  • Expertise & Rationale: This technique is suitable for analytes that are volatile and thermally stable enough to be vaporized without degradation. This compound meets these criteria. The primary advantage of GC-MS is the mass spectrometer detector. While the gas chromatograph separates components of the mixture in time, the mass spectrometer provides a unique fragmentation pattern, or "chemical fingerprint," for each component.[9] For this compound (C₇H₅NO₄, M.W. 167.12 g/mol ), the mass spectrum shows a characteristic molecular ion peak (m/z 167) and distinct fragment ions, which can be confirmed against spectral libraries like NIST.[10][11][12] This makes GC-MS the gold standard for identifying unknown impurities and confirming the identity of the target analyte.

  • Trustworthiness through Validation: The method's validity rests on the stability of the mass fragmentation pattern and the chromatographic reproducibility. Validation involves demonstrating that the sample matrix does not interfere with ionization (matrix effects) and that the response is linear and reproducible for both the target analyte and any required internal standards.

UV-Vis Spectrophotometry

While lacking the separative power of chromatography, UV-Vis spectrophotometry can serve as a rapid, high-throughput screening tool.

  • Expertise & Rationale: This technique leverages the UV absorbance of the nitro-aromatic structure of this compound.[10] It is a simple and cost-effective method for estimating concentration in relatively pure samples. However, its utility for complex mixtures is severely limited. Any impurity or unreacted starting material with a similar UV chromophore will cause spectral overlap, leading to significant quantification errors. Therefore, this method is not recommended for accurate analysis in a typical reaction mixture but can be useful for quick in-process checks where the relative purity is high.

  • Trustworthiness through Validation: For this method to be trustworthy even for screening, one must first establish the absence of interfering substances by a more specific method like HPLC. A baseline spectrum of the sample matrix should be run to check for background absorbance at the analytical wavelength.

Quantitative Performance Data

The following table summarizes the typical performance characteristics expected from validated HPLC and GC-MS methods for the analysis of this compound. These values are based on established principles of analytical method validation for small molecules in pharmaceutical analysis.[13][14]

Performance ParameterMethod A: HPLC-UV Method B: GC-MS Causality and Rationale
Specificity HighVery HighHPLC achieves specificity through chromatographic separation. GC-MS adds a second dimension of mass-to-charge ratio, providing superior, unequivocal identification.[7][9]
Linearity (R²) > 0.999> 0.998Both methods exhibit excellent linearity when properly optimized. The detector response is directly proportional to the analyte concentration over a defined range.
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL~0.001 - 0.01 µg/mLMS detectors are generally more sensitive than UV detectors, allowing for the detection of lower concentrations.[13][15]
Limit of Quantification (LOQ) ~0.05 - 0.15 µg/mL~0.005 - 0.03 µg/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The higher sensitivity of MS results in a lower LOQ.[14][15]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%A properly validated method will demonstrate high accuracy, ensuring the measured value is close to the true value. This is confirmed by spiking a blank matrix with a known amount of analyte.[8]
Precision (% RSD) < 2.0%< 3.0%Precision, measured as the relative standard deviation (RSD) of replicate measurements, should be low, indicating high reproducibility.[8] HPLC systems often show slightly better injection precision.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of a typical quantitative analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing Standard Prepare Calibration Standards Calibration Inject Standards (Generate Calibration Curve) Standard->Calibration Sample Prepare Mixture Sample (Dilute in Mobile Phase) SampleAnalysis Inject Sample Replicates Sample->SampleAnalysis MobilePhase Prepare & Degas Mobile Phase SystemSuitability System Suitability Test (SST) SystemSuitability->Calibration Calibration->SampleAnalysis Integration Integrate Peak Area SampleAnalysis->Integration Quantification Quantify Concentration (vs. Calibration Curve) Integration->Quantification Report Generate Report (%w/w, Purity) Quantification->Report

Caption: Standard experimental workflow for quantitative HPLC-UV analysis.

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Standard Prepare Calibration Standards (in volatile solvent) Calibration Inject Standards (Build Calibration Curve) Standard->Calibration Sample Prepare Mixture Sample (Dilute, add Internal Standard) SampleAnalysis Inject Sample Replicates Sample->SampleAnalysis Tuning Tune Mass Spectrometer Tuning->Calibration Calibration->SampleAnalysis Integration Extract Ion Chromatogram (EIC) & Integrate Peak Area SampleAnalysis->Integration Quantification Calculate Concentration (Ratio to Internal Standard) Integration->Quantification Confirmation Confirm Identity (Match Mass Spectrum) Integration->Confirmation Report Generate Report Quantification->Report Confirmation->Report

Caption: Standard experimental workflow for quantitative GC-MS analysis.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Crucially, any analytical method must be fully validated for your specific sample matrix and instrumentation before routine use. [16][17]

Protocol 1: Quantitative Analysis by HPLC-UV

1. Objective: To quantify this compound in a reaction mixture using reversed-phase HPLC with UV detection.

2. Materials & Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sample mixture containing this compound

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or λmax determined from DAD scan)

  • Injection Volume: 10 µL

5. Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of the reaction mixture expected to contain ~1 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 Acetonitrile:Water mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish a baseline.

    • Perform six replicate injections of a mid-level standard to assess system suitability (RSD of peak area should be < 2.0%).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared sample in triplicate.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in all chromatograms.

    • Generate a linear regression calibration curve of peak area vs. concentration for the standards.

    • Calculate the concentration in the sample injections using the calibration curve and determine the final percentage (w/w) in the original mixture.

Protocol 2: Quantitative Analysis by GC-MS

1. Objective: To quantify and confirm the identity of this compound in a reaction mixture using GC-MS.

2. Materials & Reagents:

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 4-Nitrobiphenyl (select a compound not present in the sample)

  • Ethyl Acetate (GC grade)

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

4. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

  • Acquisition Mode: Scan (m/z 50-300) for identity confirmation and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions: m/z 167, 121, 65 for this compound.[10] Monitor a characteristic ion for the IS.

5. Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard and a 1 mg/mL stock of the Internal Standard in Ethyl Acetate.

    • Prepare a series of calibration standards containing a constant concentration of the IS (e.g., 10 µg/mL) and varying concentrations of the analyte (e.g., 0.1, 0.5, 2, 10, 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of the reaction mixture expected to contain ~1 mg of this compound into a 10 mL volumetric flask.

    • Add the volume of IS stock to achieve the target concentration (10 µg/mL).

    • Dissolve and dilute to volume with Ethyl Acetate.

    • Transfer to a GC vial.

  • Analysis Sequence:

    • Inject a blank (Ethyl Acetate).

    • Inject the calibration standards to build the calibration curve.

    • Inject the prepared sample in triplicate.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Calculate the area ratio for the sample injections and determine the concentration using the calibration curve.

    • Confirm the identity of the analyte in the sample by comparing its mass spectrum and retention time to that of the reference standard.

Conclusion and Method Selection

For routine quality control where throughput and precision are paramount, a validated HPLC-UV method is the superior choice. It is robust, highly reproducible, and well-suited for quantifying the primary component in a synthetic mixture.

For applications requiring the highest level of certainty, such as impurity profiling, structural confirmation, or troubleshooting a synthesis, GC-MS is the indispensable tool. Its ability to provide a molecular fingerprint makes it the definitive method for identifying trace-level components and ensuring the absence of critical impurities.

Ultimately, the most effective analytical strategy may involve using these techniques complementarily: HPLC for rapid and precise quantification and GC-MS for orthogonal confirmation and in-depth investigation.

References

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the quality and consistency of starting materials are paramount. 5-Nitro-1,3-benzodioxole is a critical intermediate in the production of various pharmaceutical compounds. Therefore, ensuring its batch-to-batch consistency is not merely a matter of process control; it is a fundamental requirement for the safety, efficacy, and regulatory compliance of the final drug product.[1][2] This guide provides an in-depth technical framework for assessing and maintaining the consistency of synthesized this compound, drawing upon established analytical methodologies and principles of Good Manufacturing Practice (GMP).

The Synthetic Landscape: Understanding Potential for Variability

The most common and direct route to this compound is through the electrophilic nitration of 1,3-benzodioxole.[3] While seemingly straightforward, this reaction is sensitive to process parameters, which can introduce variability between batches.

Two prevalent methods for this nitration include:

  • Nitration with Nitric Acid in Water: This method involves the dropwise addition of 1,3-benzodioxole to a solution of concentrated nitric acid in water at elevated temperatures.[4]

  • Nitration with Nitric Acid in Glacial Acetic Acid: In this procedure, a solution of nitric acid in glacial acetic acid is added dropwise to a solution of 1,3-benzodioxole in glacial acetic acid at a controlled temperature.[5]

Causality of Variability: The regioselectivity of the nitration is crucial. The electron-donating nature of the methylenedioxy group directs the incoming nitro group primarily to the 5-position. However, minor fluctuations in reaction temperature, concentration of reagents, and reaction time can lead to the formation of undesired isomers (e.g., 4-nitro-1,3-benzodioxole) and other impurities. These seemingly small deviations can significantly impact the purity profile and, consequently, the suitability of the material for downstream applications.

Synthesis_Pathway 1,3-Benzodioxole 1,3-Benzodioxole Reaction_Conditions Controlled Temperature & Time 1,3-Benzodioxole->Reaction_Conditions Nitrating Agent HNO3 / H2O or CH3COOH Nitrating Agent->Reaction_Conditions This compound This compound (Desired Product) Reaction_Conditions->this compound Impurities Isomeric Byproducts & Other Impurities Reaction_Conditions->Impurities

Caption: Synthetic Pathway for this compound.

A Multi-Pronged Analytical Approach for Comprehensive Characterization

A robust analytical strategy is the cornerstone of assessing batch-to-batch consistency. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is essential.

Analytical Technique Parameter Assessed Rationale for Use
High-Performance Liquid Chromatography (HPLC) Purity, Impurity ProfileQuantitative determination of the main component and detection of non-volatile impurities. Essential for establishing a purity specification.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents, Volatile ImpuritiesIdentifies and quantifies residual solvents from the synthesis and any volatile organic impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Identity, Isomeric PurityConfirms the chemical structure of the desired product and can detect and quantify isomeric impurities.[7][8]
Differential Scanning Calorimetry (DSC) Melting Point, PolymorphismDetermines the melting point, a key physical property, and can identify the presence of different crystalline forms (polymorphs), which can affect solubility and stability.[9][10][11]
Infrared (IR) Spectroscopy Functional Group ConfirmationProvides a fingerprint of the molecule, confirming the presence of key functional groups (e.g., nitro group, benzodioxole ring).[7]
Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical application of these techniques, consider the following hypothetical data from three different batches of synthesized this compound.

Table 1: HPLC Purity and Impurity Profile

Batch ID Purity by HPLC (%) Known Impurity A (%) Unknown Impurity B (%)
Batch 001 99.850.080.07
Batch 002 99.520.250.23
Batch 003 99.910.050.04

Table 2: GC-MS Residual Solvent Analysis

Batch ID Acetic Acid (ppm) Methanol (ppm)
Batch 001 150< 50
Batch 002 450120
Batch 003 120< 50

Table 3: DSC Thermal Analysis

Batch ID Melting Point (°C) Polymorphic Form
Batch 001 147.5Form I
Batch 002 146.8Form I
Batch 003 147.8Form I

Interpretation of Results:

  • Batch 002 exhibits a lower purity by HPLC and higher levels of both known and unknown impurities, as well as higher residual solvent content. This suggests a deviation in the manufacturing process, potentially related to reaction control or purification steps.

  • Batches 001 and 003 show a high degree of similarity in their purity profiles and residual solvent levels, indicating a more consistent manufacturing process.

  • All three batches show a consistent melting point and the same polymorphic form, suggesting that the crystalline structure of the final product is well-controlled. The existence of different polymorphic forms can significantly impact a drug's properties, making this a critical parameter to monitor.[11][12][13]

Establishing a Self-Validating System: The Role of GMP and Quality Management

The principles of Good Manufacturing Practice (GMP) provide a framework for ensuring that active pharmaceutical ingredients (APIs) are consistently produced and controlled to the quality standards appropriate for their intended use.[1][2][14][15][16][17][18] A key aspect of GMP is the establishment of a robust Quality Management System (QMS).[1]

Key Components of a Self-Validating System:
  • Specifications: Clearly defined specifications for raw materials, intermediates, and the final this compound product are essential. These should include identity, purity, impurity limits, and physical properties.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all manufacturing and analytical procedures ensure that processes are performed consistently.

  • Change Control: A formal change control system is necessary to evaluate and document any changes to the manufacturing process or analytical methods that could impact product quality.[1]

  • Deviation Investigation: Any deviation from established procedures must be thoroughly investigated to determine the root cause and implement corrective and preventive actions (CAPAs).

  • Batch Records: Comprehensive batch records provide a complete history of the manufacturing and control of each batch, ensuring traceability.[1]

Analytical_Workflow cluster_0 Batch Synthesis cluster_1 Analytical Testing Batch_001 Batch 001 HPLC HPLC Batch_001->HPLC GC_MS GC-MS Batch_001->GC_MS NMR NMR Batch_001->NMR DSC DSC Batch_001->DSC IR IR Batch_001->IR Batch_002 Batch 002 Batch_002->HPLC Batch_002->GC_MS Batch_002->NMR Batch_002->DSC Batch_002->IR Batch_003 Batch 003 Batch_003->HPLC Batch_003->GC_MS Batch_003->NMR Batch_003->DSC Batch_003->IR Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis IR->Data_Analysis Release_Reject Batch Release / Reject Decision Data_Analysis->Release_Reject

Caption: Analytical Workflow for Batch-to-Batch Consistency.

Experimental Protocol: HPLC Purity Assay of this compound

This protocol provides a detailed methodology for determining the purity of this compound by High-Performance Liquid Chromatography.

4.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and test samples

4.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.3. Standard Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 100 µg/mL.

4.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a sample solution of approximately 100 µg/mL.

4.5. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. The retention time for this compound should be determined.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

4.6. Calculation

Calculate the percentage purity of the this compound sample using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Conclusion

Ensuring the batch-to-batch consistency of this compound is a critical, multi-faceted endeavor that underpins the quality and safety of final pharmaceutical products. A thorough understanding of the synthetic process and its potential for variability, coupled with a comprehensive suite of analytical techniques, is essential for robust characterization. By implementing the principles of Good Manufacturing Practice and establishing a self-validating quality management system, researchers and drug development professionals can confidently produce and utilize this vital intermediate, thereby contributing to the development of safe and effective medicines. The consistent application of these principles is not just good science; it is a regulatory and ethical imperative.[19][20][21]

References

Comparison of the antifungal efficacy of different 5-Nitro-1,3-benzodioxole analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless search for novel antifungal agents to combat the growing threat of resistant fungal infections, the 5-nitro-1,3-benzodioxole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the antifungal efficacy of various analogues within this class, with a particular focus on the extensively studied and highly potent derivative, nitropropenyl benzodioxole (NPBD). We will delve into the experimental data supporting their activity, elucidate their mechanism of action, and provide standardized protocols for their evaluation, empowering researchers to advance the development of this important class of antifungal compounds.

The Promise of the this compound Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] The addition of a nitro group at the 5-position significantly enhances its biological profile, making it a crucial intermediate in the synthesis of anti-infective agents.[1] This guide will focus on derivatives of this core structure, exploring how modifications influence their ability to inhibit fungal growth.

Unveiling a Potent Antifungal: Nitropropenyl Benzodioxole (NPBD)

Among the this compound analogues, (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole), known as nitropropenyl benzodioxole (NPBD), has demonstrated remarkable broad-spectrum antifungal activity.[2][3] Extensive in vitro studies have shown its efficacy against a wide array of phylogenetically diverse fungi, including saprophytic, commensal, and parasitic species.[2][3]

Comparative Antifungal Spectrum of NPBD

Experimental data, primarily in the form of Minimum Inhibitory Concentrations (MICs), highlight the potent and broad-spectrum nature of NPBD. Its activity is often comparable to, and in some cases exceeds, that of established antifungal drugs such as Amphotericin B and Miconazole.[2]

Fungal SpeciesNPBD MIC (mg/L)Amphotericin B MIC (mg/L)Miconazole MIC (mg/L)
Candida albicans (clinical isolates)12.5 (mean)-2 (mean)
Cryptococcus neoformansHigh ActivityHigh ActivityHigh Activity
Scedosporium apiospermumHigh ActivityHigh ActivityHigh Activity
Blastomyces dermatitidis0.25–2 (MIC₉₀)--
Histoplasma capsulatum0.25–2 (MIC₉₀)--
Coccidioides species0.25–2 (MIC₉₀)--
Cryptococcus gattii2--
Candida glabrata0.5–2--
Data compiled from multiple studies.[2]

It is noteworthy that NPBD is fungicidal against most susceptible species, with the exception of dermatophytic fungi.[2][3] Furthermore, long-term exposure studies have not shown the induction of resistant or drug-tolerant strains in major pathogens, a significant advantage in the context of rising antifungal resistance.[2]

Structure-Activity Relationship (SAR): The Key to Potency

Key SAR Insight: Studies have indicated that nitropropenyl benzenes generally exhibit greater antibacterial and antifungal activity than their corresponding nitroethenyl counterparts.[2] This suggests that the additional methyl group on the propenyl chain plays a crucial role in the compound's interaction with its fungal target. The antibacterial activity has been shown to positively correlate with the more negative redox potential of the propenyl side chain compared to the ethenyl side chain.[2]

Mechanism of Action: A Dual-Pronged Attack

The antifungal efficacy of this compound analogues like NPBD stems from their ability to act as both tyrosine mimetics and redox-thiol oxidants.[1][2] This dual mechanism of action contributes to their broad-spectrum activity and low propensity for resistance development.

As tyrosine mimetics, these compounds can competitively inhibit fungal protein tyrosine phosphatases (PTPs).[1] PTPs are crucial enzymes involved in various cellular processes, and their inhibition can disrupt fungal virulence and survival.[1] Simultaneously, as redox-thiol oxidants, they can target and oxidize essential thiol-containing molecules within the fungal cell, leading to cellular stress and death.[2]

Experimental Protocols for Antifungal Efficacy Evaluation

To ensure the generation of reliable and reproducible data for the comparison of antifungal agents, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the this compound analogue in a liquid medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve the this compound analogue in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: Prepare a series of twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a pure and viable culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for some molds, as required.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For some antifungals and fungi, this is complete inhibition, while for others, it may be a ≥50% reduction in growth.

Future Directions and Conclusion

The this compound scaffold, particularly as exemplified by nitropropenyl benzodioxole, represents a highly promising avenue for the development of new antifungal therapies. The broad-spectrum fungicidal activity and unique dual mechanism of action offer significant advantages in the fight against resistant fungal pathogens.

Future research should focus on the synthesis and systematic antifungal evaluation of a wider range of this compound analogues. This will enable a more detailed elucidation of the structure-activity relationships, guiding the rational design of even more potent and selective antifungal agents. By adhering to standardized testing protocols, the scientific community can collectively build a robust dataset to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to Evaluating the Cytotoxicity of 5-Nitro-1,3-benzodioxole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 5-Nitro-1,3-benzodioxole's cytotoxic potential against various cancer cell lines. As a novel compound of interest, a systematic and rigorous comparison against established chemotherapeutic agents is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation.

Introduction: The Rationale for Investigating this compound

This compound is a nitro-substituted derivative of the 1,3-benzodioxole (methylenedioxybenzene) core structure.[1] This heterocyclic system is a recognized pharmacophore present in numerous biologically active natural and synthetic compounds.[1] The inclusion of a nitro group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the benzodioxole ring, potentially imbuing it with novel cytotoxic activities.[1] While the broader family of 1,3-benzodioxole derivatives has been explored for various therapeutic applications, including anti-tumor agents, a specific and comparative cytotoxic profile of the 5-nitro variant remains to be fully elucidated.[2][3][4]

This guide proposes a head-to-head comparison of this compound with two widely-used chemotherapeutic drugs, Doxorubicin and Cisplatin, across a panel of representative cancer cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.

  • A549: A human lung adenocarcinoma cell line.

The objective is to determine the compound's relative potency and cancer cell line-specific effects, providing a foundational dataset for its potential as an anticancer agent.

Experimental Design and Workflow

A robust experimental design is critical for generating reliable and reproducible data. The following workflow provides a systematic approach to evaluating the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Compound Preparation (this compound, Doxorubicin, Cisplatin) D Compound Treatment (24h, 48h, 72h) A->D B Cell Line Culture (MCF-7, HeLa, A549) C Cell Seeding (96-well plates) B->C C->D E MTT Assay D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Dose-Response Curve Generation G->H I IC50 Value Calculation H->I J Comparative Analysis I->J

Figure 1: Experimental workflow for the evaluation of cytotoxicity.

Detailed Experimental Protocols
  • Cell Lines: MCF-7, HeLa, A549 (obtained from a certified cell bank).

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound, Doxorubicin hydrochloride, Cisplatin.

  • Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Maintain the cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

  • Ensure cell viability is above 95% before each experiment using a trypan blue exclusion assay.

The MTT assay is a colorimetric method used to assess cell viability.[5] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in DMSO. Further dilute the compounds in culture medium to achieve a range of final concentrations.

  • Treatment: After overnight incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[6] Generate dose-response curves by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 values can then be determined using non-linear regression analysis.

The following table presents a hypothetical comparison of the IC50 values (in µM) for this compound against Doxorubicin and Cisplatin.

Cell LineIncubation TimeThis compound (µM)Doxorubicin (µM)[6][7][8]Cisplatin (µM)[8][9][10]
MCF-7 48h[Hypothetical Value]~0.1 - 2.0~5.0 - 20.0
HeLa 48h[Hypothetical Value]~0.1 - 1.0~2.0 - 10.0
A549 48h[Hypothetical Value]~0.5 - 5.0~3.0 - 15.0

Note: The IC50 values for Doxorubicin and Cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.

Potential Mechanism of Action: A Hypothesis

The cytotoxic effects of this compound may be attributed to several mechanisms, warranting further investigation. The presence of the nitro group suggests a potential for bioreductive activation within the hypoxic environment of tumors, leading to the formation of reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress.

Furthermore, the 1,3-benzodioxole moiety is known to interact with cytochrome P450 enzymes.[11] This interaction could lead to the metabolic activation of the compound into more cytotoxic species or alter the metabolism of other endogenous or exogenous substances.

G cluster_cell Cancer Cell A This compound B Bioreductive Activation (Hypoxia) A->B Enzymatic Reduction C Reactive Intermediates (Nitroso, Hydroxylamine) B->C D DNA Damage C->D E Oxidative Stress (ROS Production) C->E F Apoptosis D->F E->F

Figure 2: A hypothesized signaling pathway for the cytotoxic action of this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound's cytotoxicity. The proposed comparative analysis against standard chemotherapeutic agents will provide valuable insights into its potency and selectivity. Positive results from these initial in vitro screens would justify further investigation into its mechanism of action, including studies on apoptosis induction, cell cycle arrest, and effects on specific signaling pathways. Ultimately, a comprehensive understanding of its cytotoxic profile is a critical first step in assessing its potential for development as a novel anti-cancer therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the proper and safe disposal of 5-Nitro-1,3-benzodioxole (CAS No. 2620-44-2). As a nitroaromatic compound used in laboratory and developmental settings, its handling and disposal require a rigorous adherence to safety protocols to protect personnel and the environment. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Profile and Foundational Risk Assessment

This compound is classified as a hazardous substance, and understanding its specific risk profile is the first step in its safe management. The compound is a yellow crystalline powder.[1] Its primary hazards stem from its toxicity and chemical reactivity.

Causality of Hazard: The toxicity of this compound is characteristic of many nitroaromatic compounds, which can interfere with biological processes.[2][3] The presence of the nitro group (NO₂) makes the aromatic ring electron-deficient and susceptible to metabolic pathways that can generate reactive intermediates. Thermal decomposition can further lead to the release of toxic and irritating nitrogen oxides (NOx).[4]

Table 1: Hazard Summary for this compound

Hazard Classification Description Primary Exposure Routes Reference
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled. Ingestion, Dermal, Inhalation [1][4]
Skin/Eye Irritation May cause skin and eye irritation. Dermal, Ocular [1][5]

| Environmental Hazard | Should not be released into the environment. | Improper Disposal |[4] |

Chemical Incompatibility: A critical aspect of safe handling and disposal is preventing accidental reactions. This compound is chemically incompatible with:

  • Strong Oxidizing Agents: Mixing can lead to vigorous or explosive reactions.

  • Strong Acids: May cause decomposition or unwanted reactions.[4][6]

Therefore, all waste streams containing this compound must be segregated from incompatible materials.

Mandatory Safety and Handling Protocols

Before any disposal procedure begins, rigorous adherence to personal and engineering safety controls is paramount. These protocols are designed to minimize any potential for exposure.

Protocol 2.1: Engineering and Personal Protective Equipment (PPE)

  • Ventilation: All handling of this compound, including weighing, transfers, and waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a splash hazard.

  • Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5]

Waste Stream Management: Segregation and Collection

Proper disposal begins at the point of waste generation. Never mix hazardous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Protocol 3.1: Disposal of Unused or Expired Pure Compound

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container suitable for solid waste.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[7]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

Protocol 3.2: Disposal of Contaminated Solid Waste

  • Collection: Items such as gloves, weighing papers, and disposable glassware contaminated with this compound must be collected as hazardous waste.

  • Container: Place these items in a dedicated, sealable, and puncture-resistant container (e.g., a lined cardboard box or a plastic pail).

  • Labeling: Label the container "HAZARDOUS WASTE " and list the contents, for example: "Debris contaminated with this compound".

Protocol 3.3: Disposal of Contaminated Liquid Waste

  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

  • Causality of Segregation: Do not mix this waste with other solvent streams. The presence of the nitroaromatic compound designates it for a specific disposal pathway (incineration), and mixing it can complicate disposal and violate regulatory requirements.

  • Labeling: Label the container "HAZARDOUS WASTE " and list all chemical constituents with their approximate percentages. For example: "Methanol (95%), this compound (5%)".

  • Storage: Keep the container tightly sealed at all times, except when adding waste, and store it in the SAA.

Disposal Workflow and Decision Logic

The disposal of this compound is not a single action but a systematic process governed by institutional and regulatory requirements. The workflow ensures that the waste is managed safely from the laboratory bench to its final destruction.

G cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility A Waste Generation (Pure Solid, Contaminated Debris, Liquid Solution) B Identify & Segregate Waste (Solid vs. Liquid, No Mixing) A->B C Select Approved Container (Compatible, Sealable) B->C D Label Container Correctly 'HAZARDOUS WASTE' + Full Chemical Name(s) + Percentages C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Check for Incompatibles (Keep away from oxidizers, acids) E->F G Request Pickup via EHS (Complete Hazardous Waste Form) F->G H Transport to Central Waste Facility G->H I Final Disposal Method: High-Temperature Incineration H->I J Documentation & Record Keeping I->J

Caption: Disposal workflow for this compound waste.

Approved Final Disposal Methodology

For laboratory-scale quantities of this compound and its associated waste, the universally accepted and most effective disposal method is high-temperature incineration.

Method: High-Temperature Chemical Incineration

  • Mechanism: This process involves the controlled combustion of the waste at temperatures high enough (typically >850°C) to ensure the complete destruction of the organic molecule.

  • Why it Works: Incineration breaks down the stable aromatic ring and the nitro functional group into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.

  • Regulatory Compliance: This method is preferred because it permanently destroys the hazardous compound.[5] Licensed hazardous waste incinerators are equipped with advanced pollution control systems, such as afterburners and gas scrubbers, to neutralize harmful byproducts like NOx and prevent their release into the atmosphere.[5][8]

While other technologies like bioremediation and chemical reduction exist for treating large-scale industrial wastewater contaminated with nitroaromatics, they are not applicable to the disposal of concentrated laboratory waste.[3][9][10] Disposal must be handled by a licensed and approved hazardous waste disposal plant.[4][11]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Protocol 6.1: Spill Response

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running.

  • Assess and Secure: Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle. Contact your institution's EHS emergency line.

  • Cleanup (for minor spills):

    • Wear the full PPE detailed in Section 2.

    • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully sweep up the solid material or absorb the liquid. Avoid creating dust.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The cleanup debris is now hazardous waste and must be disposed of according to the procedures in Section 3.2.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety is not merely a procedural hurdle; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven protocol for the safe handling of 5-Nitro-1,3-benzodioxole, moving beyond rudimentary checklists to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a yellow crystalline powder that serves as a valuable intermediate in various synthetic pathways.[1] However, its utility is matched by its potential hazards. The primary routes of exposure are inhalation, skin contact, and ingestion, with the compound classified as harmful through all three routes.[1][2][3] It is also known to be an irritant.[1] A critical point to note is that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and comprehensive approach to safety.[2]

The nitro group (-NO2) attached to the benzodioxole ring is an electron-withdrawing group, which can influence the molecule's reactivity and biological interactions. While detailed mechanistic toxicity studies are not widely available, the presence of the nitroaromatic moiety suggests the potential for metabolic activation to reactive intermediates that can induce cellular damage. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to minimize any potential for exposure.

Core Principles of Protection: A Multi-Layered Defense

Effective protection against this compound relies on a multi-layered defense strategy that encompasses engineering controls, administrative controls, and, as the last line of defense, personal protective equipment.

  • Engineering Controls: The primary and most effective control is to handle this compound within a certified chemical fume hood.[4] This ensures that any dust or vapors are contained and exhausted away from the user.

  • Administrative Controls: These include establishing clear standard operating procedures (SOPs), providing thorough training for all personnel handling the substance, and ensuring proper labeling and storage.

  • Personal Protective Equipment (PPE): In conjunction with engineering and administrative controls, a specific suite of PPE is mandatory.

Personal Protective Equipment (PPE): Your Essential Armor

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure.

Eye and Face Protection: Shielding Against the Unseen
  • Rationale: this compound is a powder, and any handling procedure carries the risk of generating airborne particles that can cause serious eye irritation.[3][5]

  • Protocol:

    • Minimum Requirement: At all times when in the laboratory where this compound is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

    • Direct Handling: When weighing, transferring, or performing any operation with the solid material, upgrade to chemical splash goggles that provide a complete seal around the eyes.

    • High-Risk Operations: For procedures with a higher risk of splashing or aerosolization (e.g., sonication of a solution), a face shield worn over chemical splash goggles is required.[4]

Skin and Body Protection: An Impermeable Barrier
  • Rationale: This compound is harmful in contact with the skin.[1][2][3] Therefore, preventing dermal absorption is critical.

  • Protocol:

    • Gloves: Nitrile gloves are the standard recommendation for handling this compound.[4] Always double-glove when handling the neat compound. Check for any signs of degradation or perforation before and during use. Dispose of the outer gloves immediately after handling the compound and the inner gloves upon completion of the task.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.

    • Additional Protection: For larger quantities or procedures with a high risk of contamination, consider disposable sleeves and a chemically resistant apron.

Respiratory Protection: Safeguarding Your Inhalation Zone
  • Rationale: Inhalation of this compound dust is a primary route of exposure and can be harmful.[1][2][3]

  • Protocol:

    • Standard Handling: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Situations Requiring a Respirator: In the event of a large spill outside of a fume hood or if engineering controls are not available or sufficient, a NIOSH-approved respirator with a particulate filter (N95, P95, or P100) is necessary.[6] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in Section 3.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), a sealed waste container, and any necessary neutralizing agents is readily accessible.

  • Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated materials.[4]

Weighing and Transfer
  • Perform in Fume Hood: All weighing and transfer operations must be conducted inside a chemical fume hood.

  • Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • Use of Weighing Paper/Boat: Place the weighing paper or boat on the balance, tare the balance, and then carefully add the this compound.

  • Clean-Up: After transfer, carefully fold the weighing paper and dispose of it in the designated hazardous waste container. Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., methanol, acetone) and collect the rinsate as hazardous waste.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate the work area in the fume hood.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound must be treated as hazardous waste.[2][7]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound and any solvent used for decontamination must be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] The rinsed container can then be disposed of according to institutional guidelines.[8]

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][7]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][4] Ensure containers are tightly closed to prevent leaks or spills.[4][7]

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
General Laboratory Presence ANSI Z87.1 Safety Glasses with Side ShieldsN/ALab CoatN/A
Weighing/Transferring Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired to be in a Fume Hood
High-Risk Operations (e.g., Sonication) Face Shield over Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical Resistant ApronRequired to be in a Fume Hood
Large Spill Cleanup (outside fume hood) Face Shield over Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical Resistant ApronNIOSH-approved respirator with particulate filter

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound in_lab Are you in the lab where the chemical is present? start->in_lab direct_handling Are you directly handling the chemical? in_lab->direct_handling Yes ppe1 Required PPE: - Safety Glasses - Lab Coat in_lab->ppe1 No high_risk Is there a high risk of splash or aerosol? direct_handling->high_risk Yes spill Is there a large spill outside of a fume hood? direct_handling->spill No ppe3 Required PPE: - Face Shield over Goggles - Double Nitrile Gloves - Lab Coat + Apron - Work in Fume Hood high_risk->ppe3 ppe2 Required PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood spill->ppe2 No ppe4 Required PPE: - Face Shield over Goggles - Double Nitrile Gloves - Lab Coat + Apron - NIOSH Respirator spill->ppe4 Yes

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
5-Nitro-1,3-benzodioxole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.